Ac-Lys(CoA)-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H53N10O19P3S |
|---|---|
Molecular Weight |
994.8 g/mol |
IUPAC Name |
[[(3R)-4-[[3-[2-[2-[[(5S)-5-acetamido-6-amino-6-oxohexyl]amino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C31H53N10O19P3S/c1-17(42)40-18(27(33)47)6-4-5-8-34-21(44)13-64-11-10-35-20(43)7-9-36-29(48)25(46)31(2,3)14-57-63(54,55)60-62(52,53)56-12-19-24(59-61(49,50)51)23(45)30(58-19)41-16-39-22-26(32)37-15-38-28(22)41/h15-16,18-19,23-25,30,45-46H,4-14H2,1-3H3,(H2,33,47)(H,34,44)(H,35,43)(H,36,48)(H,40,42)(H,52,53)(H,54,55)(H2,32,37,38)(H2,49,50,51)/t18-,19+,23+,24+,25-,30+/m0/s1 |
InChI Key |
YGZKIOPJGFQDSR-QGSWMBNESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Orchestration of Gene Expression: A Technical Guide to the Mechanism of Lysine Acetylation by p300/CBP
For Researchers, Scientists, and Drug Development Professionals
Abstract
The paralogous proteins p300 and CREB-binding protein (CBP) are master regulators of gene expression, functioning as histone acetyltransferases (HATs) that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone and non-histone proteins. This post-translational modification plays a pivotal role in chromatin remodeling, transcriptional activation, and the regulation of numerous cellular processes. Dysregulation of p300/CBP activity is implicated in a range of diseases, including cancer, making these enzymes critical targets for therapeutic development. This in-depth technical guide elucidates the core mechanism of lysine acetylation by p300/CBP, detailing the catalytic process, substrate recognition, and intricate regulatory networks. It provides a comprehensive overview of the quantitative kinetic and binding parameters, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
The Catalytic Engine: Mechanism of Acetylation
The histone acetyltransferase (HAT) activity of p300/CBP is central to its function as a transcriptional co-activator.[1] The catalytic mechanism is a subject of ongoing research, with significant evidence pointing towards a "hit-and-run" or Theorell-Chance kinetic model.[2][3] This model is distinct from the ternary complex mechanism utilized by other HAT families.[3]
In the Theorell-Chance mechanism, acetyl-CoA binds to the enzyme first, forming a stable binary complex.[3] The histone or non-histone protein substrate then transiently interacts with the enzyme surface, allowing the target lysine residue to enter the active site. Following the rapid transfer of the acetyl group, the acetylated protein is immediately released, without the formation of a stable ternary enzyme-substrate complex.
Key residues within the HAT domain are crucial for catalysis. Structural and mutational analyses have identified a conserved tyrosine and tryptophan residue as playing critical roles. The tyrosine likely functions as a general acid to protonate the CoA leaving group, while the tryptophan is thought to help orient the substrate lysine for nucleophilic attack on the acetyl group of acetyl-CoA.
The HAT domain itself is a structurally conserved core for acetyl-CoA binding, but it is flanked by regions that are important for substrate recognition and regulation. The overall structure of the p300 HAT domain consists of a central β-sheet surrounded by α-helices.
dot
Caption: The "Hit-and-Run" (Theorell-Chance) catalytic mechanism of p300/CBP.
Substrate Recognition and Specificity
p300 and CBP are known to acetylate all four core histones (H2A, H2B, H3, and H4) as well as a vast array of non-histone proteins, including transcription factors and other nuclear proteins. This broad substrate specificity is a hallmark of the p300/CBP family.
Several domains outside of the catalytic HAT core contribute to substrate recognition and the regulation of HAT activity. These include:
-
Bromodomain: This domain recognizes and binds to acetylated lysine residues, potentially tethering p300/CBP to chromatin regions that are already acetylated, thereby propagating the acetylation mark.
-
RING Domain: The RING domain can negatively regulate HAT activity by sterically hindering access to the active site.
-
TAZ (Transcriptional Adapter Zinc-binding) Domains (TAZ1 and TAZ2): These cysteine-histidine-rich domains are critical for protein-protein interactions, mediating the recruitment of p300/CBP to specific gene promoters through interactions with transcription factors. The TAZ2 domain has also been shown to be important for directing acetylation towards H3K27.
-
Other Domains: The KIX, IBiD, and other domains also serve as platforms for interaction with a multitude of cellular proteins, further dictating the localization and substrate specificity of p300/CBP.
While often treated as functionally redundant, p300 and CBP exhibit distinct substrate specificities, particularly under varying concentrations of acetyl-CoA or histone substrates. For instance, with limiting histone H3, p300 displays significantly higher specificity for H3K14 and H3K18 compared to CBP. Conversely, with a limiting tetramer substrate, CBP shows higher specificity, especially at H3K18.
dot
Caption: Domain architecture of p300/CBP and its interactions with substrates.
Regulation of p300/CBP Activity
The acetyltransferase activity of p300/CBP is tightly regulated through a variety of mechanisms, including post-translational modifications (PTMs) and protein-protein interactions.
3.1. Post-Translational Modifications
-
Autoacetylation: p300/CBP undergoes intermolecular autoacetylation within a regulatory loop in the HAT domain. This modification is crucial for stimulating its catalytic activity.
-
Phosphorylation: Phosphorylation at multiple sites by various kinases can either positively or negatively regulate p300/CBP's HAT activity and its interactions with other proteins.
-
Other Modifications: Ubiquitination and SUMOylation have also been shown to modulate p300/CBP function.
3.2. Protein-Protein Interactions
The interaction of p300/CBP with a vast network of proteins is a primary mode of its regulation. The recruitment to specific genomic loci by transcription factors is a key determinant of its local activity. Furthermore, interactions with other co-activators and co-repressors can fine-tune its enzymatic function.
dot
Caption: Regulatory inputs modulating p300/CBP acetyltransferase activity.
Quantitative Data
The following tables summarize the kinetic parameters for p300 and CBP with various substrates. These values provide a quantitative basis for understanding their enzymatic efficiency and substrate preference.
Table 1: Steady-State Kinetic Parameters for p300 and CBP with Histone H3
| Enzyme | Substrate | Site | kcat (x 10⁻³ s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |
| p300 | H3 | K14 | 1.8 ± 0.2 | 2.0 ± 0.5 | 900 |
| K18 | 1.5 ± 0.1 | 1.8 ± 0.3 | 833 | ||
| K23 | 0.9 ± 0.1 | 2.5 ± 0.6 | 360 | ||
| CBP | H3 | K18 | 5.0 ± 0.5 | 1.5 ± 0.3 | 3333 |
| K23 | 2.8 ± 0.3 | 2.0 ± 0.4 | 1400 |
Conditions: Limiting Histone H3 concentration.
Table 2: Steady-State Kinetic Parameters for p300 and CBP with Histone H3/H4 Tetramer
| Enzyme | Substrate | Site | kcat (x 10⁻³ s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |
| p300 | H3/H4 | H4K16 | 10.0 ± 1.2 | 5.0 ± 1.0 | 2000 |
| CBP | H3/H4 | H3K18 | 30.0 ± 3.5 | 0.5 ± 0.1 | 60000 |
Conditions: Limiting Histone H3/H4 tetramer concentration.
Table 3: Kinetic Parameters for Acetyl-CoA
| Enzyme | Substrate | Km (μM) |
| p300 | Acetyl-CoA | 1 - 200 (varies by histone substrate) |
| CBP | Acetyl-CoA | 1 - 200 (varies by histone substrate) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mechanism of lysine acetylation by p300/CBP.
5.1. Expression and Purification of Recombinant p300/CBP HAT Domain
dot
Caption: Workflow for the expression and purification of the p300/CBP HAT domain.
Protocol:
-
Cloning: The cDNA encoding the HAT domain of human p300 or CBP is cloned into a suitable bacterial expression vector, such as pET-DUET, with an N-terminal polyhistidine tag for affinity purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) overnight to enhance protein solubility.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 25 mM HEPES pH 7.5, 500 mM NaCl, 5 mM β-mercaptoethanol). Lysis is performed by sonication on ice.
-
Affinity Chromatography: The cleared lysate is applied to a Ni-NTA affinity column. The column is washed extensively, and the His-tagged protein is eluted with an imidazole gradient.
-
Proteolysis (Optional but recommended for structural studies): To remove flexible loops that can interfere with crystallization, limited proteolysis with an enzyme like trypsin can be performed.
-
Ion-Exchange Chromatography: The eluted protein is further purified by ion-exchange chromatography to separate it from contaminants and the protease.
-
Size-Exclusion Chromatography: The final purification step is size-exclusion chromatography to obtain a homogenous protein preparation.
-
Protein Characterization: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer.
5.2. In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive Filter-Binding Assay)
dot
Caption: Workflow for a radioactive in vitro HAT assay.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Purified recombinant p300/CBP enzyme (e.g., 10-50 nM).
-
Histone substrate (e.g., 10-100 µM of a histone peptide like H4 1-20, or 1-5 µM of full-length histones).
-
HAT assay buffer (e.g., 50 mM HEPES pH 7.9, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).
-
-
Reaction Initiation: Initiate the reaction by adding radiolabeled acetyl-CoA (e.g., [³H]acetyl-CoA or [¹⁴C]acetyl-CoA) to a final concentration of 1-50 µM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Quenching and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper discs multiple times (e.g., 3 x 5 minutes) in a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]acetyl-CoA.
-
Scintillation Counting: Place the dried P81 paper discs in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: The measured counts per minute (CPM) are proportional to the HAT activity.
5.3. Immunoprecipitation (IP) followed by HAT Assay
Protocol:
-
Cell Lysis: Lyse cells expressing endogenous or overexpressed p300/CBP in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody specific for p300 or CBP overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complex.
-
-
Washing: Wash the immunoprecipitated beads several times with wash buffer to remove non-specific binding proteins.
-
HAT Assay: Resuspend the beads in HAT assay buffer and perform the in vitro HAT assay as described in section 5.2, using the immunoprecipitated p300/CBP as the enzyme source.
Conclusion and Future Directions
The intricate mechanism of lysine acetylation by p300/CBP underscores their central role in regulating the eukaryotic genome. Their unique "hit-and-run" catalytic mechanism, broad substrate specificity, and complex regulatory network provide multiple avenues for therapeutic intervention. The development of specific and potent inhibitors of p300/CBP is a promising strategy for the treatment of cancer and other diseases characterized by aberrant transcriptional programs. Future research will likely focus on further dissecting the specific roles of p300 and CBP, understanding the interplay of different post-translational modifications in regulating their activity, and developing next-generation therapeutics with improved specificity and efficacy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of these critical enzymes and their role in health and disease.
References
Theorell-Chance Catalytic Mechanism in p300: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E1A-associated protein p300 (also known as EP300 or KAT3B) is a crucial histone acetyltransferase (HAT) that plays a pivotal role in transcriptional regulation, cell cycle control, differentiation, and apoptosis. Its enzymatic activity, which involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone and non-histone proteins, is fundamental to its function as a transcriptional coactivator. Dysregulation of p300's catalytic activity has been implicated in a variety of diseases, including cancer, making it a significant target for therapeutic intervention.
Recent structural and biochemical studies have illuminated the catalytic mechanism of p300, favoring a Theorell-Chance model , often described as a "hit-and-run" mechanism. This is in contrast to earlier proposals of a Ping-Pong or a classic ternary complex mechanism. The Theorell-Chance mechanism is a specific type of ordered sequential Bi-Bi reaction where the release of the first product is the rate-limiting step and a stable ternary enzyme-substrate complex does not accumulate. In the context of p300, this implies a transient interaction of the histone substrate with the p300-acetyl-CoA binary complex.
This technical guide provides a comprehensive overview of the Theorell-Chance catalytic mechanism in p300, presenting quantitative kinetic data, detailed experimental protocols for studying its activity, and visualizations of the catalytic process and associated signaling pathways.
The Theorell-Chance Mechanism in p300
The catalytic cycle of p300 following the Theorell-Chance mechanism can be summarized as follows:
-
Binding of Acetyl-CoA: The catalytic cycle initiates with the binding of the first substrate, acetyl-CoA, to the p300 enzyme. This binding event is thought to induce a conformational change in p300, preparing it for the subsequent interaction with the histone substrate.
-
Transient Binding of Histone Substrate: The second substrate, a histone protein, then transiently associates with the p300-acetyl-CoA complex. This "hit-and-run" interaction is characterized by a weak and short-lived binding, where the target lysine residue of the histone enters the active site.
-
Acetyl Transfer: The acetyl group is then transferred from acetyl-CoA to the ε-amino group of the target lysine residue on the histone substrate.
-
Dissociation of Acetylated Histone: The first product, the acetylated histone, rapidly dissociates from the enzyme.
-
Dissociation of Coenzyme A: Finally, the second product, coenzyme A (CoA), is released from the enzyme, regenerating the free p300 enzyme, which can then initiate another catalytic cycle.
A key feature of this mechanism is that a stable ternary complex of p300-acetyl-CoA-histone does not accumulate to a significant concentration during the steady-state reaction.
Logical Relationship Diagram of the Theorell-Chance Mechanism
Caption: A diagram illustrating the ordered sequential Theorell-Chance catalytic mechanism of p300.
Quantitative Data on p300 Catalytic Activity
The following tables summarize the kinetic parameters for p300 with its substrates and inhibitors. The data has been compiled from various studies and presented here for easy comparison. It is important to note that kinetic parameters can vary depending on the specific assay conditions, substrate source, and form of the enzyme used (full-length vs. catalytic domain).
Table 1: Kinetic Parameters for p300 with Histone Substrates
| Histone Substrate (Lysine Site) | K1/2 (μM) | kcat (s-1) | Hill Coefficient (nH) | Reference |
| Histone H3 (K9) | 17.70 ± 3.53 | 4.99 ± 0.30 x 10-3 | 0.28 ± 0.06 | [1] |
| Histone H3 (K14) | 7.84 ± 0.20 | 12.53 ± 0.65 x 10-3 | 1.60 ± 0.09 | [1] |
| Histone H3 (K18) | 5.98 ± 0.17 | 47.06 ± 2.32 x 10-3 | 7.87 ± 0.45 | [1] |
| Histone H3 (K23) | 1.83 ± 0.04 | 1.25 ± 0.02 x 10-3 | 1.21 ± 0.04 | [1] |
| Histone H4 (K5) | 1.84 ± 0.08 | 1.84 ± 0.03 x 10-3 | 1.48 ± 0.08 | [1] |
| Histone H4 (K8) | 2.14 ± 0.10 | 1.34 ± 0.02 x 10-3 | 1.45 ± 0.09 | |
| Histone H4 (K12) | 1.86 ± 0.07 | 1.47 ± 0.02 x 10-3 | 1.48 ± 0.08 | |
| Histone H4 (K16) | 1.68 ± 0.24 | 1.05 ± 0.04 x 10-3 | 1.22 ± 0.20 |
Note: K1/2 is the substrate concentration at half-maximal velocity, used for enzymes exhibiting cooperative binding.
Table 2: Kinetic Parameters for p300 with Acetyl-CoA
| Substrate | Km (μM) | Reference |
| Acetyl-CoA | 8.5 ± 1.4 |
Table 3: Inhibition Constants (Ki) for p300 Inhibitors
| Inhibitor | Ki (nM) | Type of Inhibition vs. Acetyl-CoA | Type of Inhibition vs. Histone Substrate | Reference |
| C646 | 400 ± 60 | Competitive | Noncompetitive | |
| L002 | 1980 (IC50) | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of p300 catalytic activity and the screening of potential inhibitors. Below are protocols for commonly used assays.
Radioactive Filter Binding Assay for p300 HAT Activity
This assay measures the incorporation of radiolabeled acetyl groups from [3H]acetyl-CoA or [14C]acetyl-CoA into a histone peptide substrate.
Materials:
-
Recombinant p300 enzyme
-
Histone peptide substrate (e.g., H3 or H4 N-terminal peptide)
-
[3H]acetyl-CoA or [14C]acetyl-CoA
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA
-
Stop Solution: Glacial acetic acid
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in the assay buffer containing p300 enzyme and the histone peptide substrate.
-
Pre-incubate the mixture at 30°C for 5-10 minutes.
-
Initiate the reaction by adding [3H]acetyl-CoA or [14C]acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding glacial acetic acid.
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter papers three times with 50 mM sodium bicarbonate buffer to remove unincorporated radiolabeled acetyl-CoA.
-
Dry the filter papers completely.
-
Place the dried filter papers into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of incorporated acetyl groups based on the specific activity of the radiolabeled acetyl-CoA.
Experimental Workflow for Radioactive HAT Assay
Caption: A step-by-step workflow for a typical radioactive histone acetyltransferase assay.
Chemiluminescent p300 HAT Assay
This is a non-radioactive, ELISA-based assay that is suitable for high-throughput screening of p300 inhibitors.
Materials:
-
p300 Chemiluminescent Assay Kit (commercially available, e.g., from BPS Bioscience) which typically includes:
-
96-well plate pre-coated with histone substrate
-
Recombinant p300 enzyme
-
Acetyl-CoA
-
Primary antibody against acetylated lysine
-
HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
Wash and assay buffers
-
-
Luminometer
Procedure:
-
Rehydrate the wells of the histone-coated 96-well plate with wash buffer.
-
Prepare serial dilutions of the test compounds (potential inhibitors).
-
Add the p300 enzyme and acetyl-CoA to the wells, followed by the test compounds or vehicle control.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Wash the wells to remove unreacted components.
-
Add the primary antibody that specifically recognizes the acetylated histone substrate and incubate.
-
Wash the wells and then add the HRP-labeled secondary antibody and incubate.
-
Wash the wells thoroughly to remove unbound secondary antibody.
-
Add the chemiluminescent HRP substrate to the wells.
-
Immediately measure the luminescence using a microplate reader. The signal intensity is proportional to the p300 HAT activity.
p300 in Cellular Signaling Pathways
p300's catalytic activity is integral to its function as a master regulator in various signaling pathways. By acetylating key proteins, p300 modulates their activity, stability, and interactions, thereby influencing cellular outcomes.
p300 in the p53 Signaling Pathway
The tumor suppressor protein p53 is a critical substrate of p300. In response to cellular stress, such as DNA damage, p300 is recruited to p53. The acetylation of p53 by p300 at multiple lysine residues in its C-terminal domain enhances its DNA binding affinity and transcriptional activity, leading to the activation of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).
Caption: A simplified diagram of p300's involvement in the p53 signaling pathway upon DNA damage.
p300 in the NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival. The RelA (p65) subunit of NF-κB is a substrate for p300-mediated acetylation. This acetylation enhances the transcriptional activity of NF-κB, promoting the expression of pro-inflammatory and anti-apoptotic genes.
Caption: A diagram illustrating how p300 potentiates NF-κB signaling through acetylation.
Conclusion
The characterization of p300's catalytic mechanism as a Theorell-Chance, or "hit-and-run," process provides a refined framework for understanding its biological function and for the rational design of specific inhibitors. The transient nature of the histone-p300 interaction highlights the dynamic regulation of chromatin structure and gene expression. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers investigating the intricacies of p300 activity and its role in health and disease. As our understanding of the structural and mechanistic basis of p300 function continues to evolve, so too will our ability to develop novel therapeutic strategies that target this critical enzyme.
References
The Structural Blueprint of Acetyl-CoA Recognition by Histone Acetyltransferases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural basis for Acetyl-Coenzyme A (Acetyl-CoA) binding to Histone Acetyltransferases (HATs). Understanding this fundamental interaction is critical for elucidating the mechanisms of gene regulation and for the rational design of novel therapeutic agents targeting HATs in various diseases, including cancer and inflammatory disorders. This guide details the conserved structural motifs and key molecular interactions across the major HAT families, presents quantitative binding data, and provides detailed experimental protocols for studying these interactions.
Introduction to Histone Acetyltransferases and Acetyl-CoA
Histone Acetyltransferases (HATs) are a diverse family of enzymes that catalyze the transfer of an acetyl group from the donor molecule Acetyl-CoA to the ε-amino group of lysine residues on histone tails and other proteins. This post-translational modification plays a pivotal role in chromatin remodeling and gene expression. The binding of Acetyl-CoA to the catalytic domain of HATs is the initial and crucial step in the acetylation process. The major families of HATs, including the Gcn5-related N-acetyltransferases (GNATs), the MYST (Moz-Ybf2/Sas3-Sas2-Tip60) family, and the p300/CBP family, exhibit both conserved and unique structural features that dictate their affinity and specificity for Acetyl-CoA.
Structural Features of Acetyl-CoA Binding Across HAT Families
While HAT families have distinct overall architectures and substrate specificities, they share a structurally conserved core domain responsible for Acetyl-CoA binding.
The GNAT Family (e.g., Gcn5, PCAF, HAT1)
Members of the GNAT superfamily are characterized by a conserved catalytic domain of about 160 amino acids. This domain contains several conserved motifs (A, B, C, and D) that are crucial for Acetyl-CoA binding and catalysis. Motif A is the most conserved and features a consensus sequence, Arg/Gln-X-X-Gly-X-Gly/Ala, which is directly involved in the recognition and binding of Acetyl-CoA. The central core of the GNAT domain forms a V-shaped cleft where Acetyl-CoA binds. The adenine ring of Acetyl-CoA is typically nestled in a hydrophobic pocket, while the pantetheine arm extends along the groove towards the active site.
The MYST Family (e.g., MOF, Tip60, Esa1)
The MYST family is defined by the presence of a highly conserved MYST domain of approximately 250 amino acids. This domain contains a C2HC-type zinc finger and an Acetyl-CoA binding motif that is homologous to that of the GNAT family. The core fold responsible for Acetyl-CoA binding is structurally similar to that of GNATs, but the MYST family possesses unique flanking regions and the zinc finger motif, which is essential for their catalytic activity and structural integrity.
The p300/CBP Family
The p300/CBP family members are large, multi-domain proteins with a central HAT domain. While they lack significant sequence homology to the GNAT and MYST families, their HAT domain contains a structurally conserved core region for Acetyl-CoA binding. A distinguishing feature of the p300/CBP family is a unique "L1 loop" that partially covers the Acetyl-CoA binding site, making it more buried compared to other HAT families. This loop contributes significantly to the protein-cofactor interactions. The overall structure of the p300/CBP HAT domain is a globular fold with a central seven-stranded β-sheet surrounded by nine α-helices.
Rtt109
Rtt109 is a fungal-specific HAT that shows structural homology to the p300/CBP HAT domain despite lacking sequence similarity to other HAT families. Its activity is dependent on histone chaperones such as Asf1 and Vps75. A key feature of Rtt109 is its autoacetylation at a conserved lysine residue (Lys290), which has been shown to increase the enzyme's binding affinity for Acetyl-CoA and is essential for its catalytic activity.
Quantitative Analysis of Acetyl-CoA Binding
The affinity of HATs for Acetyl-CoA is a critical parameter for understanding their enzymatic activity and for the development of competitive inhibitors. The Michaelis constant (Km) and the dissociation constant (Kd) are commonly used to quantify this interaction. Below is a summary of reported binding affinities.
| HAT Family | Enzyme | Organism | Ligand | Measurement | Value (µM) | Reference |
| GNAT | Gcn5 | Homo sapiens | Acetyl-CoA | Kd | 0.56 ± 0.15 | [1] |
| Gcn5 | Saccharomyces cerevisiae | Acetyl-CoA | Kd | 8.5 | [1] | |
| Gcn5 (A190T mutant) | Saccharomyces cerevisiae | Acetyl-CoA | Kd | 0.56 ± 0.1 | [1] | |
| PCAF | Homo sapiens | Acetyl-CoA | Kd | 0.64 ± 0.12 | [1] | |
| MYST | Esa1 (in piccolo NuA4 complex) | Saccharomyces cerevisiae | Acetyl-CoA | Km | 0.9 ± 0.3 | [2] |
| Esa1 (in piccolo NuA4 complex) | Saccharomyces cerevisiae | Acetyl-CoA | Kd | 1.2 ± 0.4 | ||
| MOF (hMOF) | Homo sapiens | Acetyl-CoA | Km | ~50 | ||
| p300/CBP | p300 | Homo sapiens | Acetyl-CoA | Km | ~0.5 | |
| p300 | Homo sapiens | Lys-CoA (bisubstrate inhibitor) | IC50 | 0.06 | ||
| p300 | Homo sapiens | C646 (competitive inhibitor) | Ki | 0.4 | ||
| CBP | Homo sapiens | A-485 (competitive inhibitor) | IC50 | 0.0026 | ||
| Rtt109 | Rtt109 | Saccharomyces cerevisiae | Acetonyl-CoA (analog) | Affinity | < 3-fold difference with/without Vps75 |
Key Molecular Interactions in the Acetyl-CoA Binding Pocket
The binding of Acetyl-CoA to HATs is stabilized by a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Conserved Interactions
Across different HAT families, the pyrophosphate group of Acetyl-CoA is typically anchored by hydrogen bonds with main-chain amides and the side chain of a conserved residue (often a serine or threonine) at the N-terminus of an α-helix. The adenine moiety is usually situated in a hydrophobic pocket.
Family-Specific Interactions
In the p300/CBP family, specific residues such as Arg1410, Thr1411, and Trp1466 form hydrogen bonds with the phosphate groups of Acetyl-CoA. The methyl group of the acetyl moiety is accommodated by a hydrophobic pocket formed by residues like Leu1398, Ile1395, and Ile1435. Tyr1467 is proposed to act as a general acid to protonate the CoA leaving group, while Trp1436 helps to orient the substrate lysine.
The following diagram illustrates the key interactions within the p300 Acetyl-CoA binding pocket.
References
The Pivotal Role of Protein Lysine Acetylation: A Technical Guide for Researchers
Abstract
Protein lysine acetylation is a dynamic and reversible post-translational modification (PTM) that has emerged as a central regulator of a vast array of cellular processes. Initially characterized for its role in modulating chromatin structure and gene transcription through histone modification, the advent of high-resolution mass spectrometry has revealed a far more extensive "acetylome," encompassing thousands of non-histone proteins across all cellular compartments. This technical guide provides an in-depth exploration of the biological significance of protein lysine acetylation, with a focus on its molecular mechanisms, its impact on cellular signaling and metabolism, and its implications in human health and disease. Detailed experimental protocols for the study of protein acetylation are provided, alongside quantitative data and visual representations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Expanding Landscape of Lysine Acetylation
Lysine acetylation is the enzymatic addition of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue within a protein.[1][2] This modification neutralizes the positive charge of the lysine side chain, which can profoundly alter protein conformation, stability, protein-protein interactions, and enzymatic activity.[1][3] The acetylation status of a protein is tightly regulated by the opposing actions of two enzyme families: lysine acetyltransferases (KATs), which "write" the modification, and lysine deacetylases (KDACs), which "erase" it.[1]
Historically, the study of lysine acetylation was largely confined to the field of epigenetics, where the acetylation of histone tails was shown to relax chromatin structure, making it more accessible to transcription factors and thereby promoting gene expression. However, proteomic analyses have revealed that non-histone proteins are frequently acetylated and constitute a major portion of the acetylome in mammalian cells. This modification is now known to be a key regulatory mechanism in a multitude of cellular processes, including DNA damage repair, cell division, signal transduction, protein folding, autophagy, and metabolism.
The Enzymatic Machinery of Lysine Acetylation
The balance of lysine acetylation is dynamically maintained by KATs and KDACs. These enzymes are themselves subject to regulation and are often found as components of large multi-protein complexes.
Lysine Acetyltransferases (KATs): Also known as histone acetyltransferases (HATs), these enzymes catalyze the transfer of an acetyl group from acetyl-CoA to a lysine residue. They are broadly classified into three main families: GNAT (Gcn5-related N-acetyltransferase), p300/CBP, and MYST (MOZ, Ybf2/Sas3, Sas2, Tip60).
Lysine Deacetylases (KDACs): Also known as histone deacetylases (HDACs), these enzymes remove the acetyl group from lysine residues. They are categorized into four classes based on their homology to yeast deacetylases. Classes I, II, and IV are zinc-dependent enzymes, while Class III, known as sirtuins, are NAD+-dependent.
Quantitative Insights into the Acetylome
Advances in mass spectrometry-based proteomics have enabled the identification and quantification of thousands of lysine acetylation sites, providing a global view of the acetylome.
| Study Focus | Number of Identified Acetylation Sites | Number of Acetylated Proteins | Key Findings | Reference |
| Human Lysine Acetylome | 7,151 | 3,311 | Manually curated database from scientific literature. | |
| SILAC-based Quantitative Acetylomics | >10,000 quantified Kac peptides | >3,000 | Development of novel anti-acetyl-lysine antibodies for deeper coverage. | |
| Mitochondrial Acetylome in Mouse Liver | 2,187 | 483 | SIRT3 is a major mitochondrial deacetylase, with its absence leading to hyperacetylation of 283 sites. | |
| Lung Adenocarcinoma Proteomics | 972 | 556 | Up-regulation of acetylation on proteins involved in DNA binding and gene expression. | |
| E. coli Acetylome under different growth conditions | 278 significantly changed sites | 157 | Lysine acetylation profiles are sensitive to metabolic shifts. |
Functional Consequences of Lysine Acetylation
Lysine acetylation impacts protein function through a variety of mechanisms, influencing nearly every aspect of cell biology.
Regulation of Gene Transcription
The acetylation of histones is a cornerstone of epigenetic regulation. Acetylation of lysine residues on histone tails neutralizes their positive charge, weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure, allowing for the binding of transcription factors and the transcriptional machinery, ultimately resulting in gene activation. Conversely, deacetylation by KDACs leads to chromatin condensation and transcriptional repression.
Beyond histones, numerous transcription factors and co-regulators are also regulated by acetylation. For instance, the acetylation of the tumor suppressor p53 and the inflammatory mediator NF-κB are critical for their activation and downstream signaling.
Modulation of Cellular Metabolism
A significant portion of the acetylome consists of metabolic enzymes. Lysine acetylation can directly regulate the catalytic activity of these enzymes, their stability, and their subcellular localization. Virtually every enzyme in major metabolic pathways such as glycolysis, gluconeogenesis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism has been found to be acetylated.
For example, acetylation of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, at lysine 305 decreases its activity and targets it for degradation. In fatty acid oxidation, the acetylation status of enzymes like long-chain acyl-CoA dehydrogenase (LCAD) and β-hydroxyacyl-CoA dehydrogenase (β-HAD) can modulate their activity in response to nutrient availability.
Crosstalk with Other Post-Translational Modifications
Lysine residues can be subjected to a variety of other PTMs, including ubiquitination, methylation, and SUMOylation. The interplay between these modifications, known as PTM crosstalk, adds another layer of regulatory complexity. Acetylation can compete with other PTMs for the same lysine residue. For example, the acetylation of p53 can prevent its ubiquitination at the same sites, thereby stabilizing the protein and enhancing its tumor-suppressive functions.
Lysine Acetylation in Health and Disease
The dysregulation of lysine acetylation is implicated in a wide range of human diseases, making the enzymes that control this process attractive therapeutic targets.
Cancer: Aberrant acetylation patterns are a hallmark of many cancers. The dysregulation of KATs and KDACs can lead to altered expression of oncogenes and tumor suppressor genes. Consequently, KDAC inhibitors have emerged as a promising class of anti-cancer drugs.
Neurodegenerative Diseases: Altered protein acetylation has been observed in neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases. For instance, the acetylation of tau protein, which is implicated in Alzheimer's disease, can affect its ability to bind to microtubules.
Metabolic Diseases: Given the extensive acetylation of metabolic enzymes, it is not surprising that dysregulation of this PTM is linked to metabolic disorders like obesity and type 2 diabetes. For example, changes in the acetylation of key enzymes in fatty acid and glucose metabolism can contribute to the metabolic imbalances seen in these conditions.
Key Signaling Pathways Regulated by Lysine Acetylation
The p53 Tumor Suppressor Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by a variety of PTMs, including acetylation. Upon cellular stress, such as DNA damage, p53 is acetylated by KATs like p300/CBP and Tip60. This acetylation enhances p53's stability and its ability to bind to the promoter regions of its target genes, leading to cell cycle arrest or apoptosis.
The NF-κB Inflammatory Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response. The RelA (p65) subunit of NF-κB is a key target of acetylation. Acetylation of RelA by p300/CBP at specific lysine residues enhances its DNA binding affinity and transcriptional activity, leading to the expression of pro-inflammatory genes. This process is reversed by HDAC3, which deacetylates RelA, allowing for its interaction with the inhibitor IκBα and subsequent export from the nucleus, thus terminating the inflammatory signal.
Regulation of Glycolysis
Lysine acetylation plays a crucial role in modulating the glycolytic pathway by targeting several key enzymes. The activity of these enzymes can be either enhanced or inhibited by acetylation, allowing for dynamic control over glucose metabolism in response to cellular needs.
Experimental Protocols for Studying Lysine Acetylation
A variety of techniques are employed to investigate protein lysine acetylation, from global profiling to the characterization of specific acetylation events.
Global Analysis of the Acetylome by Mass Spectrometry
This workflow outlines the key steps for identifying and quantifying lysine acetylation sites on a proteome-wide scale.
Protocol:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing KDAC inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the in vivo acetylation state.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Reduce and alkylate cysteine residues.
-
Digest proteins into peptides using trypsin.
-
-
Immunoaffinity Enrichment of Acetyl-peptides:
-
Incubate the peptide mixture with agarose beads conjugated to a pan-specific anti-acetyl-lysine antibody.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides.
-
-
LC-MS/MS Analysis:
-
Separate the enriched peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and identify the site of acetylation.
-
-
Database Searching and Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database to identify the acetylated peptides and proteins.
-
Perform quantitative analysis (e.g., using label-free quantification or isotopic labeling) to determine changes in acetylation levels between different conditions.
-
Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
ChIP is used to study the association of specific proteins, such as acetylated histones, with specific genomic regions.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K9).
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to determine the enrichment of specific genomic regions or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.
In Vitro KAT and KDAC Activity Assays
These assays are used to measure the enzymatic activity of KATs and KDACs and to screen for their inhibitors.
KAT Activity Assay (Fluorescence-based):
-
Reaction Setup: Prepare a reaction mixture containing the KAT enzyme, a peptide substrate with a lysine residue, and acetyl-CoA.
-
Incubation: Incubate the reaction at 37°C to allow for the acetylation of the peptide.
-
Detection: The production of Coenzyme A (CoA-SH) as a byproduct of the reaction is detected using a thiol-sensitive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin). The increase in fluorescence is proportional to the KAT activity.
KDAC Activity Assay (Colorimetric):
-
Reaction Setup: Prepare a reaction mixture containing the KDAC enzyme source (e.g., nuclear extract) and a colorimetric KDAC substrate containing an acetylated lysine.
-
Incubation: Incubate the reaction at 37°C to allow for the deacetylation of the substrate.
-
Development: Add a developer solution that reacts with the deacetylated substrate to produce a chromophore.
-
Measurement: Measure the absorbance of the chromophore using a spectrophotometer. The absorbance is proportional to the KDAC activity.
Conclusion and Future Perspectives
Protein lysine acetylation has transcended its initial discovery as a histone mark to become recognized as a ubiquitous and fundamental regulatory mechanism in cellular biology. Its influence spans from the epigenetic control of gene expression to the dynamic regulation of metabolic networks and signaling cascades. The profound implications of dysregulated acetylation in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic syndrome, have positioned the enzymes of the acetylome as critical targets for therapeutic intervention.
The continued development of sophisticated proteomic and biochemical techniques will undoubtedly uncover further layers of complexity in the regulation and function of lysine acetylation. Future research will likely focus on elucidating the intricate crosstalk between acetylation and other PTMs, understanding the context-dependent roles of specific acetylation events, and developing more selective and potent modulators of KATs and KDACs for therapeutic purposes. This in-depth technical guide serves as a foundational resource for researchers poised to contribute to this exciting and rapidly evolving field.
References
The Modern Compass for Cellular Cartography: A Technical Guide to Discovering Novel Lysine Acetyltransferase Substrates
For Immediate Release
A Deep Dive into the Acetylome for Researchers, Scientists, and Drug Development Professionals
The reversible acetylation of lysine residues, a pivotal post-translational modification, is increasingly recognized as a critical regulator of cellular processes, rivaling phosphorylation in its ubiquity and importance. This guide provides a comprehensive technical overview of the state-of-the-art methodologies employed to identify and characterize novel substrates of lysine acetyltransferases (KATs), offering a roadmap for researchers navigating the complex landscape of the acetylome. A deeper understanding of these substrates and their regulatory networks is paramount for developing novel therapeutic strategies targeting a wide array of diseases, including cancer and neurodegenerative disorders.
Introduction to Lysine Acetylation and its Significance
Lysine acetylation, the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue, was first discovered in histones, where it plays a crucial role in regulating chromatin structure and gene expression. However, recent advancements in proteomics have unveiled thousands of acetylated proteins residing in various subcellular compartments, implicating lysine acetylation in the regulation of diverse cellular functions such as signal transduction, metabolism, and protein stability. The enzymes responsible for this modification, lysine acetyltransferases (KATs), and their counterparts, lysine deacetylases (HDACs), are now considered key targets for therapeutic intervention. The identification of novel KAT substrates is therefore a critical step in unraveling the complex signaling networks governed by this dynamic modification.
Experimental Strategies for Identifying Novel KAT Substrates
A multi-pronged approach, combining in silico, in vitro, and in vivo methodologies, is essential for the robust identification and validation of novel KAT substrates.
In Silico Prediction of Acetylation Sites
Bioinformatic tools can be employed as a preliminary step to predict potential lysine acetylation sites within a protein of interest. Algorithms such as GPS-PAIL utilize known KAT binding motifs to scan protein sequences and identify putative acetylation sites, providing a valuable starting point for experimental validation.
Proteomic Approaches for Global Acetylome Profiling
Mass spectrometry (MS)-based proteomics has revolutionized the study of post-translational modifications, enabling the large-scale identification of lysine acetylation sites. A typical workflow involves the enrichment of acetylated peptides from cell or tissue lysates, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Experimental Workflow for Proteomic Identification of Acetylation Sites
Non-Enzymatic Lysine Acetylation by Acetyl-CoA: A Technical Guide
Abstract
Lysine acetylation is a crucial post-translational modification that plays a significant role in regulating a wide array of cellular processes. While enzymatic acetylation by lysine acetyltransferases (KATs) is a well-characterized, site-specific process, a growing body of evidence highlights the importance of non-enzymatic lysine acetylation driven by the metabolic intermediate, Acetyl-Coenzyme A (Acetyl-CoA). This technical guide provides an in-depth exploration of the core principles of non-enzymatic lysine acetylation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical basis, cellular context, and functional consequences of this modification. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying mechanisms and pathways.
Introduction
The landscape of cellular regulation is intricately shaped by post-translational modifications (PTMs), which dynamically alter protein function, localization, and stability. Among these, lysine acetylation has emerged as a pivotal regulatory mechanism. Traditionally, this modification has been viewed through the lens of enzymatic control, where specific lysine acetyltransferases (KATs) catalyze the transfer of an acetyl group from Acetyl-CoA to the ε-amino group of a lysine residue. This process is reversible, with lysine deacetylases (KDACs), including the sirtuin family, removing the acetyl group.
However, a parallel, non-enzymatic pathway for lysine acetylation exists, driven by the intrinsic reactivity of Acetyl-CoA. This chemical modification is particularly prevalent in cellular compartments with high concentrations of Acetyl-CoA and an alkaline pH, most notably the mitochondrial matrix.[1][2][3][4] The non-specific nature of this process suggests it may function as a cellular sensor of metabolic state, directly linking metabolic flux to the acetylation status of the proteome. Understanding the nuances of non-enzymatic acetylation is critical for deciphering its role in cellular physiology and its implications in various pathological conditions, including metabolic diseases and cancer.[4]
The Chemical Basis of Non-Enzymatic Lysine Acetylation
Non-enzymatic lysine acetylation is a chemical reaction that occurs spontaneously under physiological conditions. The core of this process lies in the nucleophilic attack of the deprotonated ε-amino group of a lysine residue on the electrophilic carbonyl carbon of the thioester bond in Acetyl-CoA.
The favorability of this reaction is significantly influenced by two key factors:
-
Acetyl-CoA Concentration: Higher concentrations of Acetyl-CoA increase the probability of random collisions with protein lysine residues, thereby driving the reaction forward.
-
pH: The pKa of the lysine ε-amino group is approximately 10.5. At physiological pH, a small fraction of lysine residues are deprotonated and thus nucleophilic. In more alkaline environments, such as the mitochondrial matrix (pH ~8.0), the proportion of deprotonated lysine residues increases, enhancing their reactivity towards Acetyl-CoA.
A proposed alternative mechanism suggests that non-enzymatic lysine N-acetylation can be significantly enhanced by the initial S-acetylation of a nearby cysteine residue. This is followed by an S-to-N acetyl transfer to the proximal lysine.
Comparison with Enzymatic Acetylation
The distinction between non-enzymatic and enzymatic lysine acetylation is fundamental to understanding their respective biological roles.
| Feature | Non-Enzymatic Acetylation | Enzymatic Acetylation |
| Catalyst | None (spontaneous) | Lysine Acetyltransferases (KATs) |
| Specificity | Low; dependent on lysine accessibility and local pKa | High; specific to consensus sequences or structural motifs |
| Driving Factor | High Acetyl-CoA concentration, alkaline pH | KAT activity, substrate availability |
| Cellular Location | Predominantly mitochondria | Nucleus, cytoplasm, mitochondria |
| Biological Role | Metabolic sensing, potential for cellular stress | Signal transduction, gene regulation |
Quantitative Data
The following tables summarize key quantitative parameters related to non-enzymatic lysine acetylation.
Table 1: Cellular Acetyl-CoA Concentrations
| Cellular Compartment | Organism/Cell Type | Concentration Range | Reference(s) |
| Mitochondria | Mammalian Liver | 0.1 - 1.5 mM | |
| Mammalian Brain | ~10 µM | ||
| Cytoplasm/Nucleus | Mammalian Liver | 3 - 30 µM | |
| Mammalian Brain | ~7 µM |
Table 2: Second-Order Rate Constants for Non-Enzymatic Acetylation by Acetyl-CoA
| Protein | Lysine Site | Rate Constant (x 10⁻⁵ M⁻¹s⁻¹) | Reference(s) |
| Glutamate Dehydrogenase (GDH) | K503 | 412 | |
| Glutamate Dehydrogenase (GDH) | K110 | 138 | |
| Glutamate Dehydrogenase (GDH) | K415 | 36.4 |
Note: Rate constants were determined in vitro and can be influenced by the specific experimental conditions, including pH and temperature.
Signaling and Functional Consequences
Non-enzymatic acetylation can have significant functional consequences for the modified proteins, often leading to an alteration of their activity. A notable example is the impact on glycolytic enzymes.
Regulation of Glycolysis
Several glycolytic enzymes have been shown to be non-enzymatically acetylated, which can modulate their function and impact metabolic flux. This provides a direct link between the abundance of the key metabolic intermediate, Acetyl-CoA, and the regulation of the central carbon metabolism pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways of Non-enzymatic Lysine Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic and nonenzymatic protein acetylations control glycolysis process in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Dynamic Equilibrium of Cellular Function: An In-depth Technical Guide to Lysine Acetylation and Deacetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine acetylation is a fundamental, reversible post-translational modification that plays a pivotal role in the regulation of a vast array of cellular processes, from gene expression and signal transduction to metabolism and protein stability. This dynamic process is meticulously controlled by the opposing actions of two enzyme families: histone acetyltransferases (HATs), which add an acetyl group to lysine residues, and histone deacetylases (HDACs), which remove it. The balance between HAT and HDAC activity is critical for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the interplay between lysine acetylation and deacetylation, detailing the molecular mechanisms, key enzymatic players, and their functional consequences. We present quantitative data on enzyme kinetics and inhibitor potencies, detailed experimental protocols for studying lysine acetylation, and visual representations of key pathways and workflows to serve as a valuable resource for researchers and drug development professionals in this burgeoning field.
The Core Machinery: Histone Acetyltransferases and Deacetylases
The acetylation state of a lysine residue is determined by the localized activity of HATs and HDACs. These enzymes are often part of large multi-protein complexes that dictate their substrate specificity and regulatory functions.
Histone Acetyltransferases (HATs) , also known as lysine acetyltransferases (KATs), catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue. This modification neutralizes the positive charge of the lysine side chain, which can have significant impacts on protein structure and interactions.[1][2]
Histone Deacetylases (HDACs) , or lysine deacetylases (KDACs), catalyze the reverse reaction, removing the acetyl group from lysine residues and restoring their positive charge.[3]
Classification of HATs and HDACs
HATs and HDACs are categorized into distinct families based on their sequence homology and catalytic mechanisms.
Table 1: Classification of Human Histone Acetyltransferases (HATs)
| Family | Members | Cellular Localization | Key Substrates |
| GNAT | GCN5 (KAT2A), PCAF (KAT2B) | Primarily Nucleus | Histones (H3, H4), p53, NF-κB |
| MYST | MOF (KAT8), MOZ (KAT6A), MORF (KAT6B), TIP60 (KAT5) | Primarily Nucleus | Histones (H4), p53, ATM |
| p300/CBP | p300 (KAT3B), CBP (KAT3A) | Nucleus, Cytoplasm | Histones, p53, NF-κB, STAT3 |
| Other | HAT1 (KAT1), ATF2, CLOCK | Cytosol, Nucleus | Histone H4, ATF2, BMAL1 |
Table 2: Classification of Human Histone Deacetylases (HDACs)
| Class | Members | Cellular Localization | Cofactor |
| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Primarily Nucleus | Zn²⁺ |
| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Nucleus, Cytoplasm (shuttle) | Zn²⁺ |
| Class IIb | HDAC6, HDAC10 | Primarily Cytoplasm | Zn²⁺ |
| Class III (Sirtuins) | SIRT1-7 | Nucleus, Cytoplasm, Mitochondria | NAD⁺ |
| Class IV | HDAC11 | Nucleus, Cytoplasm | Zn²⁺ |
Functional Consequences of Lysine Acetylation
The addition and removal of acetyl groups on lysine residues act as a molecular switch that can modulate protein function in several ways:
-
Alteration of Protein Conformation and Charge: Neutralizing the positive charge of lysine can weaken electrostatic interactions, such as those between histones and DNA, leading to a more open chromatin structure that is permissive for transcription.[1]
-
Creation of Binding Sites: Acetylated lysine residues can be recognized by specific protein domains called bromodomains, which are present in many proteins involved in chromatin remodeling and transcriptional activation.
-
Regulation of Protein-Protein Interactions: Acetylation can either promote or inhibit the interaction between proteins. For example, acetylation of p53 enhances its interaction with transcriptional coactivators.
-
Control of Protein Stability: Acetylation can compete with ubiquitination on the same lysine residue, thereby protecting the protein from proteasomal degradation.[4]
-
Modulation of Enzyme Activity: Acetylation of enzymes can directly alter their catalytic activity.
Signaling Pathways Regulated by Lysine Acetylation
Lysine acetylation is a key regulatory mechanism in a multitude of signaling pathways that govern cellular responses to various stimuli.
The p53 Tumor Suppressor Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by post-translational modifications, including acetylation. Acetylation of p53 by HATs like p300/CBP and Tip60 at specific lysine residues enhances its DNA binding affinity and transcriptional activity, leading to the expression of target genes involved in cell cycle arrest and apoptosis. For instance, acetylation of p53 at K120 by Tip60 specifically promotes the expression of pro-apoptotic genes. Conversely, deacetylation of p53 by HDAC1 and SIRT1 represses its activity.
The NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation and immunity. The activity of its RelA (p65) subunit is modulated by reversible acetylation. Acetylation of RelA by p300/CBP at specific lysine residues, such as K221 and K310, enhances its DNA binding and transcriptional activity, promoting the expression of pro-inflammatory genes. HDAC3 is a key deacetylase that removes these acetyl marks, thereby terminating the NF-κB response.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial for a wide range of cellular processes, including proliferation, differentiation, and stress responses. Recent evidence indicates that lysine acetylation can modulate the activity of key components in these pathways. For example, MAPK phosphatase-1 (MKP-1), a negative regulator of the MAPK pathway, is acetylated by p300. This acetylation enhances its phosphatase activity, leading to the dephosphorylation and inactivation of MAPKs like p38, thereby dampening the inflammatory response.
Quantitative Analysis of Enzyme Activity and Inhibition
The development of therapeutic agents targeting HATs and HDACs requires a thorough understanding of their enzymatic properties and the potency of small molecule modulators.
Enzyme Kinetics
The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the kinetics of an enzyme-catalyzed reaction.
Table 3: Representative Kinetic Parameters for Human HDAC8
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| AcRHKK(acetyl)-AMC | 16 ± 1 | 0.081 ± 0.002 | 5100 | |
| AcRHKK(hex)-AMC | 30 ± 3 | 0.28 ± 0.01 | 9300 | |
| AcRHKK(dec)-AMC | 18 ± 2 | 0.28 ± 0.01 | 16000 |
Note: These values are illustrative and can vary depending on the specific assay conditions.
Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 4: IC50 Values of Selected HDAC Inhibitors against various HDAC Isoforms (nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Reference |
| Vorinostat (SAHA) | 160 | 250 | 310 | 48 | 1900 | |
| Romidepsin | 3.6 | 5.9 | 7.4 | 12 | 510 | |
| Entinostat (MS-275) | 170 | 390 | 1700 | >100000 | >100000 | |
| Mocetinostat (MGCD0103) | 90 | 160 | 470 | 10000 | 11000 | |
| Citarinostat (ACY-241) | - | - | 46 | 2.6 | - | |
| WT161 | 8.35 | 15.4 | - | 0.4 | - |
Table 5: Potency of Selected HAT Modulators
| Compound | Target | Potency (IC50/Ki/EC50) | Type | Reference |
| C646 | p300 | Ki = 400 nM | Inhibitor | |
| A-485 | p300/CBP | IC50 = 9.8 nM / 2.6 nM | Inhibitor | |
| NU9056 | Tip60 (KAT5) | IC50 = 2 µM | Inhibitor | |
| iP300w (CP-C27) | p300/CBP | IC50 = 19 nM (p300) | Inhibitor | |
| CTPB | p300 | - | Activator | |
| TTK21 | CBP/p300 | - | Activator |
Note: Data for HAT activators is less abundant in the literature compared to inhibitors.
Experimental Protocols for Studying Lysine Acetylation
A variety of experimental techniques are employed to investigate the dynamics and functional roles of lysine acetylation.
HAT and HDAC Activity Assays
These assays are fundamental for measuring the enzymatic activity of HATs and HDACs and for screening potential inhibitors or activators. Fluorometric assays are commonly used due to their high sensitivity and suitability for high-throughput screening.
5.1.1. Detailed Protocol for a Fluorometric HAT Activity Assay
This protocol is adapted from commercially available kits and the literature.
Materials:
-
Recombinant HAT enzyme (e.g., p300, PCAF)
-
HAT substrate (e.g., Histone H3 or H4 peptide)
-
Acetyl-CoA
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Developing solution (containing a thiol-sensitive fluorescent probe)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the HAT enzyme, substrate, and acetyl-CoA in HAT assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
HAT Assay Buffer
-
Test compound (inhibitor or activator) or vehicle control
-
HAT enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.
-
Initiate Reaction: Add acetyl-CoA and the HAT substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction and Develop Signal: Add the developing solution to each well. This solution contains a reagent that reacts with the free CoA-SH produced during the acetylation reaction to generate a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition or activation relative to the vehicle control.
5.1.2. Detailed Protocol for a Fluorometric HDAC Activity Assay
This protocol is based on the use of a fluorogenic substrate that becomes fluorescent upon deacetylation.
Materials:
-
Recombinant HDAC enzyme or nuclear extract
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Trichostatin A (TSA) or SAHA as a positive control inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor.
-
Enzyme Preparation: Dilute the HDAC enzyme to the working concentration in cold assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
HDAC Assay Buffer
-
Test inhibitor or vehicle control
-
HDAC enzyme
-
-
Pre-incubation: Incubate at 37°C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Develop Signal: Add the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to determine the genomic location of specific histone modifications or the binding sites of DNA-associated proteins.
Detailed Protocol for ChIP of Acetylated Histones:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K9). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted material.
-
Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide mapping.
Mass Spectrometry-Based Proteomics
Mass spectrometry is an indispensable tool for the identification and quantification of lysine acetylation sites on a proteome-wide scale.
General Workflow for Acetylome Analysis:
-
Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an enzyme like trypsin.
-
Enrichment of Acetylated Peptides: Use antibodies that specifically recognize acetylated lysine residues to enrich for acetylated peptides from the complex peptide mixture.
-
LC-MS/MS Analysis: Separate the enriched peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the acetylated peptides and pinpoint the exact sites of acetylation. Quantitative proteomics techniques can be used to compare the abundance of acetylated peptides between different samples.
Drug Discovery and Development
The critical role of lysine acetylation in disease has made HATs and HDACs attractive targets for therapeutic intervention.
HDAC Inhibitors
Several HDAC inhibitors have been approved for the treatment of certain cancers, and many more are in clinical trials for a variety of indications.
HAT Activators and Inhibitors
The development of small molecules that modulate HAT activity is an emerging area of research with significant therapeutic potential.
Conclusion
The dynamic interplay between lysine acetylation and deacetylation is a fundamental regulatory mechanism that governs a vast landscape of cellular biology. The enzymes that mediate this process, HATs and HDACs, represent promising targets for the development of novel therapeutics for a wide range of diseases. A deeper understanding of the quantitative aspects of their function, the intricacies of their regulation in signaling pathways, and the continued development of robust experimental methodologies will be crucial for advancing this exciting field of research and translating these discoveries into clinical applications. This guide provides a solid foundation of the core principles, quantitative data, and experimental approaches to aid researchers and drug developers in their pursuit of modulating this critical cellular process for therapeutic benefit.
References
The Core Regulators: A Technical Guide to the Cellular Impact of p300/CBP
For Researchers, Scientists, and Drug Development Professionals
Abstract
The paralogous proteins p300 (E1A binding protein p300) and CREB-binding protein (CBP) are indispensable transcriptional co-activators that function as central hubs for integrating a vast array of cellular signals. Their multifaceted roles in orchestrating gene expression are critical for fundamental processes including cell proliferation, differentiation, DNA repair, and apoptosis.[1][2] Possessing intrinsic histone acetyltransferase (HAT) activity, p300/CBP directly remodel chromatin to create a transcriptionally permissive environment.[2][3][4] Beyond this, they serve as essential scaffold proteins, recruiting the basal transcription machinery and interacting with a multitude of transcription factors. Dysregulation of p300/CBP function is implicated in a range of human diseases, most notably cancer, making them a key target for therapeutic development. This guide provides an in-depth technical overview of p300/CBP's structure, enzymatic activities, role in key signaling pathways, and the experimental methodologies used to investigate their function.
Core Function and Protein Architecture
p300 and CBP are large, multi-domain proteins that, despite some distinct functions, share a high degree of structural and functional homology. Their ability to interact with over 400 proteins is a testament to their role as master integrators of cellular information.
Their function in augmenting gene expression is generally attributed to three primary mechanisms:
-
Chromatin Remodeling : Through their intrinsic histone acetyltransferase (HAT) domain, they acetylate lysine residues on histone tails, which neutralizes the positive charge and weakens the histone-DNA interaction, leading to a more relaxed and accessible chromatin structure.
-
Scaffolding and Bridging : They act as molecular bridges, connecting DNA-bound transcription factors to the basal transcriptional machinery, including RNA Polymerase II, thereby facilitating the assembly of the pre-initiation complex.
-
Non-Histone Protein Acetylation : They acetylate a wide range of non-histone proteins, including transcription factors like p53, which can modulate their activity, stability, and DNA-binding affinity.
Domain Architecture
The diverse functions of p300/CBP are mediated by a series of conserved domains, each with specific interaction partners.
-
NRID (Nuclear Receptor Interaction Domain): Interacts with nuclear hormone receptors.
-
TAZ1 and TAZ2 (Transcriptional Adapter Zinc Finger 1 & 2): Cysteine-histidine-rich domains that bind to numerous transcription factors, including HIF-1α, p53, and STATs.
-
KIX (Kinase-Inducible domain Interacting domain): A well-structured domain that serves as a docking site for transcription factors like CREB (cAMP response element-binding protein) and c-Myb.
-
BRD (Bromodomain): Recognizes and binds to acetylated lysine residues, helping to anchor the p300/CBP complex to transcriptionally active chromatin regions.
-
PHD (Plant Homeodomain): A type of zinc finger domain often involved in recognizing histone modifications.
-
HAT (Histone Acetyltransferase): The catalytic core responsible for transferring acetyl groups from acetyl-CoA to lysine residues on histones and other proteins.
-
IBiD (Interferon response Binding Domain): Interacts with factors like IRF3, crucial for interferon-mediated signaling.
Enzymatic Activities and Regulation
p300/CBP are not merely static scaffolds; their enzymatic activities are critical to their function and are tightly regulated.
Histone Acetyltransferase (HAT) Activity
The HAT domain catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue. This activity is central to chromatin decompaction and transcriptional activation. The catalytic mechanism follows a ternary complex, ordered kinetic pathway. While all four core histones are targets, H3K18ac and H3K27ac are considered signature marks of p300/CBP activity.
E3 Ubiquitin Ligase Activity
Less characterized but functionally important is the E3 ubiquitin ligase activity associated with the RING domain. This activity can target proteins for ubiquitination, which may lead to their degradation or have non-proteolytic signaling consequences. For example, p300/CBP can ubiquitinate p53 in the cytoplasm, leading to its destabilization, which contrasts with its acetylation-mediated activation of p53 in the nucleus.
Regulation of Activity
p300/CBP activity is dynamically regulated by:
-
Post-Translational Modifications (PTMs): Phosphorylation by various kinases (e.g., PKC, CDK2, Akt) can either positively or negatively regulate HAT activity and protein interactions depending on the specific site.
-
Autoacetylation: p300/CBP can autoacetylate a region known as the autoinhibitory loop (AIL) within the HAT domain. This modification is required to relieve autoinhibition and achieve full catalytic activity.
-
Protein-Protein Interactions: The binding of transcription factors can allosterically modulate HAT activity and substrate specificity.
Role in Key Signaling Pathways
p300/CBP are crucial nodes in major signaling cascades, translating extracellular signals into specific gene expression programs.
cAMP/PKA Signaling
The cAMP pathway is a classic example of p300/CBP co-activation.
-
An external stimulus (e.g., a hormone) elevates intracellular cAMP levels.
-
cAMP activates Protein Kinase A (PKA).
-
PKA translocates to the nucleus and phosphorylates the transcription factor CREB at Serine 133.
-
Phosphorylated CREB recruits p300/CBP via an interaction between its KID domain and the KIX domain of p300/CBP.
-
The recruited p300/CBP complex acetylates histones at target gene promoters, leading to transcriptional activation.
References
- 1. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of p300, a transcriptional coactivator, in signalling of TGF-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of p300/CBP and epigenetic histone acetylation in TGF-β1-mediated gene transcription in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300 interact with and function as transcriptional coactivators of BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Histone Acetyltransferase (HAT) Assay with p300
Audience: Researchers, scientists, and drug development professionals.
Introduction
The histone acetyltransferase p300 (also known as EP300 or KAT3B) is a crucial transcriptional coactivator that plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1] p300 functions by acetylating histone proteins, which leads to a more relaxed chromatin structure, thereby allowing for gene transcription.[2] Dysregulation of p300 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
These application notes provide detailed protocols for performing an in vitro histone acetyltransferase (HAT) assay using recombinant human p300. The protocols described herein are suitable for screening potential inhibitors, characterizing enzyme kinetics, and investigating the molecular mechanisms of p300-mediated histone acetylation.
Principle of the Assay
The in vitro p300 HAT assay is based on the enzymatic transfer of an acetyl group from a donor molecule, typically radiolabeled Acetyl-Coenzyme A ([³H]- or [¹⁴C]-Acetyl-CoA), to a histone substrate by the p300 enzyme. The resulting acetylated histone is then captured and quantified, allowing for the determination of p300 HAT activity. The most common substrates are synthetic peptides derived from the N-terminal tails of histone H3 or H4.
Key Components and Reagents
| Component | Description | Typical Concentration/Amount |
| Recombinant p300 | The catalytic HAT domain or the full-length protein. The activity of the enzyme preparation should be verified. | 5-10 nM |
| Histone Substrate | Synthetic histone H3 (e.g., residues 1-21) or H4 (e.g., residues 1-15) peptide. | 30-200 µM |
| Acetyl-CoA | Acetyl group donor. A mix of radiolabeled ([³H] or [¹⁴C]) and unlabeled Acetyl-CoA is often used. | 10-50 µM |
| HAT Assay Buffer | Provides optimal pH and ionic strength for enzyme activity. Typically contains a buffering agent, salt, a reducing agent, and a chelating agent. | 1X |
| Scintillation Cocktail | Used for the quantification of radiolabeled acetylated histones. | As per manufacturer's instructions |
| Phosphocellulose Paper | Binds the positively charged histone peptides, allowing for the separation of unincorporated radiolabeled Acetyl-CoA. | N/A |
| Wash Buffer | Used to remove unincorporated [³H]- or [¹⁴C]-Acetyl-CoA from the phosphocellulose paper. | N/A |
| Stop Solution | Terminates the enzymatic reaction. Often a high concentration of acid or a denaturing agent. | N/A |
Experimental Protocols
Protocol 1: Radioactive Filter Binding Assay
This is a robust and widely used method for measuring p300 HAT activity.
1. Reagent Preparation:
-
5X HAT Assay Buffer: 250 mM Tris-HCl (pH 8.0), 500 mM NaCl, 5 mM DTT, 0.5 mM EDTA. Store at -20°C.
-
1X HAT Assay Buffer: Dilute the 5X stock with nuclease-free water. Prepare fresh before use.
-
Substrate Mix: Prepare a working solution of histone peptide and [³H]-Acetyl-CoA in 1X HAT Assay Buffer. The final concentrations in the reaction will be as desired (e.g., 100 µM histone peptide and 20 µM Acetyl-CoA with a specific activity of ~500 cpm/pmol).
-
Enzyme Dilution: Dilute recombinant p300 to the desired final concentration (e.g., 10 nM) in 1X HAT Assay Buffer. Keep on ice.
-
Wash Buffer: 50 mM Sodium Bicarbonate/Carbonate buffer (pH 9.2).
2. Assay Procedure:
-
Set up reactions in a 96-well plate. For each reaction, add the following to a final volume of 30 µL:
-
15 µL of 2X Substrate Mix.
-
5 µL of test compound (dissolved in DMSO, with the final DMSO concentration not exceeding 1-2.5%) or vehicle control.
-
10 µL of diluted p300 enzyme to initiate the reaction.
-
-
Incubate the plate at 30°C for 15-30 minutes. The reaction time should be within the linear range of the enzyme activity.
-
Terminate the reaction by spotting 25 µL of the reaction mixture onto a phosphocellulose filter paper disc (e.g., P81).
-
Wash the filter paper discs three times for 5 minutes each in 50 mM Sodium Bicarbonate/Carbonate buffer (pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Perform a final wash with acetone and let the discs air dry.
-
Place each filter disc into a scintillation vial, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the amount of acetylated product by converting counts per minute (CPM) to picomoles of acetyl groups incorporated, using the specific activity of the [³H]-Acetyl-CoA.
-
For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
-
Determine IC₅₀ values by fitting the dose-response data to a suitable sigmoidal curve.
Protocol 2: Chemiluminescent ELISA-Based Assay
This method offers a non-radioactive alternative for measuring p300 HAT activity.
1. Reagent Preparation:
-
Follow the instructions provided with a commercial p300 HAT assay kit (e.g., from BPS Bioscience).[3] Key components typically include a histone-coated 96-well plate, recombinant p300, Acetyl-CoA, a primary antibody that recognizes the acetylated histone, a horseradish peroxidase (HRP)-conjugated secondary antibody, and a chemiluminescent substrate.
2. Assay Procedure:
-
Add the reaction components (p300, Acetyl-CoA, and test compound) to the histone-coated wells.
-
Incubate at 37°C for a specified time (e.g., 1 hour) to allow for the acetylation reaction.
-
Wash the wells to remove unreacted components.
-
Add the primary antibody and incubate to allow binding to the acetylated histones.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After another incubation and wash step, add the chemiluminescent substrate.
-
Measure the luminescence using a microplate reader.
3. Data Analysis:
-
The light output is directly proportional to the amount of acetylated histone.
-
Calculate percent inhibition and IC₅₀ values as described for the radioactive assay.
Data Presentation
Table 1: Kinetic Parameters of p300 HAT Domain
| Substrate | Apparent Kₘ (µM) | Reference |
| Histone H4 | 2.7 | [4] |
| Acetyl-CoA | 8.5 - 9.8 | [5] |
Table 2: In Vitro IC₅₀ Values of Selected p300 Inhibitors
| Inhibitor | p300 IC₅₀ (nM) | Assay Type | Reference |
| A-485 | 9.8 | TR-FRET | |
| C646 | 400 | Radioactive | |
| L002 | 1980 | Fluorescence-based | |
| Compound 12 | 620 | Biochemical | |
| B026 | 1.8 | Not specified | |
| B029-2 | 0.5 | Not specified |
Mandatory Visualizations
Caption: Workflow for a radioactive in vitro p300 HAT assay.
References
- 1. EP300 - Wikipedia [en.wikipedia.org]
- 2. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 3. Crosstalk between NF-kappaB/p65 and beta-catenin/TCF4/p300 signalling pathways through alterations in GSK-3beta expression during trans-differentiation of endometrial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Synthesis and Application of Lys-CoA in p300 Histone Acetyltransferase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl-Coenzyme A (Lys-CoA) is a potent and selective bisubstrate inhibitor of the p300 histone acetyltransferase (HAT), a key enzyme involved in chromatin remodeling and transcriptional regulation. By mimicking the binding of both acetyl-CoA and the lysine-containing substrate, Lys-CoA effectively blocks the catalytic activity of p300, making it an invaluable tool for studying the biological roles of p300/CBP and for the development of novel therapeutic agents targeting epigenetic pathways. This application note provides a detailed protocol for the chemical synthesis, purification, and characterization of Lys-CoA, as well as its application in in vitro p300 HAT inhibition assays.
The p300/CBP (CREB-binding protein) coactivator family plays a crucial role in gene expression by acetylating histone proteins, which leads to a more relaxed chromatin structure that is accessible to the transcriptional machinery.[1][2] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3] Lys-CoA has been instrumental in elucidating the kinetic mechanism of p300 and has served as a lead compound for the design of other p300/CBP inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for Lys-CoA in the context of p300 inhibition.
Table 1: Inhibitory Potency of Lys-CoA against p300 HAT
| Parameter | Value | Reference |
| IC₅₀ | 50 - 500 nM | |
| Kᵢ | ~19 nM | [4] |
| Selectivity (vs. PCAF) | ~100-fold |
Table 2: Kinetic Parameters for p300 Inhibition by Lys-CoA
| Kinetic Parameter | Description | Value | Reference |
| Mechanism | Slow, tight-binding inhibition | - | |
| Apparent Kₘ (Acetyl-CoA) | Michaelis constant for acetyl-CoA | Varies with assay conditions | |
| Apparent Kₘ (Histone Peptide) | Michaelis constant for histone substrate | Varies with assay conditions |
Experimental Protocols
I. Chemical Synthesis of Lys-CoA
This protocol is adapted from the original synthesis described by Lau et al. (2000). The synthesis involves the coupling of Nα-acetyl-L-lysine to Coenzyme A via a bromoacetyl linker.
Materials:
-
Nα-acetyl-L-lysine
-
Bromoacetic acid N-hydroxysuccinimide ester (Br-Ac-NHS)
-
Coenzyme A trilithium salt (CoA)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Synthesis of Nα-acetyl-Nε-bromoacetyl-L-lysine: a. Dissolve Nα-acetyl-L-lysine (1 equivalent) in a 1:1 mixture of DMF and 0.5 M NaHCO₃. b. Add a solution of bromoacetic acid N-hydroxysuccinimide ester (1.1 equivalents) in DMF dropwise while stirring at room temperature. c. Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. d. Acidify the reaction mixture to pH 2 with 1N HCl and extract the product with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude Nα-acetyl-Nε-bromoacetyl-L-lysine.
-
Synthesis of Lys-CoA: a. Dissolve Coenzyme A trilithium salt (1 equivalent) in 0.1 M sodium bicarbonate buffer (pH 8.0). b. Add a solution of Nα-acetyl-Nε-bromoacetyl-L-lysine (1.5 equivalents) in a small amount of DMF to the CoA solution. c. Stir the reaction mixture at room temperature in the dark for 4-6 hours. Monitor the reaction progress by analytical reverse-phase HPLC. d. The crude reaction mixture containing Lys-CoA can be directly purified by preparative HPLC.
II. Purification of Lys-CoA by Reverse-Phase HPLC
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 10 µm particle size, 250 x 22.5 mm).
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Procedure:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Load the crude Lys-CoA reaction mixture onto the column.
-
Elute the components using a linear gradient of 5% to 50% Solvent B over 40 minutes at a flow rate of 10 mL/min.
-
Monitor the elution profile at 260 nm (for the adenine moiety of CoA).
-
Collect the fractions corresponding to the Lys-CoA peak.
-
Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain Lys-CoA as a white powder.
III. Characterization of Lys-CoA by MALDI-TOF Mass Spectrometry
Procedure:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in 50% acetonitrile/0.1% TFA.
-
Mix the purified Lys-CoA sample (approximately 1 mg/mL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in positive ion mode.
-
The expected mass for Lys-CoA ([M+H]⁺) is approximately 1109.8 g/mol .
IV. In Vitro p300 HAT Inhibition Assay
This protocol describes a radioactive filter-binding assay to measure the inhibition of p300 HAT activity.
Materials:
-
Recombinant human p300 (catalytic domain)
-
Histone H3 peptide (e.g., residues 1-21)
-
[³H]-Acetyl-Coenzyme A
-
Lys-CoA (or other inhibitors)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA
-
Stop Solution: Glacial acetic acid
-
P81 phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3 peptide (e.g., 10 µM), and varying concentrations of Lys-CoA (e.g., from 0.1 nM to 1 µM) or a vehicle control (DMSO).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding recombinant p300 (e.g., 50 nM) and [³H]-Acetyl-CoA (e.g., 1 µM).
-
Incubate the reaction at 30°C for 15-30 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 filter paper and immediately immersing it in a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0).
-
Wash the filter papers three times with the wash buffer for 5 minutes each to remove unincorporated [³H]-Acetyl-CoA.
-
Rinse the filter papers with acetone and let them air dry.
-
Place the filter papers in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Lys-CoA concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: p300/CBP Signaling and Inhibition by Lys-CoA.
References
- 1. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. p300 Forms a Stable, Template-Committed Complex with Chromatin: Role for the Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of HAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) for the identification of novel Histone Acetyltransferase (HAT) inhibitors. The protocols outlined below are designed for accuracy, reproducibility, and scalability, catering to the needs of academic research and industrial drug discovery.
Histone acetyltransferases are crucial enzymes in epigenetic regulation, making them attractive therapeutic targets for a range of diseases, including cancer.[1][2] High-throughput screening is a vital methodology for discovering small molecule inhibitors of these enzymes from large compound libraries.[3] This document details the most common biochemical and cell-based HTS assays, provides step-by-step protocols, and summarizes key quantitative data for known inhibitors.
Overview of HTS Assay Formats for HAT Inhibitors
A variety of assay formats are available for screening HAT inhibitors, each with its own advantages and considerations. These can be broadly categorized as biochemical assays and cell-based assays.[1][3]
-
Biochemical Assays: These in vitro assays utilize purified HAT enzymes and substrates to directly measure enzymatic activity. They can be further divided into:
-
Direct Assays: Measure the formation of the acetylated product. Technologies include radioisotope-based filter-binding assays, antibody-based detection (ELISA, AlphaScreen), and mass spectrometry.
-
Indirect Assays: Measure the production of the co-product, Coenzyme A (CoA-SH). These are often fluorescence-based.
-
-
Cell-Based Assays: These assays measure HAT activity within a cellular context, providing insights into compound permeability and downstream effects on signaling pathways. A common method involves the use of a reporter gene, such as luciferase, linked to a promoter regulated by histone acetylation.
Quantitative Data of Known HAT Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized HAT inhibitors against various HAT enzymes. This data is crucial for selecting appropriate positive controls for screening assays and for benchmarking newly identified compounds.
| Inhibitor | Target HAT(s) | IC50 | Assay Type | Reference |
| A-485 | p300/CBP | 9.8 nM (p300), 2.6 nM (CBP) | Biochemical | |
| C646 | p300/CBP | 400 nM (Ki) | Biochemical | |
| Garcinol | p300, PCAF | ~7 µM (p300), ~5 µM (PCAF) | Biochemical | |
| Anacardic Acid | p300, PCAF | ~8.5 µM (p300), ~5 µM (PCAF) | Biochemical | |
| NU9056 | Tip60 (KAT5) | 2 µM | Biochemical | |
| MG149 | Tip60, MOF | 74 µM (Tip60), 47 µM (MOF) | Biochemical | |
| JG-2016 | HAT1 | 14.8 µM | Biochemical | |
| MC4171 | KAT8 | 8.1 µM | Biochemical | |
| DS-9300 | EP300/CBP | 28 nM | Biochemical | |
| iP300w | p300/CBP | 19 nM | Biochemical |
Experimental Workflows and Signaling Pathways
General HTS Workflow for HAT Inhibitors
The diagram below illustrates a typical workflow for a high-throughput screening campaign to identify and validate novel HAT inhibitors.
Histone Acetylation Signaling Pathway
The following diagram depicts the central role of HATs and HDACs in regulating gene transcription through histone acetylation.
Detailed Experimental Protocols
Protocol 1: Fluorescence-Based Indirect Biochemical Assay
This protocol is adapted from commercially available kits and is suitable for the HTS of inhibitors of HATs like PCAF. The assay measures the production of Coenzyme A (CoA-SH), a common product of the HAT reaction.
Materials:
-
Purified recombinant HAT enzyme (e.g., PCAF)
-
HAT peptide substrate (e.g., Histone H3 peptide)
-
Acetyl-CoA
-
Test compounds dissolved in DMSO
-
Known HAT inhibitor (e.g., Anacardic Acid) for positive control
-
HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5, with 0.8% Triton X-100)
-
Stop Reagent (e.g., Isopropanol)
-
Developer solution containing a thiol-reactive fluorescent probe (e.g., CPM)
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities (Excitation: 360-390 nm, Emission: 450-470 nm)
Procedure:
-
Prepare Reagents: Dilute the HAT enzyme, peptide substrate, and Acetyl-CoA to their final working concentrations in HAT Assay Buffer.
-
Compound Dispensing: Dispense 100 nL of test compounds and controls into the wells of a 384-well plate. Include wells with DMSO only for negative controls (100% activity) and a known inhibitor for positive controls (0% activity).
-
Enzyme Addition: Add 5 µL of the diluted HAT enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of a pre-mixed solution containing the HAT peptide substrate and Acetyl-CoA.
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature. This time should be within the linear range of the reaction, which should be determined during assay development.
-
Reaction Termination: Stop the reaction by adding 10 µL of Stop Reagent to each well.
-
Signal Development: Add 10 µL of the Developer solution to each well.
-
Final Incubation: Incubate the plate for 15 minutes at room temperature, protected from light, to allow the fluorescent signal to develop.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the high and low controls.
-
Plot the percent inhibition versus compound concentration for active compounds to determine their IC50 values.
Protocol 2: AlphaScreen-Based Direct Biochemical Assay
This protocol describes a homogeneous, bead-based proximity assay for the direct detection of acetylated histone peptides.
Materials:
-
Purified recombinant HAT enzyme
-
Biotinylated histone peptide substrate
-
Acetyl-CoA
-
Test compounds in DMSO
-
Known HAT inhibitor for positive control
-
AlphaScreen Assay Buffer
-
Streptavidin-coated Donor beads
-
Anti-acetyl-lysine antibody conjugated to an Acceptor bead
-
384-well white, opaque microplates
-
AlphaScreen-capable plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the HAT enzyme, biotinylated peptide substrate, and Acetyl-CoA in AlphaScreen Assay Buffer.
-
Compound Dispensing: Add test compounds and controls to the wells of the 384-well plate.
-
Reaction Mix Addition: Add the HAT enzyme, biotinylated peptide substrate, and Acetyl-CoA to the wells.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes to allow the acetylation reaction to proceed.
-
Detection Mix Addition: Add a mixture of Streptavidin-coated Donor beads and anti-acetyl-lysine Acceptor beads to each well.
-
Incubation for Detection: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-antibody-peptide complex formation.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
Data Analysis:
-
A decrease in the AlphaScreen signal indicates inhibition of the HAT enzyme.
-
Calculate percent inhibition and determine IC50 values as described for the fluorescence-based assay.
Protocol 3: Cell-Based Luciferase Reporter Assay
This protocol is designed to assess the effect of HAT inhibitors on a specific signaling pathway in a cellular context.
Materials:
-
A suitable cell line (e.g., NIH 3T3)
-
Expression plasmid for the signaling protein of interest (e.g., Shh)
-
A reporter plasmid containing a Firefly luciferase gene under the control of a HAT-responsive promoter (e.g., a Gli-responsive element for the Hedgehog pathway)
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well white, clear-bottom cell culture plates
-
Test compounds dissolved in DMSO
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into the wells of the culture plates and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the expression plasmid, the Firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the cells with the compounds for an additional 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Normalization: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
Data Analysis:
-
Calculate the percent inhibition of reporter gene expression for each compound relative to the controls.
-
Determine the IC50 values for active compounds.
Concluding Remarks
The selection of an appropriate HTS assay for HAT inhibitors depends on several factors, including the specific HAT target, the available resources, and the desired endpoint. Biochemical assays are well-suited for primary screening of large compound libraries due to their simplicity and high throughput. Cell-based assays are invaluable for secondary screening and hit validation, providing a more physiologically relevant context. The protocols and data presented in these application notes serve as a comprehensive resource for researchers embarking on the discovery of novel and potent HAT inhibitors.
References
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Analysis of Acetyl-CoA Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-Coenzyme A (Acetyl-CoA) is a pivotal metabolite at the crossroads of numerous cellular processes, including energy metabolism, biosynthesis of fatty acids and cholesterol, and epigenetic regulation through histone acetylation.[1][2][3][4] Its interaction with a wide array of enzymes and regulatory proteins is critical for cellular homeostasis. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5] This allows for the determination of binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, without the need for labeling or immobilization. These application notes provide a detailed guide for utilizing ITC to characterize the binding affinity of Acetyl-CoA to target proteins.
Principle of Isothermal Titration Calorimetry
ITC operates by measuring the heat change that occurs when a ligand (in this case, Acetyl-CoA) is titrated into a solution containing a macromolecule (the target protein). The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature. As Acetyl-CoA is injected into the sample cell, it binds to the protein, resulting in either the release (exothermic) or absorption (endothermic) of heat. This temperature change is detected and compensated for by a feedback system that applies power to heaters to maintain a zero temperature difference between the sample and reference cells. The power required to maintain this equilibrium is recorded over time, generating a series of peaks corresponding to each injection. Integration of these peaks yields the heat change per injection, which is then plotted against the molar ratio of ligand to protein to generate a binding isotherm. Fitting this isotherm to a suitable binding model allows for the determination of the thermodynamic parameters of the interaction.
Data Presentation: Thermodynamic Parameters of Acetyl-CoA Binding
The following tables summarize quantitative data from ITC studies on the binding of Acetyl-CoA to specific proteins.
Table 1: Binding of Acetyl-CoA to Aminoglycoside N-acetyltransferase AAC(6')-Ii
| Parameter | Value |
| Protein Concentration (µM) | 192 |
| Ligand (Acetyl-CoA) Conc. (mM) | 3.86 |
| Binding Model | Two-site sequential |
| K D1 (µM) | 25 ± 2 |
| ΔH 1 (kcal/mol) | -3.5 ± 0.1 |
| K D2 (µM) | 110 ± 10 |
| ΔH 2 (kcal/mol) | -6.0 ± 0.2 |
| Stoichiometry (n) | ~1 per monomer |
Data adapted from an ITC study on AAC(6')-Ii, a homodimeric enzyme exhibiting cooperativity.
Table 2: Binding of Acetyl-CoA to Salmonella enterica Pat (SePat)
| Parameter | Value |
| Protein Concentration (µM) | 50 |
| Ligand (Acetyl-CoA) Conc. (µM) | 750 |
| Binding Model | Two-site binding |
| K d1 (µM) | 1.8 ± 0.2 |
| ΔH 1 (kcal/mol) | -1.5 ± 0.1 |
| n 1 | 0.9 ± 0.1 |
| K d2 (µM) | 25 ± 3 |
| ΔH 2 (kcal/mol) | -4.0 ± 0.3 |
| n 2 | 1.1 ± 0.1 |
Data derived from ITC analysis of the full-length SePat enzyme, which showed a biphasic binding isotherm indicative of two distinct binding sites for Acetyl-CoA.
Experimental Protocols
A meticulously planned and executed ITC experiment is crucial for obtaining high-quality, reproducible data.
Materials
-
Purified target protein (concentration and purity accurately determined)
-
High-purity Acetyl-CoA lithium salt
-
ITC instrument (e.g., MicroCal PEAQ-ITC, ITC200)
-
Dialysis tubing or desalting columns
-
Degasser
-
Precision micropipettes
-
Appropriate ITC buffer
Protocol 1: Sample Preparation
-
Protein Preparation:
-
Dialyze or buffer-exchange the purified protein extensively against the chosen ITC buffer to ensure buffer matching. A final dialysis step of at least 4 hours against 1-2 liters of buffer is recommended.
-
After dialysis, determine the final protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy with the correct extinction coefficient, or a colorimetric assay like Bradford or BCA).
-
Centrifuge or filter the protein solution (e.g., using a 0.22 µm filter) to remove any aggregates.
-
-
Ligand Preparation:
-
Prepare a concentrated stock solution of Acetyl-CoA using the final dialysis buffer. The exact buffer from the protein's final dialysis should be used to dissolve the Acetyl-CoA to minimize heats of dilution.
-
Determine the concentration of the Acetyl-CoA stock solution accurately, for example, by UV absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹).
-
-
Buffer Preparation:
-
Prepare a large volume of the ITC buffer to be used for protein dialysis, ligand preparation, and as the reference solution.
-
The buffer should be chosen to ensure the stability and solubility of both the protein and Acetyl-CoA. Common buffers include phosphate, HEPES, or Tris. Be aware that different buffers have different ionization enthalpies, which can affect the observed binding enthalpy.
-
If required, include additives such as salts (e.g., NaCl) or reducing agents (TCEP is often preferred over DTT or β-mercaptoethanol in ITC experiments).
-
Degas all solutions (protein, ligand, and buffer) for at least 5-10 minutes immediately before the experiment to prevent bubble formation in the ITC cell.
-
Protocol 2: ITC Experiment Execution
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the ITC buffer.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25°C or 30°C).
-
-
Loading the Instrument:
-
Load the reference cell with the degassed ITC buffer.
-
Carefully load the sample cell with the degassed protein solution, avoiding the introduction of bubbles. Typical cell volumes are around 200-300 µL.
-
Load the injection syringe with the degassed Acetyl-CoA solution. A typical syringe volume is around 40-50 µL.
-
-
Titration Parameters:
-
Set the experimental parameters. Typical starting concentrations are 10-50 µM protein in the cell and a 10-20 fold molar excess of Acetyl-CoA in the syringe.
-
The "c-value" (c = n[Protein]/K D ) is an important parameter for experimental design, with an ideal range of 10-100 for accurate determination of K D and stoichiometry.
-
A typical titration might consist of an initial small injection (e.g., 0.4 µL) to remove any ligand that may have diffused from the syringe, followed by 19-29 injections of a larger volume (e.g., 2 µL).
-
Set the spacing between injections to allow the signal to return to baseline (e.g., 150-180 seconds).
-
Set the stirring speed to ensure rapid mixing without causing denaturation (e.g., 750 rpm).
-
-
Control Experiment:
-
Perform a control titration by injecting the Acetyl-CoA solution into the ITC buffer in the sample cell. This measures the heat of dilution of the ligand and is essential for accurate data analysis. This heat of dilution will be subtracted from the protein-ligand binding data.
-
Protocol 3: Data Analysis
-
Data Integration:
-
Integrate the raw ITC data (power vs. time) to determine the heat change for each injection.
-
Subtract the heat of dilution obtained from the control experiment.
-
-
Binding Isotherm Fitting:
-
Plot the corrected heat per injection against the molar ratio of Acetyl-CoA to the protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site, two-site independent, or sequential binding) using the analysis software provided with the ITC instrument (e.g., Origin-based software).
-
The choice of model will depend on the shape of the isotherm. A simple sigmoidal curve is indicative of a single binding site, while a more complex or biphasic curve may suggest multiple binding sites or cooperativity.
-
-
Thermodynamic Parameter Determination:
-
The fitting process will yield values for the binding constant (K A , from which K D = 1/K A can be calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations:
-
ΔG = -RTln(K A )
-
ΔG = ΔH - TΔS
-
where R is the gas constant and T is the absolute temperature in Kelvin.
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for ITC analysis of Acetyl-CoA binding.
Protein-Ligand Interaction
Caption: Acetyl-CoA interaction with protein binding site.
Signaling Pathway
Caption: Acetyl-CoA's role in metabolic and signaling pathways.
References
- 1. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Probes for Detecting Lysine Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine acetylation is a critical post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, including gene transcription, DNA repair, metabolism, and signal transduction. The dynamic addition and removal of acetyl groups from lysine residues are catalyzed by two opposing enzyme families: lysine acetyltransferases (KATs) and lysine deacetylases (HDACs). Dysregulation of these enzymes is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. Fluorescent probes have emerged as indispensable tools for studying lysine acetylation, offering high sensitivity, real-time detection, and suitability for high-throughput screening of enzyme inhibitors. These probes enable the quantification of KAT and HDAC activity in various formats, from in vitro biochemical assays to cell-based imaging.
This document provides detailed application notes and protocols for the use of fluorescent probes in the detection of lysine acetylation. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the types of probes available, their mechanisms of action, and practical guidance for their implementation in experimental workflows.
Principles of Fluorescent Probes for Lysine Acetylation
Fluorescent probes for detecting lysine acetylation are typically designed as substrates for either KATs or HDACs. Their fluorescence properties change upon enzymatic modification, providing a measurable signal that correlates with enzyme activity. The primary mechanisms of these probes can be categorized as follows:
-
"Turn-On" Fluorescent Probes: These probes are initially non-fluorescent or weakly fluorescent. Upon enzymatic activity (e.g., deacetylation by an HDAC), a chemical reaction is triggered, leading to a significant increase in fluorescence intensity. A common strategy involves the enzymatic removal of an acetyl group, which unmasks a reactive amine that can then undergo an intramolecular reaction to generate a highly fluorescent product. Some probes exhibit a remarkable increase in fluorescence, with turn-on signals as high as 50-fold.[1][2]
-
Thiol-Sensitive Probes: This class of probes is particularly useful for monitoring KAT activity. KATs transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a lysine residue, releasing coenzyme A (CoA) with a free thiol group (CoA-SH). A thiol-sensitive fluorogenic probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), can then react with the generated CoA-SH to produce a highly fluorescent adduct.[3][4] This method offers the advantage of simplicity and high sensitivity for kinetic characterization of KATs.[3]
-
Aggregation-Induced Emission (AIE) Probes: AIE probes are a newer class of fluorophores that are non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation. For HDAC activity detection, an AIE-based probe can be designed so that deacetylation triggers an electrostatic interaction between molecules, leading to aggregation and a subsequent enhancement of fluorescence.
-
FRET-Based Probes: Förster Resonance Energy Transfer (FRET) probes consist of a donor and an acceptor fluorophore. A change in the distance or orientation between the two fluorophores upon enzymatic modification of the substrate leads to a change in the FRET signal.
Quantitative Data of Representative Fluorescent Probes
The selection of a fluorescent probe depends on the specific application, the target enzyme, and the available instrumentation. The following tables summarize the key quantitative characteristics of some commonly used fluorescent probes for detecting lysine acetylation.
| Probe Type/Name | Target Enzyme | Excitation (nm) | Emission (nm) | Key Features | Reference(s) |
| HDAC Probes | |||||
| Boc-Lys(Ac)-AMC | HDACs | 340-380 | 440-460 | Two-step assay requiring a developer (trypsin) to release the fluorescent AMC group. | |
| Fluor de Lys® | Class I & II HDACs, Sirtuins | 360 | 460 | Two-step assay; requires a developer. | |
| NBD-based "Turn-On" Probes | HDACs | ~465 | ~535 | Single-step, continuous detection with high signal-to-noise ratio; up to 50-fold fluorescence increase. | |
| SensoLyte™ 520 | HDACs | 490 | 520 | Homogeneous one-step assay. | |
| KAT Probes | |||||
| 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | KATs | ~387 | ~479 | Reacts with the CoA-SH byproduct of the KAT reaction; suitable for kinetic studies. | |
| Bioorthogonal "Turn-On" Probes | KATs | Varies (depends on fluorophore) | Varies (depends on fluorophore) | Two-step process involving enzymatic transfer of a bioorthogonal acetyl-CoA analog followed by a click reaction with a fluorophore. |
Signaling Pathways and Experimental Workflows
Lysine Acetylation Signaling Pathway
Lysine acetylation is a central regulatory mechanism integrated with major cellular signaling pathways. KATs and HDACs act as "writers" and "erasers" of this epigenetic mark, influencing protein function, stability, and interaction with other molecules. This dynamic interplay governs cellular responses to various stimuli.
Caption: General overview of the lysine acetylation signaling pathway.
p53 Acetylation Pathway
The tumor suppressor protein p53 is a well-characterized substrate for lysine acetylation. Acetylation of p53 at various lysine residues by different KATs, such as p300/CBP and Tip60, is crucial for its activation in response to cellular stress, leading to outcomes like cell cycle arrest or apoptosis.
Caption: Simplified p53 acetylation pathway in response to DNA damage.
Experimental Workflow for HDAC Activity Assay
The following diagram illustrates a typical workflow for measuring HDAC activity using a two-step fluorescent probe.
References
Application Notes and Protocols: Site-Directed Mutagenesis to Elucidate p300 Catalytic Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histone acetyltransferase p300 (also known as KAT3B) is a crucial transcriptional coactivator that plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. It functions by acetylating histone tails and other proteins, thereby remodeling chromatin structure and modulating gene expression. The catalytic activity of the p300 histone acetyltransferase (HAT) domain is central to its biological function. Site-directed mutagenesis is a powerful technique to probe the roles of specific amino acid residues within the catalytic domain, providing insights into the enzyme's mechanism and serving as a valuable tool for the development of targeted therapeutics. This document provides detailed protocols and data for studying p300 catalytic residues through site-directed mutagenesis.
Key Catalytic Residues of p300
Through extensive research, several key amino acid residues within the HAT domain of p300 have been identified as critical for its catalytic activity. Mutational studies have highlighted the importance of specific residues in substrate binding, acetyl-CoA cofactor interaction, and the catalytic transfer of the acetyl group.
Table 1: Summary of Quantitative Data for p300 Catalytic Residue Mutants
| Residue | Mutation | Effect on Catalytic Activity | Assay Type | Reference |
| Tyrosine 1467 | Y1467F | ~150-fold reduction in catalytic activity | In vitro HAT assay | [1] |
| Tryptophan 1436 | W1436A/C | Significantly impaired HAT activity | In vitro HAT assay | [2] |
| Tryptophan 1466 | W1466F | 7-fold increase in Kᵢ for an inhibitor (C646) | In vitro HAT assay | [3] |
| Arginine 1410 | R1410A | >2-fold increase in Kᵢ for an inhibitor (C646) | In vitro HAT assay | [3] |
| Threonine 1411 | T1411A | >2-fold increase in Kᵢ for an inhibitor (C646) | In vitro HAT assay | [3] |
| Tyrosine 1394 | Y1394F | Significantly impaired acetylation activity | Computational Modeling & Mutational Studies | |
| Aspartate 1507 | D1507N/A | Significantly impaired acetylation activity | Computational Modeling & Mutational Studies |
Signaling Pathway and Catalytic Mechanism
The catalytic mechanism of p300 is thought to follow a Theorell-Chance, or "hit-and-run," model. This is distinct from the ternary complex mechanism used by other histone acetyltransferases. In the Theorell-Chance mechanism, the enzyme first binds to acetyl-CoA, and then the histone substrate transiently interacts with the active site for the acetyl transfer to occur, without the formation of a stable ternary complex. Key residues like Tyr1467 are proposed to act as a general acid to protonate the CoA leaving group, while Trp1436 is thought to help position the substrate lysine for nucleophilic attack.
Experimental Protocols
I. Site-Directed Mutagenesis of p300
This protocol is adapted from the QuikChange™ site-directed mutagenesis method and is suitable for introducing point mutations into a plasmid containing the p300 HAT domain.
Materials:
-
Plasmid DNA containing the p300 HAT domain sequence
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design:
-
Design two complementary primers, 25-45 bases in length, containing the desired mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
Ensure the primers have a minimum GC content of 40% and terminate with one or more G or C bases.
-
-
Mutant Strand Synthesis (PCR):
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of plasmid DNA template (50 ng)
-
1.25 µL of forward primer (125 ng)
-
1.25 µL of reverse primer (125 ng)
-
1 µL of dNTP mix
-
ddH₂O to a final volume of 50 µL
-
1 µL of high-fidelity DNA polymerase
-
-
Perform thermal cycling using the following parameters:
-
Initial denaturation: 95°C for 1 minute
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 min/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental DNA.
-
-
Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Pick individual colonies and grow overnight cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the desired mutation by DNA sequencing.
-
II. In Vitro Histone Acetyltransferase (HAT) Assay
This protocol describes a radioactive filter-binding assay to measure the catalytic activity of wild-type and mutant p300 HAT domains.
Materials:
-
Purified wild-type and mutant p300 HAT domain proteins
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-CoA
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
P81 phosphocellulose filter paper
-
Wash buffer (50 mM sodium carbonate, pH 9.0)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
HAT assay buffer
-
Histone peptide substrate (e.g., 20 µM)
-
Purified p300 enzyme (e.g., 50 nM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding [³H]-Acetyl-CoA (e.g., 1 µM).
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes) within the linear range of the assay.
-
-
Quenching and Spotting:
-
Stop the reaction by adding an equal volume of ice-cold 75 mM phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose filter paper.
-
-
Washing:
-
Wash the filter paper three times for 5 minutes each with the wash buffer.
-
Perform a final wash with acetone to dry the filter paper.
-
-
Quantification:
-
Place the dried filter paper into a scintillation vial.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme (pmol/min/mg) based on the incorporated radioactivity.
-
Compare the activities of the mutant enzymes to the wild-type enzyme to determine the effect of the mutation.
-
Conclusion
Site-directed mutagenesis is an indispensable tool for dissecting the catalytic mechanism of p300. By systematically mutating key residues within the HAT domain and quantifying the effects on enzymatic activity, researchers can gain a deeper understanding of p300's function. This knowledge is not only fundamental to our understanding of gene regulation but also provides a rational basis for the design of novel inhibitors with therapeutic potential in cancer and other diseases where p300 activity is dysregulated. The protocols and data presented here serve as a comprehensive guide for professionals engaged in the study of this important enzyme.
References
- 1. Analysis of p300/CBP Histone Acetyltransferase Regulation Using Circular Permutation and Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Labeling of Acetylated Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the in vivo labeling of acetylated proteins. Lysine acetylation is a key post-translational modification (PTM) that plays a crucial role in regulating protein function and cellular processes.[1][2] The ability to study protein acetylation dynamics within a living system is essential for understanding its role in health and disease, and for the development of therapeutics targeting acetylation pathways.[1][2]
Two primary strategies for in vivo labeling of acetylated proteins are metabolic labeling with stable isotopes and the use of bioorthogonal chemical reporters. Both approaches allow for the subsequent enrichment and identification of acetylated proteins and their specific modification sites, often utilizing mass spectrometry-based proteomics.[1]
Metabolic Labeling using Stable Isotopes
Metabolic labeling with stable isotopes is a powerful technique to track the dynamics of protein acetylation in vivo. This method involves introducing isotopically labeled precursors into cell culture, which are then incorporated into acetyl-CoA and subsequently transferred to proteins. Commonly used stable isotope-labeled precursors include ¹³C-glucose and D₃-acetate. The incorporation of these heavy isotopes allows for the differentiation between pre-existing and newly synthesized acetyl groups, enabling the quantification of acetylation turnover.
Signaling Pathway for Metabolic Labeling
Acetyl-CoA, the donor for protein acetylation, is generated from various metabolic pathways. The diagram below illustrates how stable isotope labels from glucose and acetate are incorporated into the acetyl-CoA pool for protein acetylation in the cytoplasm and nucleus.
Experimental Workflow
The general workflow for metabolic labeling and analysis of acetylated proteins involves several key steps, from labeling in cell culture to mass spectrometry analysis.
Protocol: Metabolic Labeling of Non-Histone Proteins
This protocol is adapted from established methods for the analysis of acetylated proteins.
Materials:
-
Cell culture medium, dialyzed fetal bovine serum (FBS)
-
¹³C-labeled glucose or D₃-labeled acetate
-
Lysis buffer (e.g., RIPA buffer) with deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Anti-acetyllysine (AcK) antibody-conjugated beads
-
Wash buffers
-
Elution buffer (e.g., 0.1% Trifluoroacetic acid)
-
C18 desalting columns
Procedure:
-
Metabolic Labeling: Culture cells in medium containing the stable isotope precursor for a desired period. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.
-
Cell Lysis: Harvest cells and lyse them in lysis buffer containing deacetylase inhibitors to preserve the acetylation state of proteins.
-
Protein Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
Digest proteins into peptides using trypsin.
-
-
Immunoaffinity Enrichment:
-
Incubate the peptide mixture with anti-acetyllysine antibody-conjugated beads to enrich for acetylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
-
Elution and Desalting:
-
Elute the enriched acetylated peptides from the beads.
-
Desalt the peptides using C18 columns prior to mass spectrometry.
-
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled acetylated peptides.
Bioorthogonal Chemical Reporters and Click Chemistry
Bioorthogonal chemical reporters are small molecules containing a reactive handle (e.g., an alkyne or azide) that can be metabolically incorporated into proteins. For acetylation, analogs of acetate, such as 4-pentynoate, can be used. Once incorporated, the reporter can be covalently linked to a tag (e.g., a fluorophore or biotin) via a highly specific bioorthogonal reaction, such as click chemistry. This strategy allows for the visualization and enrichment of newly acetylated proteins.
Experimental Workflow
The workflow for using chemical reporters involves metabolic labeling followed by a click chemistry reaction to attach a detection or affinity tag.
Protocol: Labeling with Alkynyl-Acetate Analogs
This protocol is based on the use of alkynyl derivatives of acetate for metabolic labeling and subsequent detection via click chemistry.
Materials:
-
Alkynyl-acetate analog (e.g., 4-pentynoic acid)
-
Cell culture reagents
-
Lysis buffer
-
Click chemistry reaction components (e.g., copper(I) catalyst, or copper-free reagents for live-cell imaging)
-
Azide-functionalized tag (e.g., azide-fluorophore or azide-biotin)
-
Streptavidin beads (for biotin-tagged proteins)
Procedure:
-
Metabolic Labeling: Incubate cells with the alkynyl-acetate analog. The concentration and incubation time should be optimized for the specific cell line and experimental design.
-
Cell Lysis: Harvest and lyse the cells in an appropriate buffer.
-
Click Chemistry Reaction:
-
To the cell lysate, add the azide-functionalized tag and the click chemistry reaction components.
-
Allow the reaction to proceed to covalently link the tag to the alkyne-labeled acetylated proteins.
-
-
Downstream Analysis:
-
Fluorescence Imaging: If a fluorescent tag was used, the labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE.
-
Affinity Purification: If a biotin tag was used, the labeled proteins can be enriched using streptavidin beads for subsequent identification by mass spectrometry.
-
Data Presentation: Comparison of In Vivo Labeling Methods
| Feature | Metabolic Labeling (Stable Isotopes) | Chemical Reporters (Click Chemistry) |
| Principle | Incorporation of heavy isotopes to differentiate new vs. old modifications. | Incorporation of a bioorthogonal handle for subsequent tagging. |
| Precursors | ¹³C-Glucose, D₃-Acetate. | Alkynyl or azido analogs of acetate. |
| Detection | Mass shift in MS spectra. | Fluorescence or affinity tag detection. |
| Primary Use | Quantifying acetylation dynamics and turnover. | Visualization and identification of newly acetylated proteins. |
| Advantages | Provides direct quantitative data on turnover rates. | Enables visualization and is compatible with various detection methods. |
| Limitations | Requires specialized mass spectrometry and data analysis. | Potential for steric hindrance by the reporter and tag. |
Quantitative Data Summary
The following table summarizes key quantitative parameters that are often determined in studies of in vivo protein acetylation.
| Parameter | Description | Method of Determination |
| Acetylation Site Occupancy | The fraction of a specific lysine residue that is acetylated at a given time. | Determined by mass spectrometry, often involving chemical derivatization with isotopic reagents to label unmodified lysines. |
| Acetylation Turnover Rate | The rate at which an acetyl group is added and removed from a specific lysine residue. | Measured using stable isotope labeling and tracking the incorporation of the heavy label over time via mass spectrometry. |
| Relative Abundance Changes | Changes in the level of acetylation at specific sites in response to stimuli or in different cellular states. | Quantified using label-free or stable isotope-based quantitative proteomics approaches. |
These methods provide a powerful toolkit for researchers to investigate the dynamic nature of protein acetylation in vivo, offering insights into its regulatory roles in complex biological systems. The choice of method will depend on the specific research question, with metabolic labeling being ideal for quantitative studies of acetylation dynamics and chemical reporters offering versatile options for detection and identification.
References
Application of Lys-CoA in the Structural Biology of the Histone Acetyltransferase p300
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The histone acetyltransferase p300 (also known as KAT3B) and its paralog CBP are crucial transcriptional coactivators that play a central role in regulating gene expression. They do this by acetylating histone proteins, which remodels chromatin and makes DNA more accessible for transcription.[1] Dysregulation of p300/CBP activity is implicated in a variety of diseases, including cancer, making them important therapeutic targets.[2] Understanding the three-dimensional structure of p300 is paramount for elucidating its catalytic mechanism and for the rational design of specific inhibitors.
A significant breakthrough in the structural biology of p300 was the use of Lys-CoA, a potent bisubstrate inhibitor.[3] This molecule, which covalently links the ε-amino group of lysine to coenzyme A, mimics the transition state of the acetylation reaction.[3] By binding tightly to the active site, Lys-CoA effectively traps the p300 enzyme in a conformation that is amenable to crystallization, paving the way for high-resolution structural studies.[4] The resulting crystal structure of the p300 histone acetyltransferase (HAT) domain in complex with Lys-CoA (PDB ID: 3BIY) has provided invaluable insights into its catalytic mechanism and substrate specificity.
These application notes provide a comprehensive overview of the use of Lys-CoA in the structural biology of p300, including detailed experimental protocols and a summary of key quantitative data.
Signaling Pathway and Catalytic Mechanism
The structural and kinetic data obtained using Lys-CoA have been instrumental in defining the catalytic mechanism of p300 as a "hit-and-run" or Theorell-Chance mechanism. This is distinct from the ternary complex mechanism used by other HAT families like Gcn5/PCAF. In the Theorell-Chance mechanism, acetyl-CoA binds to the enzyme first, followed by the transient binding of the lysine substrate. The acetyl group is then directly transferred, and the acetylated product is rapidly released.
Experimental Workflow for Structural Studies
The structural determination of the p300 HAT domain in complex with Lys-CoA involves a multi-step workflow, beginning with protein expression and purification, followed by co-crystallization and X-ray diffraction analysis. The p300-Lys-CoA structure can then be used for in silico screening of potential small molecule inhibitors.
Quantitative Data Summary
The use of Lys-CoA and its analogs has enabled the quantitative characterization of their binding affinity and inhibitory activity against p300. This data is crucial for structure-activity relationship (SAR) studies and for the development of more potent and selective inhibitors.
| Compound | Target | Assay Type | Value | Reference |
| Lys-CoA | p300 | IC50 | 50-500 nM | |
| p300 | Ki | ~20 nM | ||
| PCAF | IC50 | 200 µM | ||
| Acetyl-CoA | p300 (autoacetylation) | Km | 3.3 ± 0.8 µM | |
| C646 | p300 | Ki | 400 nM | |
| 3'-dephospho-Lys-CoA | p300 | IC50 | 1.6 µM |
Experimental Protocols
Expression and Purification of the p300 HAT Domain
This protocol is adapted from methods described for the expression of a catalytically inactive mutant of the p300 HAT domain, which is often used for structural studies to avoid cellular toxicity associated with the wild-type enzyme.
a. Expression:
-
The human p300 HAT domain (e.g., residues 1279–1666) with a stabilizing mutation (e.g., Y1467F) is cloned into a bacterial expression vector, such as pET-Duet, with an N-terminal His-tag.
-
Transform the expression plasmid into E. coli BL21(DE3) cells.
-
Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to grow the culture overnight at a reduced temperature, such as 18°C.
-
Harvest the cells by centrifugation.
b. Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 25 mM HEPES pH 7.5, 500 mM NaCl, 5 mM β-mercaptoethanol) and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column extensively with lysis buffer containing 20-40 mM imidazole.
-
Elute the His-tagged p300 HAT domain with lysis buffer containing 250-500 mM imidazole.
-
(Optional) Cleave the His-tag using a specific protease (e.g., TEV protease) and pass the protein solution back over the Ni-NTA column to remove the cleaved tag and the protease.
-
Further purify the protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Pool the fractions containing the purified p300 HAT domain, concentrate, and flash-freeze in liquid nitrogen for storage at -80°C.
Synthesis of Lys-CoA
The synthesis of Lys-CoA is typically achieved through a semi-synthetic approach, involving solid-phase peptide synthesis followed by chemical ligation to Coenzyme A.
-
Synthesize a lysine residue with a protected alpha-amino group and a reactive group (e.g., a bromoacetyl group) on the epsilon-amino group using standard Fmoc-based solid-phase peptide synthesis.
-
Cleave the modified lysine from the solid support and purify it by HPLC.
-
Conjugate the reactive group on the lysine to the free thiol of Coenzyme A in a suitable buffer (e.g., triethylammonium bicarbonate).
-
Purify the resulting Lys-CoA product by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
Crystallization of the p300-Lys-CoA Complex
This protocol is based on the conditions used to obtain the original crystal structure of the p300 HAT domain with Lys-CoA.
-
Concentrate the purified p300 HAT domain to approximately 5-10 mg/mL.
-
Incubate the protein with a 3- to 5-fold molar excess of Lys-CoA on ice for at least 30 minutes prior to setting up crystallization trials.
-
Screen for crystallization conditions using the hanging-drop or sitting-drop vapor diffusion method at 4°C. A common crystallization condition is 0.1 M HEPES pH 7.5, 18-22% PEG 3350, and 0.2 M NaCl.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.
-
Cryoprotect the crystals by briefly soaking them in a solution containing the crystallization buffer supplemented with a cryoprotectant (e.g., 20-25% glycerol or ethylene glycol) before flash-freezing them in liquid nitrogen.
p300 HAT Activity Assay
A variety of assays can be used to measure the enzymatic activity of p300 and to screen for inhibitors. A common method is a radioactive assay that measures the transfer of a radiolabeled acetyl group.
-
Prepare a reaction mixture in a suitable buffer (e.g., 20 mM HEPES pH 7.9, 5 mM DTT, 80 µM EDTA, 40 µg/mL BSA).
-
Add the p300 enzyme (e.g., 5 nM) and a histone peptide substrate (e.g., 100 µM H4-15 peptide).
-
Add the compound to be tested (e.g., Lys-CoA or a small molecule inhibitor) at various concentrations.
-
Incubate the reaction mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding a mixture of unlabeled acetyl-CoA and [14C]-acetyl-CoA (e.g., to a final concentration of 20 µM).
-
Allow the reaction to proceed for a set time (e.g., 10 minutes) at 30°C, ensuring that the reaction is in the linear range.
-
Quench the reaction by adding SDS loading buffer.
-
Separate the reaction products by Tris-Tricine SDS-PAGE.
-
Visualize and quantify the amount of [14C]-acetylated peptide using a phosphorimager.
-
Calculate the IC50 or Ki values for the inhibitors.
In Silico Screening Using the p300-Lys-CoA Structure
The crystal structure of p300 in complex with Lys-CoA serves as a valuable template for virtual ligand screening to identify novel small molecule inhibitors.
-
Prepare the p300-Lys-CoA crystal structure (PDB: 3BIY) for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site based on the position of Lys-CoA in the crystal structure.
-
Prepare a library of small molecules for screening. This can be a commercial library or a custom-designed library.
-
Use a molecular docking program (e.g., AutoDock, Glide, or ICM) to dock the small molecules into the defined binding site of p300.
-
Score and rank the docked compounds based on their predicted binding affinity and interactions with the protein.
-
Visually inspect the top-ranking compounds to assess their binding poses and interactions with key residues in the active site.
-
Select a subset of promising compounds for experimental validation using the p300 HAT activity assay described above.
Conclusion
The bisubstrate inhibitor Lys-CoA has been an indispensable tool in the structural and functional characterization of the p300 histone acetyltransferase. Its ability to trap the enzyme in a stable conformation has enabled the determination of a high-resolution crystal structure, which in turn has provided profound insights into the catalytic mechanism of p300 and has facilitated the discovery of novel inhibitors. The protocols and data presented here provide a valuable resource for researchers in academia and industry who are interested in studying the structure and function of p300 and in developing novel therapeutic agents targeting this important enzyme.
References
Troubleshooting & Optimization
Optimizing p300 HAT assay conditions for consistent results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their p300 Histone Acetyltransferase (HAT) assays for consistent and reliable results.
Troubleshooting Guides
Use the following tables to troubleshoot common issues encountered during p300 HAT assays. These tables summarize key quantitative data for easy comparison and optimization of your experimental conditions.
Table 1: Enzyme and Substrate Concentration Optimization
| Parameter | Symptom of Poor Optimization | Recommended Starting Concentration | Optimization Strategy |
| p300 Enzyme | Low signal, high background, or inconsistent results. | 5-10 nM | Titrate enzyme concentration to find the optimal level that provides a robust signal within the linear range of the assay.[1] |
| Histone Substrate (e.g., H3, H4 peptide) | Low signal or saturation of the enzyme. | 10-100 µM | Determine the Km for the histone substrate by performing a substrate titration curve to ensure the assay is run under conditions sensitive to inhibitors.[2] |
| Acetyl-CoA | Low signal or substrate inhibition. | 10-50 µM | Determine the Km for Acetyl-CoA; concentrations should be around the Km value for inhibitor screening to avoid competition.[3] |
Table 2: Reaction Buffer and Incubation Conditions
| Parameter | Common Issue | Recommended Condition | Troubleshooting Tip |
| pH | Suboptimal enzyme activity. | 7.5 - 8.0 | Use a stable buffer like Tris-HCl or HEPES to maintain the optimal pH for p300 activity.[2] |
| Salt Concentration (e.g., NaCl) | Inhibition or enhancement of enzyme activity. | 50 mM | Test a range of salt concentrations to find the optimal condition for your specific assay format.[2] |
| Reducing Agent (e.g., DTT) | Enzyme inactivation due to oxidation. | 1-5 mM | Always include a fresh reducing agent in the reaction buffer to maintain enzyme integrity. |
| Incubation Temperature | Low activity or enzyme denaturation. | 30°C | While 30°C is a common starting point, you can test a range from room temperature to 37°C to find the optimal temperature. |
| Incubation Time | Reaction not in the linear range. | 10-30 minutes | Perform a time-course experiment to identify the linear phase of the reaction for accurate measurements. |
Frequently Asked Questions (FAQs)
Q1: My p300 HAT assay shows high background noise. What are the likely causes and solutions?
A1: High background can stem from several sources:
-
Non-enzymatic acetylation: This can be minimized by running a control reaction without the p300 enzyme.
-
Contaminated reagents: Ensure all buffers and substrates are freshly prepared and free of contaminants.
-
Suboptimal antibody concentration (in ELISA-based assays): Titrate your primary and secondary antibodies to find the concentration that gives the best signal-to-noise ratio.
-
Insufficient washing steps: Increase the number and duration of wash steps to remove unbound reagents.
Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?
A2: To enhance reproducibility:
-
Use consistent reagent lots: Variations between batches of enzymes, substrates, or inhibitors can affect results.
-
Ensure accurate pipetting: Calibrate your pipettes regularly and use proper techniques.
-
Maintain consistent incubation times and temperatures: Use a reliable incubator and a timer.
-
Perform experiments in triplicate: This will help you identify and exclude outliers.
-
Optimize reagent concentrations: As detailed in the troubleshooting tables, titrating key components like the enzyme and substrates is crucial.
Q3: How do I choose the right substrate for my p300 HAT assay?
A3: The choice of substrate depends on your experimental goals:
-
Histone peptides: Short synthetic peptides (e.g., from the N-terminal tail of histone H3 or H4) are convenient for high-throughput screening.
-
Full-length histones: Recombinant full-length histones provide a more physiologically relevant substrate.
-
Nucleosomes: The most physiologically relevant substrate, but also the most complex to prepare and use.
The Km value can differ significantly between peptide and full-length histone substrates, which should be considered during assay development.
Q4: What are some common inhibitors and activators I can use as controls?
A4:
-
Inhibitors:
-
C646: A well-characterized, potent, and selective competitive inhibitor of p300.
-
Anacardic Acid: A natural product that inhibits p300/CBP HAT activity.
-
Lys-CoA: A bisubstrate inhibitor that is highly potent but not cell-permeable.
-
-
Activators:
-
Finding specific small-molecule activators for p300 is challenging. Some compounds may act indirectly. It is crucial to validate the mechanism of any potential activator.
-
Experimental Protocols
Standard p300 HAT Filter-Binding Assay Protocol
This protocol is a common method for measuring p300 HAT activity using a radioactive label.
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare the master mix with the following components (final concentrations):
-
50 mM Tris-HCl, pH 8.0
-
50 mM NaCl
-
1 mM DTT
-
0.1 mM EDTA
-
10% glycerol
-
10 µM Histone H3 peptide substrate
-
5-10 nM recombinant p300 enzyme
-
-
Initiate the Reaction: Add [3H]-Acetyl-CoA to a final concentration of 1 µM to start the reaction.
-
Incubate: Incubate the reaction at 30°C for 20 minutes.
-
Stop the Reaction: Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 paper three times for 5 minutes each in 50 mM sodium bicarbonate buffer, pH 9.0.
-
Dry: Rinse the paper with acetone and let it air dry.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
Visualizations
Caption: Workflow of a standard p300 HAT filter-binding assay.
References
- 1. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in western blots for acetyl-lysine.
Welcome to our dedicated support center for troubleshooting low signal in acetyl-lysine western blots. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help resolve common issues encountered during these sensitive experiments.
Troubleshooting Guide: Low or No Signal
Weak or absent signals in acetyl-lysine western blots can be frustrating. This guide, presented in a question-and-answer format, addresses specific problems to help you identify and solve the root cause.
Q1: I'm not seeing any bands for my acetylated protein of interest. What are the most common reasons for a complete lack of signal?
A1: A complete lack of signal can stem from several factors, ranging from the sample itself to the antibodies used. Here are the primary areas to investigate:
-
Low Abundance of Acetylated Protein: Lysine acetylation can be a low-stoichiometry post-translational modification.[1] Consider treating your cells with a histone deacetylase (HDAC) inhibitor, such as Trichostatin A (TSA) or sodium butyrate, to increase the overall level of protein acetylation.[2][3][4][5]
-
Inactive or Incorrect Primary Antibody: The pan-acetyl-lysine antibody may have lost activity due to improper storage or may not be suitable for your application. It's crucial to use antibodies validated for western blotting. To check the antibody's activity, you can perform a dot blot with an acetylated BSA control.
-
Issues with the Secondary Antibody: Ensure your secondary antibody is compatible with the primary antibody's host species (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit). Also, confirm that the secondary antibody is not expired and has been stored correctly. Sodium azide, a common preservative, inhibits HRP-conjugated secondary antibodies and should be avoided.
-
Inefficient Protein Transfer: Proteins may not have transferred effectively from the gel to the membrane. You can check transfer efficiency by staining the membrane with Ponceau S after transfer.
Q2: My bands are very faint. How can I increase the signal intensity?
A2: Faint bands indicate that the detection process is working, but requires optimization. Here are several strategies to boost your signal:
-
Increase Protein Loading: The concentration of your target protein may be too low in the lysate. Try loading a higher amount of total protein per lane, for example, 20-30 µg for whole-cell extracts. For low-abundance acetylated proteins, you may need to load up to 100 µg.
-
Optimize Antibody Concentrations and Incubation Times: The concentrations of your primary and secondary antibodies may be too low. You can try increasing the concentration or extending the incubation time. An overnight incubation at 4°C is often recommended for the primary antibody.
-
Enrich for Acetylated Proteins: For very low-abundance targets, consider performing an immunoprecipitation (IP) using an acetyl-lysine antibody to enrich for acetylated proteins before running the western blot.
-
Enhance Detection Reagents: Ensure your ECL substrate is fresh and has not expired. For weak signals, using a high-sensitivity substrate can make a significant difference. Also, increase the exposure time when imaging the blot.
Frequently Asked Questions (FAQs)
Q: Should I use BSA or non-fat milk for blocking?
A: For pan-acetyl-lysine antibodies, 5% w/v BSA in TBST is often recommended for blocking and antibody dilution. Some phospho-specific antibodies can cross-react with casein in milk, and while this is a different modification, using BSA is generally a safer choice to minimize potential background issues.
Q: How can I be sure that the bands I'm seeing are specific to acetylated proteins?
A: To confirm the specificity of your acetyl-lysine antibody, you can perform a peptide competition assay. This involves pre-incubating the antibody with an acetylated peptide library to block the binding sites. If the signal disappears on your blot after this pre-incubation, it indicates that the antibody is specific for the acetylated lysine modification.
Q: My lab is new to studying protein acetylation. What is a good positive control to use?
A: A good positive control is to treat your cells with an HDAC inhibitor like TSA or sodium butyrate. This should lead to a global increase in protein acetylation, which should be readily detectable as a stronger signal or more bands on your western blot compared to untreated cells. Additionally, you can use commercially available acetylated BSA as a positive control on a dot blot to verify antibody activity.
Quantitative Data Summary
For successful acetyl-lysine western blotting, careful optimization of antibody dilutions and incubation times is critical. The following table provides recommended starting concentrations and conditions.
| Parameter | Recommendation | Notes |
| Primary Antibody Dilution | 1:500 - 1:2000 | This is a general range; always consult the manufacturer's datasheet for your specific antibody. |
| Primary Antibody Incubation | 2 hours at room temperature or overnight at 4°C | Overnight incubation at 4°C is often preferred to enhance the signal for low-abundance proteins. |
| Secondary Antibody Dilution | 1:2000 - 1:5000 | The optimal dilution depends on the specific antibody and detection reagent used. |
| Protein Loading Amount | 20 - 100 µg | For low-abundance acetylated proteins, a higher protein load is often necessary. |
| HDAC Inhibitor Treatment | Varies (e.g., 20 µM TSA for 4 hours) | The optimal concentration and duration of treatment should be determined empirically for your cell line. |
Key Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction with HDAC Inhibitors
This protocol is designed to preserve the acetylation status of proteins during sample preparation.
-
Wash cell monolayers twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and HDAC inhibitors (e.g., 5 µM TSA and 10 mM Sodium Butyrate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20-30 minutes, vortexing periodically.
-
Centrifuge at ~13,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
Protocol 2: Western Blotting for Acetyl-Lysine
-
Prepare protein samples by adding 4x Laemmli sample buffer to a final concentration of 1x and heat at 95-100°C for 5 minutes.
-
Load 30 µg of each protein sample into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-pan-acetyl-lysine primary antibody (diluted in 5% BSA-TBST) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare and apply an ECL detection reagent according to the manufacturer's instructions and capture the signal.
Visualizations
Caption: Regulation of protein acetylation by HATs and HDACs.
Caption: Experimental workflow for acetyl-lysine western blotting.
Caption: Troubleshooting logic for low signal in western blots.
References
- 1. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
Acetyl-CoA Stability and Handling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Acetyl-Coenzyme A (Acetyl-CoA). This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help you prevent the degradation of Acetyl-CoA in solution and ensure the integrity of your experiments.
Understanding Acetyl-CoA Degradation
Acetyl-CoA is a pivotal molecule in cellular metabolism, but it is notoriously unstable in aqueous solutions. The primary mechanism of degradation is the hydrolysis of its high-energy thioester bond, yielding coenzyme A and acetic acid. This process can be both enzymatic and non-enzymatic and is significantly influenced by experimental conditions.
Key Factors Influencing Acetyl-CoA Stability:
-
pH: Acetyl-CoA is most stable in moderately acidic conditions (pH 3.5-5.0). It hydrolyzes rapidly in alkaline and strongly acidic solutions.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to keep Acetyl-CoA solutions cold.
-
Solvent: Aqueous solutions of Acetyl-CoA are not recommended for long-term storage. Organic solvents or aqueous-organic mixtures can enhance stability.
-
Enzymatic Activity: Thioesterases, which may be present as contaminants in biological samples, can rapidly degrade Acetyl-CoA.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation and should be minimized.
Troubleshooting Common Issues
This section addresses specific problems you might encounter during your experiments involving Acetyl-CoA.
Issue 1: Inconsistent or lower-than-expected results in enzymatic assays.
-
Possible Cause: Degradation of Acetyl-CoA stock solution or in the assay buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh Acetyl-CoA solutions for each experiment. If using a stock, ensure it has been stored correctly and is within its stability window.
-
Check pH of Assay Buffer: Ensure the pH of your assay buffer is within the optimal range for both your enzyme and Acetyl-CoA stability (ideally slightly acidic to neutral).
-
Control for Non-Enzymatic Hydrolysis: Run a control reaction without your enzyme to quantify the extent of non-enzymatic Acetyl-CoA degradation under your assay conditions.
-
Enzyme Purity: Consider the possibility of contaminating thioesterases in your enzyme preparation.
-
Issue 2: High background signal in assays measuring CoA production.
-
Possible Cause: Spontaneous hydrolysis of Acetyl-CoA leading to the accumulation of free CoA.
-
Troubleshooting Steps:
-
Optimize Assay Conditions: Lower the assay temperature if your enzyme is sufficiently active at a lower temperature.
-
Reduce Incubation Time: Minimize the incubation time to reduce the window for spontaneous hydrolysis.
-
Use a Quencher for Free CoA: Some commercial assay kits include a quencher for free CoA present in the Acetyl-CoA stock.
-
Issue 3: Variability between aliquots of the same Acetyl-CoA stock.
-
Possible Cause: Improper aliquoting and storage, or degradation during handling.
-
Troubleshooting Steps:
-
Aliquot on Ice: Always handle Acetyl-CoA solutions on ice.
-
Use Appropriate Vials: Store aliquots in glass vials to prevent potential leaching from plastic.
-
Minimize Headspace: Minimize the air in the vial to reduce oxidation.
-
Flash Freeze: Rapidly freeze aliquots in liquid nitrogen before transferring to -80°C for long-term storage.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store Acetyl-CoA?
A1: For long-term storage, Acetyl-CoA should be stored as a lyophilized powder at -20°C or below, protected from moisture. For solutions, prepare single-use aliquots in a suitable solvent and store them at -80°C for up to 6 months. Aqueous solutions at a slightly acidic pH (e.g., pH 3.5-5) can be stored at -20°C for up to two weeks. Avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for preparing Acetyl-CoA stock solutions?
A2: While soluble in water, aqueous solutions have limited stability. For improved stability, consider preparing stock solutions in 50 mM sodium acetate, pH 5.0.[2] Some studies also suggest using a mixture of ammonium acetate (10 mM, pH 8), methanol, and water (2:2:1, v/v/v) for preparing acyl-CoA stock solutions.
Q3: How can I check the integrity of my Acetyl-CoA?
A3: The integrity of Acetyl-CoA can be assessed by various analytical techniques, such as HPLC with UV detection or mass spectrometry. These methods can separate and quantify Acetyl-CoA from its degradation products, CoA and acetate.
Q4: Can I use plastic tubes to store my Acetyl-CoA solutions?
A4: It is generally recommended to use glass vials for storing Acetyl-CoA solutions, especially when dissolved in organic solvents, to avoid the leaching of plasticizers. For short-term storage of aqueous solutions, low-retention polypropylene tubes can be used, but glass is preferred for long-term storage.
Q5: How does pH affect the stability of Acetyl-CoA?
A5: The thioester bond of Acetyl-CoA is susceptible to hydrolysis, which is catalyzed by both acid and base. The rate of hydrolysis is generally lowest in the pH range of 3.5 to 5.0. In alkaline conditions (pH > 8), the rate of hydrolysis increases significantly.
Quantitative Data on Acetyl-CoA Stability
| Condition | Solvent/Buffer | Temperature | Stability | Reference |
| pH | ||||
| 3.5 - 5.0 | Aqueous | 100°C | Stable for a short time | [3] |
| Neutral & Moderately Acidic | Aqueous | Elevated | Generally stable for a short time | [4] |
| Strongly Acidic | Aqueous | Room Temperature | Hydrolyzes | [4] |
| Alkaline | Aqueous | Room Temperature | Hydrolyzes more rapidly | |
| Storage | ||||
| Solid (lyophilized powder) | - | -20°C | ≥ 4 years (desiccated) | |
| Aqueous Solution | Water | -20°C | Up to 2 weeks (single-use aliquots) | |
| Aqueous Solution | Water | -80°C | Up to 6 months (single-use aliquots) | |
| Aqueous Solution | PBS (pH 7.2) | Room Temperature | Not recommended for more than one day | |
| Solution | 50 mM Sodium Acetate, pH 5.0 | -20°C | Recommended storage buffer | |
| Stock Solution | Ammonium acetate (10 mM, pH 8)/methanol/water (2:2:1, v/v/v) | - | Used for acyl-CoA standards |
Experimental Protocols
Protocol 1: Preparation of a Stable Acetyl-CoA Stock Solution
This protocol describes the preparation of a 10 mM Acetyl-CoA stock solution.
Materials:
-
Acetyl-CoA (lyophilized powder)
-
Sterile, nuclease-free water or 50 mM Sodium Acetate, pH 5.0
-
Glass vials
-
Pipettes and sterile, low-retention tips
-
Ice bucket
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Equilibrate the lyophilized Acetyl-CoA vial to room temperature before opening to prevent condensation.
-
On ice, reconstitute the Acetyl-CoA powder with the desired solvent (e.g., 50 mM Sodium Acetate, pH 5.0) to a final concentration of 10 mM.
-
Gently vortex to dissolve the powder completely. Avoid vigorous shaking.
-
Immediately aliquot the stock solution into single-use glass vials.
-
Flash-freeze the aliquots in liquid nitrogen.
-
Store the frozen aliquots at -80°C.
Protocol 2: Quality Control of Acetyl-CoA by HPLC
This protocol provides a general workflow for assessing the purity of an Acetyl-CoA solution using reverse-phase HPLC.
Workflow:
Caption: HPLC workflow for Acetyl-CoA quality control.
Signaling Pathways and Logical Relationships
Degradation Pathway of Acetyl-CoA in Solution
The primary degradation route for Acetyl-CoA in solution is hydrolysis. This can be influenced by several factors.
Caption: Factors influencing Acetyl-CoA hydrolysis.
Recommended Workflow for Handling Acetyl-CoA
To minimize degradation, a systematic approach to handling Acetyl-CoA is essential.
Caption: Recommended workflow for handling Acetyl-CoA.
References
- 1. Measurement of the rates of acetyl-CoA hydrolysis and synthesis from acetate in rat hepatocytes and the role of these fluxes in substrate cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Comparison of the kinetics and mechanism of the papain-catalyzed hydrolysis of esters and thiono esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Substrate Solubility for HAT Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of peptide substrates used in Histone Acetyltransferase (HAT) assays.
Frequently Asked Questions (FAQs)
Q1: My peptide substrate is not dissolving in the aqueous assay buffer. What is the first step?
A1: The initial step is to analyze the amino acid composition of your peptide to predict its properties.[1][2] Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan) will likely have poor solubility in aqueous solutions.[1][3] For such peptides, the recommended approach is to first create a concentrated stock solution in a small amount of an organic solvent.[3]
Q2: Which organic solvent should I choose for my hydrophobic peptide substrate?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent due to its strong solubilizing ability and general compatibility with many biological assays at low final concentrations. Alternatives include dimethylformamide (DMF), acetonitrile (ACN), ethanol, or methanol. However, if your peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues, avoid DMSO as it can cause oxidation. In such cases, DMF is a suitable alternative.
Q3: What is the maximum recommended concentration of an organic solvent in my final HAT assay?
A3: For most biological assays, including HAT assays, the final concentration of organic solvents like DMSO should be kept to a minimum, ideally not exceeding 1% (v/v), to avoid interfering with enzyme activity. It is crucial to perform a solvent tolerance test for your specific HAT enzyme to determine the maximum permissible concentration that does not affect its activity.
Q4: My peptide dissolves in the organic solvent but precipitates when I dilute it with the aqueous assay buffer. What should I do?
A4: This indicates that the peptide has reached its solubility limit in the final buffer composition. Here are a few troubleshooting steps:
-
Slow Dilution: Add the concentrated peptide-organic solvent stock solution to the aqueous buffer very slowly, drop-by-drop, while vortexing or stirring. This helps to avoid localized high concentrations that can lead to precipitation.
-
Decrease Final Concentration: Lower the final desired concentration of the peptide substrate in the assay.
-
Optimize Co-solvent Percentage: If your assay can tolerate it, you may need to slightly increase the percentage of the organic co-solvent in the final solution.
Q5: Can pH adjustment help in dissolving my peptide substrate?
A5: Yes, adjusting the pH of the solvent can significantly improve peptide solubility, especially for charged peptides.
-
Acidic Peptides (net negative charge): These peptides are generally more soluble in basic buffers. If your peptide is acidic and insoluble in water, try dissolving it in a small amount of a basic solution like 10% ammonium bicarbonate or 0.1 M ammonium hydroxide before diluting with your assay buffer.
-
Basic Peptides (net positive charge): These peptides are more soluble in acidic solutions. If your basic peptide is not soluble in water, try dissolving it in an acidic solution such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).
Q6: Are there other methods to improve the solubility of a difficult peptide substrate?
A6: Yes, several other techniques can be employed:
-
Sonication: Brief sonication can help to break up peptide aggregates and facilitate dissolution. It is recommended to sonicate in short bursts on ice to prevent heating the sample.
-
Heating: Gently warming the solution can sometimes improve the solubility of certain peptides. However, this should be done with caution to avoid peptide degradation.
-
Chaotropic Agents: For peptides that are prone to aggregation, adding denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be effective. Note that these agents can interfere with most biological assays and should be used as a last resort and with appropriate controls.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Peptide will not dissolve in aqueous buffer. | High hydrophobicity of the peptide. | 1. Dissolve in a minimal amount of an organic solvent (e.g., DMSO, DMF) first. 2. Adjust the pH of the buffer based on the peptide's net charge. |
| Peptide precipitates upon dilution into the assay buffer. | The peptide's solubility limit has been exceeded in the final buffer. | 1. Decrease the final concentration of the peptide. 2. Add the peptide stock solution to the buffer slowly while vortexing. 3. Increase the percentage of the organic co-solvent if the assay allows. |
| HAT assay shows low or no activity. | The organic solvent used to dissolve the peptide is inhibiting the enzyme. | 1. Reduce the final concentration of the organic solvent in the assay (ideally ≤1%). 2. Perform a solvent tolerance curve for your specific HAT enzyme. |
| Peptide solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation of the peptide. | 1. Sonicate the solution briefly on ice. 2. Centrifuge the solution to pellet any undissolved material before use. |
| Variability in results between different preparations of the peptide solution. | Inconsistent dissolution of the peptide. | 1. Standardize the dissolution protocol, including solvent, temperature, and mixing time. 2. Always test the solubility of a small amount of a new peptide batch before preparing a large stock. |
Experimental Protocols
Protocol 1: General Method for Solubilizing a Hydrophobic Peptide Substrate
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Initial Dissolution in Organic Solvent: Add a small, precise volume of a suitable organic solvent (e.g., DMSO) to the peptide to create a concentrated stock solution (e.g., 10-20 mM). Vortex gently until the peptide is completely dissolved. Sonication can be used if necessary.
-
Aqueous Dilution: While gently vortexing, slowly add the aqueous assay buffer to the concentrated peptide stock solution to achieve the desired final concentration.
-
Final Check and Storage: Ensure the final solution is clear. If any precipitation is observed, refer to the troubleshooting guide. Store the peptide stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: pH Adjustment for Solubilizing Charged Peptide Substrates
-
Determine Peptide Charge: Calculate the net charge of the peptide at neutral pH (pH 7).
-
For Acidic Peptides (Net Negative Charge):
-
Attempt to dissolve the peptide in sterile, distilled water.
-
If insoluble, add a small volume of a basic solution (e.g., 10% ammonium bicarbonate) dropwise while vortexing until the peptide dissolves.
-
Slowly dilute to the final concentration with the assay buffer, ensuring the final pH is compatible with the assay.
-
-
For Basic Peptides (Net Positive Charge):
-
Attempt to dissolve the peptide in sterile, distilled water.
-
If insoluble, add a small volume of an acidic solution (e.g., 10% acetic acid) dropwise while vortexing until the peptide dissolves.
-
Slowly dilute to the final concentration with the assay buffer, adjusting the final pH as necessary.
-
Visual Guides
Caption: Workflow for solubilizing peptide substrates.
Caption: Core components of a HAT assay reaction.
References
Technical Support Center: Overcoming Non-specific Binding in ChIP for Acetylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding in Chromatin Immunoprecipitation (ChIP) for acetylated proteins.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your ChIP experiments for acetylated proteins.
| Problem | Potential Cause | Recommended Solution |
| High background in "no-antibody" or IgG control lanes | 1. Non-specific binding to beads: Chromatin or other cellular proteins may be binding directly to the Protein A/G beads.[1] | a. Pre-clear the lysate: Before adding the specific antibody, incubate your chromatin lysate with Protein A/G beads for 1-2 hours to capture proteins that non-specifically bind to the beads.[2][3][4] b. Block the beads: Incubate the beads with a blocking agent like BSA or salmon sperm DNA before adding them to the antibody-chromatin mixture. c. Use high-quality beads: Ensure you are using high-quality Protein A/G beads from a reputable supplier. |
| 2. Insufficient washing: Residual unbound or weakly bound proteins may not be adequately removed. | a. Increase the number of washes: Perform additional wash steps (e.g., increase from 3 to 5). b. Increase wash stringency: Use wash buffers with higher salt concentrations or detergents to disrupt weaker, non-specific interactions. However, be cautious as overly stringent washes can also elute your specific protein-DNA complexes. | |
| 3. Contaminated reagents: Buffers or other reagents may be contaminated. | Prepare fresh lysis and wash buffers for each experiment. | |
| High background in the specific antibody lane (compared to IgG control) | 1. Excessive antibody concentration: Using too much primary antibody can lead to increased non-specific binding. | a. Titrate your antibody: Perform a titration experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio. Start with the manufacturer's recommended concentration and test a range of dilutions. |
| 2. Antibody cross-reactivity: The antibody may be recognizing other proteins in addition to your target acetylated protein. | a. Use a ChIP-validated antibody: Select a high-quality antibody that has been specifically validated for ChIP experiments. b. Perform antibody validation: Before use, validate the antibody's specificity through methods like Western blotting or ELISA. | |
| 3. Incomplete chromatin fragmentation: Large chromatin fragments can be "sticky" and prone to non-specific precipitation. | a. Optimize sonication or enzymatic digestion: Adjust the sonication power and time, or the enzyme concentration and incubation time, to achieve a fragment size range of 200-1000 bp. b. Verify fragment size: Run an aliquot of your sheared chromatin on an agarose gel to confirm the fragment size distribution. | |
| Low signal (low enrichment of target loci) | 1. Insufficient antibody: Using too little antibody will result in inefficient immunoprecipitation of the target protein-DNA complexes. | a. Optimize antibody concentration: As with high background, antibody titration is crucial to find the optimal concentration. b. Increase antibody amount: If the signal is consistently low, try increasing the amount of antibody used in the IP. |
| 2. Over-crosslinking: Excessive formaldehyde cross-linking can mask the epitope recognized by the antibody. | a. Optimize fixation time: Reduce the formaldehyde fixation time (e.g., 5-10 minutes) and ensure proper quenching with glycine. | |
| 3. Insufficient starting material: Too little chromatin will lead to a low yield of immunoprecipitated DNA. | Increase the number of cells or the amount of tissue used to prepare the chromatin. A common recommendation is to use around 25 µg of chromatin per IP. |
Frequently Asked Questions (FAQs)
Q1: Why is non-specific binding a particular concern for acetylated proteins?
A1: Acetylation is a widespread post-translational modification, and many histone and non-histone proteins can be acetylated. This can sometimes lead to a higher general background if the antibody used is not highly specific to the particular acetylated protein of interest. Furthermore, acetylated chromatin is often associated with open and actively transcribed regions, which can be more susceptible to non-specific interactions.
Q2: What are the most critical controls to include in a ChIP experiment for acetylated proteins?
A2: The following controls are essential for interpreting your results and troubleshooting non-specific binding:
-
No-Antibody Control: This control, where beads are used without any primary antibody, helps to identify background signal from chromatin binding directly to the beads.
-
Isotype Control (e.g., IgG): An antibody of the same isotype as your primary antibody but raised against a protein not present in your sample. This control is crucial for determining the level of non-specific binding attributable to the antibody itself.
-
Input DNA: A small fraction (e.g., 2-5%) of the chromatin saved before the immunoprecipitation step. This sample represents the total amount of chromatin used in the experiment and is used to normalize the results.
-
Positive and Negative Locus Controls (for qPCR): When performing qPCR analysis, include primer sets for a known target gene (positive control) and a region of the genome where your protein is not expected to bind (negative control).
Q3: How do I choose the best antibody for my acetylated protein ChIP experiment?
A3: Selecting a high-quality, specific antibody is paramount for a successful ChIP experiment. Look for antibodies that have been specifically validated for ChIP applications by the manufacturer or in peer-reviewed publications. Monoclonal antibodies are often preferred for their higher specificity. Before starting your experiment, it's advisable to further validate the antibody's specificity in-house using techniques like Western blotting.
Q4: What are the best blocking agents to use for reducing non-specific binding?
A4: Common and effective blocking agents include:
-
Bovine Serum Albumin (BSA): Often used to block non-specific binding sites on the beads.
-
Salmon Sperm DNA: Used to block non-specific DNA binding sites on the beads and other surfaces.
-
Pre-clearing with beads: As mentioned in the troubleshooting guide, incubating the lysate with beads before adding the antibody is a very effective way to remove proteins that non-specifically bind to the beads.
Q5: Can I use the same protocol for different acetylated proteins?
A5: While the general ChIP protocol is similar, optimization is often required for each new antibody and target protein. Factors such as antibody concentration, cross-linking time, and wash conditions may need to be adjusted to achieve the best results for a specific acetylated protein.
Quantitative Data Summary
Table 1: Antibody Titration for Optimal Signal-to-Noise Ratio
The following table provides an example of how to structure data from an antibody titration experiment to determine the optimal concentration. The goal is to find the concentration that maximizes the enrichment of a positive control locus while minimizing the signal from a negative control locus.
| Antibody Concentration (µg per 25 µg chromatin) | % Input (Positive Locus) | % Input (Negative Locus) | Signal-to-Noise Ratio (Positive/Negative) |
| 0.5 | 0.8% | 0.1% | 8 |
| 1.0 | 2.5% | 0.15% | 16.7 |
| 2.0 | 4.2% | 0.2% | 21 |
| 5.0 | 4.5% | 0.8% | 5.6 |
| 10.0 | 4.6% | 1.5% | 3.1 |
In this example, 2.0 µg of antibody provides the highest signal-to-noise ratio and would be the optimal concentration for subsequent experiments.
Experimental Protocols
Detailed Methodology for a Standard ChIP Experiment
This protocol provides a general framework for a ChIP experiment targeting an acetylated protein. Remember to optimize critical steps for your specific cell type, target protein, and antibody.
1. Cell Fixation and Chromatin Preparation a. Grow cells to 70-80% confluency. b. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. c. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes. d. Harvest the cells, wash with ice-cold PBS, and lyse the cells to release the nuclei. e. Lyse the nuclei to release the chromatin.
2. Chromatin Fragmentation a. Resuspend the chromatin in a suitable buffer. b. Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication time and power is critical. c. Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin. d. Run a small aliquot of the sheared chromatin on an agarose gel to verify the fragment size.
3. Pre-clearing and Immunoprecipitation a. Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C on a rotator. b. Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube. c. Save a small portion of the pre-cleared chromatin as the "input" control. d. Add the ChIP-validated antibody against the acetylated protein of interest to the pre-cleared chromatin and incubate overnight at 4°C with rotation. e. Add blocked Protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
4. Washing and Elution a. Pellet the beads and discard the supernatant. b. Perform a series of washes with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins. The number and stringency of washes may need to be optimized. c. Elute the protein-DNA complexes from the beads using an elution buffer (e.g., containing SDS).
5. Reverse Cross-linking and DNA Purification a. Reverse the formaldehyde cross-links by incubating the eluted samples and the input control at 65°C for several hours or overnight. b. Treat with RNase A and Proteinase K to remove RNA and proteins. c. Purify the DNA using a spin column or phenol-chloroform extraction followed by ethanol precipitation.
6. DNA Analysis a. Quantify the purified DNA. b. Analyze the enrichment of specific genomic regions by quantitative PCR (qPCR) or proceed with library preparation for ChIP-sequencing.
Visualizations
Caption: A streamlined workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Caption: A decision tree for troubleshooting non-specific binding in ChIP experiments.
References
Technical Support Center: Histone Acetyltransferase (HAT) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of substrate inhibition in Histone Acetyltransferase (HAT) assays.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of a HAT assay?
A1: Substrate inhibition is a form of enzyme inhibition where the enzyme's activity decreases at high concentrations of one of its substrates. In HAT assays, which are bi-substrate reactions involving a histone substrate (e.g., a histone peptide or protein) and acetyl-coenzyme A (acetyl-CoA), increasing the concentration of either substrate beyond an optimal point can lead to a paradoxical decrease in the reaction velocity. This phenomenon can complicate kinetic analyses and the determination of inhibitor potency.
Q2: Why does substrate inhibition occur in HAT assays?
A2: HATs, being bi-substrate enzymes, can follow different catalytic mechanisms, such as a sequential ordered or a ping-pong mechanism.[1] Substrate inhibition can occur through several molecular mechanisms. A common model is the formation of an abortive ternary complex. For instance, a second molecule of the histone substrate might bind to the enzyme-histone-acetyl-CoA complex in a non-productive manner, preventing the catalytic reaction from proceeding and subsequent product release.
Q3: At what concentrations is substrate inhibition typically observed?
A3: The concentration at which substrate inhibition becomes apparent is specific to the particular HAT enzyme and its substrates. It is crucial to experimentally determine the optimal concentration range for each substrate by performing a substrate titration curve. Inhibition is often observed at concentrations significantly above the Michaelis constant (Km).
Q4: How can I distinguish between substrate inhibition and other causes of low enzyme activity?
A4: A key indicator of substrate inhibition is a characteristic "hook" shape in a plot of reaction velocity versus substrate concentration, where the rate initially increases, reaches a maximum, and then declines as the substrate concentration continues to rise. Other potential causes of low activity, such as inactive enzyme, suboptimal buffer conditions, or the presence of contaminants, will typically show consistently low activity that does not improve with increasing substrate concentration. A systematic troubleshooting approach, as outlined in the guide below, can help differentiate these possibilities.
Q5: Can both the histone substrate and acetyl-CoA cause substrate inhibition?
A5: While theoretically possible, substrate inhibition is more commonly reported for the histone or peptide substrate in HAT assays. The optimal concentration for acetyl-CoA is also important, and excessively high concentrations can be problematic, but the formation of an abortive complex is more frequently associated with the histone substrate. It is best practice to determine the optimal concentration for both substrates independently.[2]
Troubleshooting Guide: Addressing Substrate Inhibition
If you are observing lower than expected HAT activity, especially at high substrate concentrations, follow this guide to diagnose and resolve the issue.
Initial Assessment of Low HAT Activity
The first step is to determine if the observed low activity is due to substrate inhibition or other common experimental problems.
A systematic approach is necessary to pinpoint the cause of low or absent HAT activity. The troubleshooting workflow below outlines the logical steps to diagnose the issue, starting from verifying the core components of the assay to specifically testing for substrate inhibition.
Data Presentation: Identifying Substrate Inhibition
A substrate titration experiment is the definitive way to identify substrate inhibition. The data below illustrates a typical result for a HAT assay where the histone peptide substrate causes inhibition at high concentrations.
| Histone Peptide [µM] | Acetyl-CoA [µM] | Initial Velocity (RFU/min) |
| 0 | 50 | 5 |
| 5 | 50 | 150 |
| 10 | 50 | 280 |
| 25 | 50 | 450 |
| 50 | 50 | 550 |
| 100 | 50 | 590 |
| 200 | 50 | 520 |
| 400 | 50 | 380 |
| 800 | 50 | 210 |
Note: This is representative data. RFU = Relative Fluorescence Units. The optimal concentration in this example is around 100 µM, with clear inhibition at concentrations of 200 µM and higher.
Visualizing the Reaction and Inhibition Mechanism
Understanding the underlying biochemistry is key to troubleshooting. HATs catalyze a bi-substrate reaction.
Substrate inhibition can occur when an excess substrate molecule binds to form a non-productive complex.
Experimental Protocols
Protocol 1: Determining the Optimal Enzyme Concentration and Linear Range
Objective: To find the enzyme concentration and reaction time that result in a linear rate of product formation.
Materials:
-
Purified HAT enzyme
-
HAT assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)[2]
-
Acetyl-CoA (at a fixed, non-limiting concentration, e.g., 50 µM)
-
Histone peptide substrate (at a fixed, non-limiting concentration, e.g., 50 µM)
-
96-well plate (black, for fluorescence assays)
-
Plate reader
Procedure:
-
Enzyme Dilution Series: Prepare a series of dilutions of your HAT enzyme in cold assay buffer. For example, 0, 5, 10, 20, 40, and 80 nM.
-
Reaction Setup: In a 96-well plate, set up reactions in triplicate for each enzyme concentration. Each reaction should contain the assay buffer, acetyl-CoA, and the histone substrate.
-
Initiate Reaction: Start the reaction by adding the diluted enzyme to the wells. The final volume should be consistent (e.g., 50 µL).
-
Kinetic Measurement: Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 30°C or 37°C). Measure the fluorescence signal every minute for 60 minutes.
-
Data Analysis:
-
Plot the signal (e.g., RFU) versus time for each enzyme concentration.
-
Identify the time interval during which the reaction is linear for each concentration. This is the initial velocity phase.
-
Plot the initial velocity (the slope of the linear portion) against the enzyme concentration.
-
Select an enzyme concentration that gives a robust signal and is in the linear range of this second plot for all subsequent experiments.
-
Protocol 2: Histone Substrate Titration to Detect Inhibition
Objective: To determine the optimal histone substrate concentration and test for substrate inhibition.
Materials:
-
Purified HAT enzyme (at the optimal concentration determined in Protocol 1)
-
HAT assay buffer
-
Acetyl-CoA (at a fixed, saturating concentration, e.g., 5-10 times its Km, or ~100 µM if Km is unknown)
-
Histone peptide substrate stock solution
-
96-well plate and plate reader
Procedure:
-
Substrate Dilution Series: Prepare a wide range of histone peptide substrate dilutions in assay buffer. A 2-fold serial dilution is recommended, for example, from 800 µM down to 0 µM (at least 8-10 concentrations).
-
Reaction Setup: In a 96-well plate, add the assay buffer, the fixed concentration of acetyl-CoA, and each dilution of the histone substrate in triplicate.
-
Initiate Reaction: Start the reaction by adding the optimal concentration of HAT enzyme to all wells.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the initial velocity as determined in Protocol 1 (i.e., measure signal over the pre-determined linear time course).
-
Data Analysis:
-
Calculate the initial velocity for each substrate concentration.
-
Plot the initial velocity (Y-axis) against the histone peptide concentration (X-axis).
-
Examine the plot. If the velocity increases, plateaus, and then decreases at higher concentrations, this is indicative of substrate inhibition.
-
The optimal substrate concentration for future assays is the concentration that gives the maximal or near-maximal velocity before the onset of inhibition.
-
Protocol 3: Determining the Km for Acetyl-CoA and Histone Substrate
Objective: To determine the Michaelis constant (Km) for each substrate, which is essential for designing inhibition assays and understanding enzyme kinetics.
Part A: Km Determination for Acetyl-CoA
-
Setup: Use a saturating concentration of the histone peptide substrate (typically 5-10 times its Km, or the optimal concentration determined in Protocol 2).
-
Acetyl-CoA Titration: Prepare a serial dilution of acetyl-CoA, ranging from approximately 0.2 to 5 times the expected Km.[2] If the Km is unknown, a broad range from 0.5 µM to 200 µM is a reasonable starting point.
-
Assay: Perform the HAT assay as described above, measuring the initial velocity for each acetyl-CoA concentration.
-
Analysis: Plot initial velocity versus acetyl-CoA concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.
Part B: Km Determination for Histone Substrate
-
Setup: Use a saturating concentration of acetyl-CoA (5-10 times its Km, as determined in Part A).
-
Histone Substrate Titration: Prepare a serial dilution of the histone substrate, ranging from approximately 0.2 to 5 times its expected Km.[2]
-
Assay: Perform the HAT assay, measuring the initial velocity for each histone substrate concentration.
-
Analysis: Plot initial velocity versus histone substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
References
Improving the efficiency of in vitro autoacetylation of p300.
Welcome to the technical support center for the in-vitro autoacetylation of the p300 enzyme. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is p300 autoacetylation and why is it important?
A1: p300 is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by acetylating histones and other non-histone proteins.[1][2][3] Autoacetylation refers to the process where p300 catalyzes the acetylation of itself. This process is not merely a side reaction; it is a key regulatory mechanism. Autoacetylation of p300, particularly within its regulatory activation loop, enhances its catalytic activity towards other substrates like histones.[4][5] Understanding and optimizing in-vitro autoacetylation is therefore critical for accurately studying p300 function, its inhibitors, and activators.
Q2: What is the primary mechanism of p300 autoacetylation?
A2: p300 autoacetylation occurs primarily through an intermolecular mechanism, meaning one p300 molecule acetylates another. This has been demonstrated by experiments showing that a catalytically inactive p300 mutant can be acetylated by a wild-type p300 enzyme. The rate of autoacetylation has been shown to be highly cooperative, suggesting that the process is facilitated by the interaction of multiple p300 molecules.
Q3: What are the key components of an in-vitro p300 autoacetylation reaction?
A3: A typical in-vitro p300 autoacetylation reaction includes the p300 enzyme, Acetyl-Coenzyme A (Acetyl-CoA) as the acetyl group donor, and a suitable reaction buffer. The buffer composition is critical and usually contains a buffering agent (e.g., Tris-HCl), salts (e.g., NaCl), a reducing agent (e.g., DTT), and glycerol for enzyme stability.
Q4: How can I detect and quantify p300 autoacetylation?
A4: Several methods can be used to detect and quantify p300 autoacetylation:
-
Radiolabeling: This is a classic method involving the use of radiolabeled Acetyl-CoA (e.g., [14C] or [3H]acetyl-CoA). The reaction products are then separated by SDS-PAGE, and the acetylated p300 is visualized by autoradiography. Quantification can be performed by scintillation counting or densitometry of the autoradiogram.
-
Western Blotting: This method uses an antibody that specifically recognizes acetylated lysine residues (anti-acetyl-lysine) or an antibody specific to a particular autoacetylated site on p300 (e.g., anti-p300-K1499ac).
-
Mass Spectrometry: This powerful technique can identify and quantify specific autoacetylation sites on the p300 protein.
Troubleshooting Guide
This guide addresses common issues encountered during in-vitro p300 autoacetylation experiments.
Issue 1: Low or No Detectable p300 Autoacetylation
| Potential Cause | Troubleshooting Step |
| Inactive p300 Enzyme | - Ensure proper storage and handling of the p300 enzyme to maintain its activity. - Perform a quality control check of the enzyme using a known substrate. - Consider that the full-length p300 may be more active than truncated versions. |
| Suboptimal Reaction Conditions | - Optimize the concentration of p300 and Acetyl-CoA. Refer to the table below for recommended ranges. - Verify the pH and temperature of the reaction. The optimal pH is typically around 7.5-8.0, and the reaction is usually performed at 30-37°C. - Ensure the presence of a reducing agent like DTT in the buffer, as it is crucial for p300 activity. |
| Presence of Inhibitors | - Avoid contamination with known HAT inhibitors. - Be aware that high concentrations of some compounds, like C646, can inhibit p300 activity. |
| Problem with Detection Method | - For radiolabeling, ensure the radiolabeled Acetyl-CoA is not expired and has sufficient specific activity. - For Western blotting, check the antibody's specificity and optimize the antibody concentration and incubation times. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Step |
| Non-enzymatic Acetylation | - Run a control reaction without the p300 enzyme to assess the level of non-enzymatic acetylation. - High concentrations of Acetyl-CoA can lead to non-enzymatic acetylation of proteins. Consider optimizing the Acetyl-CoA concentration. |
| Contamination | - Ensure all reagents and buffers are free from contaminants that might interfere with the assay. |
| Antibody Cross-reactivity (Western Blot) | - Use a highly specific antibody for acetylated lysine. - Include appropriate blocking steps and wash the membrane thoroughly. |
Issue 3: Inconsistent or Variable Results
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracies | - Use calibrated pipettes and ensure accurate dispensing of all reagents, especially the enzyme. |
| Enzyme Instability | - Prepare fresh dilutions of the p300 enzyme for each experiment. - Avoid repeated freeze-thaw cycles of the enzyme stock. |
| Reaction Time | - Ensure that the reaction is stopped consistently at the specified time point for all samples. - Perform a time-course experiment to determine the linear range of the reaction. |
| Substrate Quality | - If using a substrate in addition to autoacetylation, ensure its purity and concentration are consistent. |
Experimental Protocols & Data
Standard In-Vitro p300 Autoacetylation Assay Protocol
This protocol is a general guideline. Optimal conditions may vary depending on the specific p300 construct and experimental goals.
-
Prepare the Reaction Buffer: A typical 1x HAT buffer consists of 25 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 10% glycerol.
-
Set up the Reaction: In a microcentrifuge tube, combine the following components on ice:
-
p300 enzyme (concentration to be optimized, see table below)
-
1x HAT buffer
-
Nuclease-free water to the final volume
-
-
Equilibrate: Incubate the mixture at 30°C for 10 minutes to allow the enzyme to equilibrate.
-
Initiate the Reaction: Add Acetyl-CoA to the desired final concentration to start the reaction. For radiolabeling, use [14C] or [3H]acetyl-CoA.
-
Incubate: Incubate the reaction at 30°C for the desired amount of time (e.g., 10-60 minutes).
-
Stop the Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating the sample at 95°C for 5 minutes.
-
Analyze the Results:
-
SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. For radiolabeled samples, dry the gel and expose it to an autoradiography film or a phosphor screen.
-
SDS-PAGE and Western Blot: Transfer the separated proteins to a PVDF membrane and probe with an anti-acetyl-lysine antibody or a site-specific anti-p300-ac antibody.
-
Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| p300 Concentration | 5 - 50 nM | The optimal concentration depends on the specific activity of the enzyme preparation and the desired reaction rate. |
| Acetyl-CoA Concentration | 1 - 200 µM | The concentration of Acetyl-CoA can influence not only the rate of the reaction but also the specificity of acetylation. |
| Temperature | 30 - 37 °C | p300 activity is temperature-dependent. |
| pH | 7.5 - 8.0 | The pH of the reaction buffer is critical for optimal enzyme activity. |
| Incubation Time | 10 - 60 minutes | The reaction should be stopped within the linear range. A time-course experiment is recommended to determine the optimal incubation time. |
Visualizing Key Processes
To further aid in understanding the experimental workflow and the underlying molecular mechanisms, the following diagrams have been generated.
Caption: Figure 1: A flowchart of the in-vitro p300 autoacetylation assay.
Caption: Figure 2: The intermolecular mechanism of p300 autoacetylation.
Caption: Figure 3: A decision tree for troubleshooting low p300 autoacetylation.
References
- 1. Histone Deacetylase Inhibitors Synergize p300 Autoacetylation that Regulates Its Transactivation Activity and Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studenttheses.uu.nl [studenttheses.uu.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic and mass spectrometric analysis of p300 histone acetyltransferase domain autoacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting mass spectrometry data for acetylated peptides.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mass spectrometry-based analysis of acetylated peptides.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of acetylated peptides by mass spectrometry.
Issue: Low or No Identification of Acetylated Peptides
Possible Causes and Solutions:
-
Insufficient Enrichment: Acetylated peptides are often low in abundance and require enrichment to be detected.[1]
-
Verify Enrichment Protocol: Ensure that the immunoaffinity enrichment protocol was followed correctly. Key factors for success include the specificity and affinity of the anti-acetyllysine antibody and the accessibility of acetylated lysine residues.
-
Optimize Antibody Concentration: The ratio of antibody-conjugated beads to the peptide starting material is crucial. A common recommendation is to use 1/4 of a tube of antibody beads for 5 mg of peptides.
-
Check for Competing Modifications: Trimethylation on lysine residues has a very similar mass (42.04695 Da) to acetylation (42.01057 Da).[2] High-resolution mass spectrometry is required to differentiate between these modifications.[2]
-
-
Poor Sample Quality:
-
Protein Degradation: Ensure proper sample handling and storage to prevent protein degradation.
-
Incomplete Tryptic Digestion: Inefficient digestion can lead to a lower yield of peptides suitable for mass spectrometry analysis.
-
-
Mass Spectrometry Settings:
-
Incorrect Precursor Selection: There might be an issue with the precursor ion selection for MS/MS.
-
Inappropriate Fragmentation Energy: The collision energy used for fragmentation may not be optimal for acetylated peptides.
-
Issue: Poor Signal Intensity of Acetylated Peptides
Possible Causes and Solutions:
-
Low Sample Concentration:
-
Increase Sample Amount: If possible, increase the starting amount of protein for the experiment.
-
Concentrate the Sample: After enrichment, ensure the sample is sufficiently concentrated before LC-MS/MS analysis.
-
-
Ion Suppression:
-
Mobile Phase Composition: Trifluoroacetic acid (TFA) in the mobile phase can suppress the signal in mass spectrometry. Consider using formic acid (FA) as an alternative.
-
Contaminants: Ensure all reagents and materials are of high purity to avoid contamination that can interfere with ionization.
-
-
Suboptimal LC-MS/MS Parameters:
-
LC Gradient: Optimize the liquid chromatography gradient to ensure proper separation of peptides.
-
Detector Settings: For UV detection, ensure the wavelength is set to 215-220 nm to detect peptide bonds.
-
Frequently Asked Questions (FAQs)
Q1: Why is enrichment necessary for analyzing acetylated peptides?
A1: Protein acetylation is a low-abundance post-translational modification.[1] Without enrichment, the signals from acetylated peptides are often masked by the much more abundant unmodified peptides, making their detection and identification by mass spectrometry very challenging.[1] Immunoaffinity enrichment using anti-acetyl-lysine antibodies is a common and effective method to selectively isolate and concentrate acetylated peptides.
Q2: What are the key parameters to consider during the immunoaffinity enrichment of acetylated peptides?
A2: Several factors are critical for successful enrichment:
-
Antibody Quality: The specificity and affinity of the anti-acetyllysine antibody are paramount.
-
Sample Input: A sufficient amount of starting protein material is necessary, typically in the range of 1-20 mg.
-
Lysis and Digestion: Complete cell lysis and efficient proteolytic digestion are crucial for releasing peptides.
-
Washing and Elution: Proper washing steps are needed to remove non-specifically bound peptides, and an effective elution protocol is required to recover the enriched acetylated peptides.
Q3: How does acetylation affect the fragmentation of peptides in MS/MS?
A3: N-terminal acetylation of tryptic peptides has been shown to improve the abundance and occurrence of b-ions in the MS/MS spectrum. This can aid in de novo sequencing and validation of peptide sequences. The acetyl group adds a mass of 42.01057 Da to the modified lysine residue or the N-terminus.
Q4: What are some common issues with quantitative analysis of acetylated peptides using isobaric labeling (e.g., TMT, iTRAQ)?
A4: A common issue is ratio compression , where the observed fold changes in peptide abundance are lower than the true biological changes. This can be caused by the co-isolation and co-fragmentation of interfering ions along with the target peptide. Strategies to mitigate this include using a narrower isolation window for precursor ions and optimizing MS instrument parameters.
Quantitative Data Summary
Table 1: Performance Metrics for Acetylated Peptide Enrichment
| Metric | Typical Value | Importance |
| Specificity | > 80% | The proportion of acetylated peptides in the total enriched peptide population. |
| Reproducibility | High | Consistency of identified acetylation sites across technical and biological replicates. |
| Coverage | Varies | The total number and distribution of unique acetylation sites identified. |
| Background Interference | Low | The fraction of non-acetylated peptides that are non-specifically co-enriched. |
Experimental Protocols
Protocol 1: Immunoaffinity Enrichment of Acetylated Peptides
This protocol outlines the general steps for enriching acetylated peptides from a protein digest using anti-acetyl-lysine antibody-conjugated beads.
Materials:
-
Tryptic peptide digest
-
Anti-acetyl-lysine antibody-conjugated beads
-
Immunoaffinity Purification (IAP) buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)
-
Wash buffer (e.g., IAP buffer with 0.1% NP-40)
-
Elution buffer (e.g., 0.15% TFA)
-
Microcentrifuge tubes
-
Rotating wheel or shaker
Procedure:
-
Bead Preparation: Wash the required amount of anti-acetyl-lysine antibody-conjugated beads with IAP buffer.
-
Peptide Incubation: Resuspend the peptide digest in IAP buffer and add it to the prepared beads.
-
Binding: Incubate the peptide-bead mixture for 2-4 hours at 4°C on a rotating wheel to allow for binding.
-
Washing: Pellet the beads by centrifugation and remove the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound peptides. Perform a final wash with water or a low-salt buffer.
-
Elution: Add the elution buffer to the beads and incubate to release the bound acetylated peptides.
-
Collection: Pellet the beads and carefully collect the supernatant containing the enriched acetylated peptides.
-
Desalting: Desalt the enriched peptides using a C18 StageTip or a similar method before LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for the analysis of acetylated peptides.
References
Technical Support Center: Acetyl-Lysine Antibody Specificity Validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the specificity of acetyl-lysine antibodies.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to validate the specificity of my acetyl-lysine antibody?
A: Acetyl-lysine antibodies are designed to recognize acetylated lysine residues within a protein. However, their binding can be influenced by the surrounding amino acid sequence. Validation is essential to ensure that the antibody specifically recognizes the acetyl-lysine modification and does not cross-react with non-acetylated lysine or other protein modifications. This confirmation is critical for the reliability and reproducibility of your experimental results.[1][2]
Q2: What are the primary methods for validating the specificity of an acetyl-lysine antibody?
A: Several methods can be used to confirm the specificity of an acetyl-lysine antibody. The most common and robust techniques include:
-
Peptide/Protein Array: Using arrays of acetylated and non-acetylated peptides or proteins to assess binding.
-
Dot Blot: A simple method to check the antibody's ability to distinguish between acetylated and non-acetylated proteins or peptides spotted on a membrane.[3]
-
Peptide Competition Assay: Pre-incubating the antibody with an acetylated peptide to block its binding to the target protein in subsequent applications like Western blotting.[3]
-
Western Blotting: Comparing the antibody's reactivity to cell lysates treated with histone deacetylase (HDAC) inhibitors (which increase acetylation) versus untreated controls.[4]
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This powerful technique identifies the specific proteins and post-translational modifications recognized by the antibody in a complex biological sample.
Q3: My Western blot shows multiple bands. Does this indicate my acetyl-lysine antibody is non-specific?
A: Not necessarily. Pan-acetyl-lysine antibodies are expected to detect multiple proteins since many proteins in a cell can be acetylated. However, it is crucial to perform control experiments to ensure these bands represent genuinely acetylated proteins. Treatment with HDAC inhibitors should increase the intensity of these bands, while treatment with histone acetyltransferases (HATs) could also be used to modulate acetylation levels. A peptide competition assay can further confirm that the binding is specific to the acetyl-lysine modification.
Q4: Can I use an isotype control to validate the specificity of my acetyl-lysine antibody?
A: While an isotype control is important for immunoprecipitation experiments to control for non-specific binding of the antibody to the beads, it does not validate the specificity of the antibody for the acetyl-lysine modification itself. You will still need to perform experiments like peptide competition or dot blots with acetylated and non-acetylated controls.
Troubleshooting Guides
Problem: Weak or No Signal in Western Blot
| Possible Cause | Troubleshooting Step |
| Low abundance of acetylated protein | Treat cells with an HDAC inhibitor (e.g., Trichostatin A (TSA) or Sodium Butyrate) to increase the overall level of protein acetylation. |
| Inefficient antibody binding | Optimize the antibody dilution. Consult the manufacturer's datasheet for recommended starting dilutions. |
| Poor transfer to the membrane | Ensure proper setup of the Western blot transfer apparatus and that the transfer buffer is correctly prepared. |
| Inactive secondary antibody | Use a fresh, validated secondary antibody at the appropriate dilution. |
Problem: High Background in Western Blot
| Possible Cause | Troubleshooting Step |
| Antibody concentration is too high | Reduce the concentration of the primary and/or secondary antibody. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 3% BSA in TBST). |
| Inadequate washing | Increase the number and/or duration of washes with TBST between antibody incubations. |
| Cross-reactivity of the secondary antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins. |
Experimental Protocols & Workflows
Peptide Competition Assay Workflow
This workflow is used to confirm that the antibody's binding is specific to the acetylated epitope.
Caption: Workflow for a peptide competition assay.
Protocol: Peptide Competition Assay
-
Prepare Samples: Run your protein samples on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Antibody-Peptide Incubation:
-
Blocking Reaction: In a separate tube, incubate the acetyl-lysine antibody with the acetylated blocking peptide at a 10:1 molar ratio (peptide:antibody) for 1 hour at room temperature.
-
Control Reaction: In another tube, incubate the antibody with a non-acetylated control peptide under the same conditions.
-
Antibody Only Control: Prepare a tube with only the antibody diluted in blocking buffer.
-
-
Primary Antibody Incubation: Incubate the membranes with the antibody-peptide mixtures or the antibody-only solution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Expected Results:
| Condition | Expected Outcome | Interpretation |
| Antibody + Acetylated Peptide | Signal is significantly reduced or absent | The antibody is specific for the acetyl-lysine modification. |
| Antibody + Non-acetylated Peptide | Signal is unaffected | The antibody does not bind to the non-acetylated form. |
| Antibody Alone | Strong signal | Establishes the baseline signal for comparison. |
Dot Blot Assay Workflow
A straightforward method to assess the specificity of the antibody for acetylated versus non-acetylated substrates.
Caption: Workflow for a dot blot assay.
Protocol: Dot Blot Assay
-
Sample Preparation: Prepare serial dilutions of your acetylated and non-acetylated control peptides or proteins. Also, prepare lysates from cells treated with an HDAC inhibitor (positive control) and untreated cells (negative control).
-
Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane to the desired size.
-
Spotting: Carefully spot 1-2 µL of each sample onto the membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the acetyl-lysine antibody at the optimal dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the spots using an ECL substrate.
Expected Results:
| Sample | Expected Outcome | Interpretation |
| Acetylated Peptide/Protein | Strong signal | The antibody recognizes the acetylated form. |
| Non-acetylated Peptide/Protein | No or very weak signal | The antibody is specific for the acetylated lysine. |
| Positive Control Lysate | Strong signal | Confirms antibody reactivity with endogenous acetylated proteins. |
| Negative Control Lysate | Weaker signal than the positive control | Demonstrates the increase in acetylation with HDAC inhibition. |
Immunoprecipitation-Mass Spectrometry (IP-MS) Logical Flow
The gold standard for identifying the specific targets of an antibody in a complex mixture.
Caption: Logical flow for IP-MS analysis.
Protocol: Immunoprecipitation-Mass Spectrometry (IP-MS)
-
Cell Lysis: Lyse cells in a suitable IP lysis buffer containing protease and HDAC inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the acetyl-lysine antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS:
-
Run the eluate on an SDS-PAGE gel and perform an in-gel tryptic digest of the protein bands.
-
Alternatively, perform an in-solution tryptic digest of the entire eluate.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use a database search engine (e.g., MaxQuant) to identify the proteins and their post-translational modifications from the MS/MS spectra. Calculate the fold-enrichment of identified proteins compared to a control IP (e.g., with an isotype control antibody) to determine specific interactors.
Expected Results: The analysis should identify known acetylated proteins and potentially novel targets. The fold-enrichment analysis will quantitatively demonstrate the specificity of the antibody for these targets over background proteins.
References
- 1. Generation and characterization of pan-specific anti-acetyllysine antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Alternative Strategy for Pan-acetyl-lysine Antibody Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylated-Lysine Antibody | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to the Inhibitory Potency of Lys-CoA and Other Histone Acetyltransferase (HAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone acetyltransferases (HATs) are a class of enzymes crucial to the regulation of gene expression through the acetylation of lysine residues on histone tails and other proteins. Their dysregulation is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of the inhibitory potency of Lys-CoA, a well-characterized bisubstrate inhibitor, against other notable HAT inhibitors. The information is supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate tools for their studies.
Quantitative Comparison of HAT Inhibitor Potency
The inhibitory potency of various compounds against the prominent HATs, p300 and PCAF, is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Type | Target HAT(s) | IC50 (p300) | IC50 (PCAF) | Selectivity |
| Lys-CoA | Bisubstrate Analog | p300 | 50-500 nM[1] | 200 µM[2] | ~400-4000 fold for p300 |
| H3-CoA-20 | Bisubstrate Analog | PCAF | Poorly inhibits | ~0.5 µM[3] | Selective for PCAF |
| Anacardic Acid | Natural Product | p300, PCAF | ~8.5 µM[4] | ~5 µM[4] | Non-selective |
| Garcinol | Natural Product | p300, PCAF | ~7 µM | ~5 µM | Non-selective |
| Curcumin | Natural Product | p300/CBP | ~25 µM | No inhibition up to 100 µM | Selective for p300/CBP |
| C646 | Synthetic Small Molecule | p300/CBP | 400 nM (Ki) | Less potent | Selective for p300/CBP |
| A-485 | Synthetic Small Molecule | p300/CBP | 9.8 nM | No inhibition at 10 µM | Highly selective for p300/CBP |
Mechanism of HAT Inhibition
Histone acetyltransferases catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue on a histone protein. Inhibitors can interfere with this process through various mechanisms, such as competing with either the acetyl-CoA cofactor or the histone substrate.
General mechanism of Histone Acetyltransferase (HAT) inhibition.
Experimental Protocols for Assessing HAT Inhibitor Potency
The determination of IC50 values for HAT inhibitors is typically performed using in vitro enzymatic assays. Common methods include radiometric, fluorescence-based, and colorimetric assays.
General Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing HAT inhibitors.
References
A Comparative Guide to the In Vivo Validation of Novel p300/CBP Substrates
For Researchers, Scientists, and Drug Development Professionals
The homologous transcriptional coactivators, CREB-binding protein (CBP) and p300, are crucial regulators of gene expression and other cellular processes through their intrinsic histone acetyltransferase (HAT) activity. They acetylate a wide array of histone and non-histone protein substrates, influencing chromatin structure, protein activity, and signal transduction. The identification and validation of novel p300/CBP substrates are paramount for understanding their roles in health and disease and for the development of targeted therapeutics. This guide provides a comparative overview of key in vivo techniques for validating these substrates, complete with experimental protocols and supporting data.
Comparison of In Vivo Validation Techniques
The validation of a protein as a bona fide substrate of p300/CBP in a cellular context requires rigorous experimental approaches. Below is a comparison of three widely used techniques: Co-Immunoprecipitation (Co-IP), Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq), and Quantitative Mass Spectrometry.
| Technique | Principle | Strengths | Limitations | Typical Throughput |
| Co-Immunoprecipitation (Co-IP) | Detects in vivo protein-protein interactions. An antibody to a protein of interest (e.g., p300/CBP) is used to pull down its binding partners from a cell lysate. | Relatively straightforward and widely accessible. Provides direct evidence of interaction within a cellular context. | Does not directly prove substrate acetylation. Interactions can be indirect (part of a larger complex). Prone to false positives and negatives. | Low to medium |
| Chromatin Immunoprecipitation (ChIP-seq) | Identifies the genomic regions where a protein of interest (e.g., p300/CBP) binds. Can be coupled with antibodies against specific histone acetylation marks. | Genome-wide identification of p300/CBP recruitment sites. Can correlate p300/CBP binding with specific histone acetylation marks (e.g., H3K27ac). | Does not identify non-histone substrates. Provides correlational rather than direct evidence of enzymatic activity on histones at a specific locus. | High |
| Quantitative Mass Spectrometry | Identifies and quantifies post-translational modifications, including acetylation, on a proteome-wide scale. Often uses stable isotope labeling (SILAC) or label-free methods. | Unbiased, proteome-wide identification of acetylation sites. Can provide quantitative information on changes in acetylation upon p300/CBP perturbation. Can identify both histone and non-histone substrates.[1] | Technically demanding and requires specialized equipment. Does not directly prove that p300/CBP is the responsible acetyltransferase without additional experiments (e.g., using inhibitors or knockouts). | High |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for p300/CBP Interaction
This protocol describes the immunoprecipitation of a target protein to identify its interaction with p300 or CBP in vivo.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Antibody against p300 or CBP
-
Antibody against the putative substrate protein
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads by centrifugation or with a magnetic rack. Add the primary antibody (anti-p300/CBP or anti-substrate) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against p300/CBP and the putative substrate.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the general steps for performing ChIP-seq to identify genomic regions acetylated by p300/CBP.
Materials:
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
Antibody against H3K27ac (a common mark of p300/CBP activity) or against p300/CBP itself
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Lyse the nuclei to release chromatin.
-
Chromatin Fragmentation: Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K27ac or p300/CBP overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify enriched regions.
Quantitative Mass Spectrometry for Acetylome Analysis
This protocol provides a general workflow for the quantitative analysis of protein acetylation using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).
Materials:
-
SILAC-compatible cell culture medium and dialyzed fetal bovine serum
-
"Heavy" and "light" isotopes of arginine and lysine
-
Cell lysis buffer with deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
Trypsin for protein digestion
-
Materials for peptide fractionation (e.g., strong cation exchange or high pH reversed-phase chromatography)
-
Antibody-based acetyl-lysine peptide enrichment kit
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
SILAC Labeling: Culture two cell populations in parallel: one in "light" medium and the other in "heavy" medium containing heavy isotopes of arginine and lysine.
-
Perturbation: Treat one cell population with a p300/CBP inhibitor or use a knockout/knockdown cell line, while the other serves as a control.
-
Cell Lysis and Protein Digestion: Harvest and combine equal amounts of protein from both cell populations. Lyse the cells and digest the proteins into peptides using trypsin.
-
Peptide Fractionation: Fractionate the peptide mixture to reduce complexity.
-
Acetyl-peptide Enrichment: Use an antibody that specifically recognizes acetylated lysine residues to enrich for acetylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.
-
Data Analysis: Use specialized software to identify the acetylated peptides and quantify the relative abundance of "heavy" and "light" forms, which reflects the change in acetylation upon p300/CBP perturbation.
Quantitative Data Presentation
Table 1: Comparison of p300 and CBP Histone H3 Acetylation Specificity in vitro
The following table summarizes the kinetic parameters for the acetylation of different lysine residues on histone H3 by p300 and CBP, highlighting their distinct substrate preferences. Data is derived from in vitro studies and indicates that while both enzymes can acetylate the same residues, their efficiencies differ significantly.
| Substrate | Enzyme | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) |
| H3K14 | p300 | 0.022 | 2.5 | 8,800 |
| CBP | 0.013 | 2.9 | 4,560 | |
| H3K18 | p300 | 0.015 | 1.8 | 8,333 |
| CBP | 0.054 | 3.6 | 14,990 | |
| H3K23 | p300 | 0.009 | 3.0 | 3,000 |
| CBP | 0.021 | 7.5 | 2,840 |
Data adapted from a study on the differential specificity of p300 and CBP.[2]
Table 2: Selected Non-Histone Substrates of p300/CBP
This table lists some of the well-validated non-histone substrates of p300/CBP and their associated biological functions.
| Substrate | Function | Key Cellular Processes |
| p53 | Tumor suppressor | Cell cycle arrest, apoptosis, DNA repair[3] |
| STAT3 | Transcription factor | Cytokine signaling, cell growth, apoptosis[4] |
| β-catenin | Transcriptional coactivator | Wnt signaling pathway, cell fate determination[5] |
| CREB | Transcription factor | cAMP signaling, learning and memory, gluconeogenesis |
| HIF1α | Transcription factor | Hypoxia response, angiogenesis |
| Autophagy-related proteins (e.g., ATG5, ATG7, LC3) | Core autophagy machinery | Autophagy, cellular homeostasis |
Visualizations
Caption: Overview of a generic p300/CBP signaling pathway.
Caption: Experimental workflow for in vivo validation of p300/CBP substrates.
References
- 1. Time-Resolved Analysis Reveals Rapid Dynamics and Broad Scope of the CBP/p300 Acetylome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. encodeproject.org [encodeproject.org]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to In Vitro and In Cellulo Efficacy of Histone Acetyltransferase (HAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone Acetyltransferases (HATs) are crucial epigenetic regulators, and their dysregulation is implicated in various diseases, including cancer.[1] Consequently, the development of small molecule HAT inhibitors is a significant area of therapeutic research.[1][2] Evaluating the efficacy of these inhibitors requires a multi-faceted approach, employing both biochemical (in vitro) and cell-based (in cellulo) assays. This guide provides an objective comparison of these two evaluation methods, supported by experimental data for representative HAT inhibitors.
Core Concepts: In Vitro vs. In Cellulo Evaluation
In vitro assays provide a direct measure of an inhibitor's ability to block the enzymatic activity of a purified HAT enzyme. These assays are essential for determining the intrinsic potency and mechanism of action of a compound.[3]
In cellulo assays , on the other hand, assess the inhibitor's efficacy within a living cell. This provides critical information on the compound's ability to cross the cell membrane, engage its target in the complex cellular environment, and elicit a biological response, such as the reduction of histone acetylation.
A comprehensive understanding of a HAT inhibitor's potential requires data from both types of assays. A potent inhibitor in an in vitro assay may not be effective in a cellular context due to poor permeability or off-target effects. Conversely, a compound with moderate in vitro potency might show significant cellular activity due to favorable cellular uptake and target engagement.
Quantitative Comparison of HAT Inhibitor Efficacy
The following tables summarize the available quantitative data for three well-characterized HAT inhibitors: C646, Anacardic Acid, and MG149. It is important to note that a direct comparison of in vitro IC50 values (the concentration at which 50% of the enzyme's activity is inhibited) and in cellulo effective concentrations can be challenging, as the latter is often reported as the concentration required to observe a significant biological effect rather than a precise EC50 value.
| HAT Inhibitor | Target HAT(s) | In Vitro Assay Type | In Vitro IC50/Ki | Reference(s) |
| C646 | p300/CBP | Radioactive Filter Binding Assay | Ki = 400 nM | [4] |
| Anacardic Acid | p300, PCAF, Tip60 | Not Specified | p300: ~8.5 µM, PCAF: ~5 µM | |
| MG149 | Tip60, MOF | Scintillation Counting | Tip60: 74 µM, MOF: 47 µM |
Table 1: In Vitro Efficacy of Selected HAT Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of the selected HAT inhibitors against their target enzymes in biochemical assays.
| HAT Inhibitor | Cell Line(s) | In Cellulo Assay Type | Effective Concentration & Observed Effect | Reference(s) |
| C646 | Pancreatic Cancer Cells (MIAPaCa2, PSN1) | Western Blot | 20-30 µM effectively inhibited Histone H3 acetylation. | |
| Anacardic Acid | Human Colon Cancer Cells (HCT116) | Western Blot | Reduced acetylation of histone H4. | |
| Anacardic Acid | Various Mammalian Cell Lines (V79, SW1573, U2OS) | Clonogenic Survival Assay | 100 µM showed low cytotoxicity and radiosensitizing effects in U2OS cells. | |
| MG149 | Not Specified | Not Specified | Data not readily available in a comparable format. |
Table 2: In Cellulo Efficacy of Selected HAT Inhibitors. This table summarizes the effective concentrations of the selected HAT inhibitors in cell-based assays and the corresponding biological effects observed.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the histone acetylation signaling pathway and the workflows for key in vitro and in cellulo assays.
Caption: Histone Acetylation Signaling Pathway.
Caption: In Vitro HAT Assay Workflow.
Caption: In Cellulo Western Blot Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Histone Acetyltransferase (HAT) Assay (Radiometric)
This protocol is adapted from a method used to determine the IC50 values for p300 inhibitors.
-
Reaction Setup: Prepare a reaction mixture in a final volume of 50 µL containing 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM dithiothreitol (DTT), 0.1 mM EDTA, and 1 mg/mL bovine serum albumin (BSA).
-
Component Addition: Add the purified HAT enzyme (e.g., p300) and the histone substrate (e.g., histone H3 or H4 peptides).
-
Inhibitor Addition: Add the HAT inhibitor at various concentrations (or DMSO as a vehicle control).
-
Initiate Reaction: Start the reaction by adding Acetyl-CoA, including a radioactive label (e.g., [3H]Acetyl-CoA).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the paper extensively with wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [3H]Acetyl-CoA.
-
Detection: Measure the radioactivity incorporated into the histone substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Cellulo Western Blot for Histone Acetylation
This protocol outlines the general steps for assessing changes in global histone acetylation in cells treated with a HAT inhibitor.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of the HAT inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K9) and a loading control (e.g., anti-total Histone H3 or anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the acetyl-histone signal to the loading control.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is a powerful tool to investigate the effect of HAT inhibitors on histone acetylation at specific gene loci.
-
Cell Treatment and Cross-linking: Treat cells with the HAT inhibitor or vehicle control. Cross-link proteins to DNA by adding formaldehyde to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27). Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify specific genomic regions of interest (e.g., gene promoters).
-
Data Analysis: Calculate the enrichment of the acetylated histone mark at the target loci relative to the input and the IgG control. Compare the enrichment between inhibitor-treated and control samples.
Conclusion
The evaluation of HAT inhibitor efficacy is a comprehensive process that relies on a combination of in vitro and in cellulo assays. While in vitro assays provide crucial information on the direct inhibitory potential of a compound against its target enzyme, in cellulo assays are indispensable for validating its activity in a more physiologically relevant context. The data and protocols presented in this guide offer a framework for the objective comparison of HAT inhibitor performance, aiding researchers in the selection and characterization of promising therapeutic candidates.
References
Functional Validation of Acetylation Sites by Mutagenesis: A Comparative Guide
The reversible acetylation of lysine residues is a critical post-translational modification (PTM) that governs a vast array of cellular processes, from gene expression to metabolic regulation.[1] Identifying a protein as acetylated is often the first step; the crucial next stage is to validate the functional significance of specific acetylation sites. Site-directed mutagenesis is a cornerstone technique for this purpose, allowing researchers to probe the functional consequences of losing or mimicking an acetylated state.
This guide provides an objective comparison of site-directed mutagenesis against other validation methods, supported by experimental data and detailed protocols, to aid researchers in designing robust validation strategies.
The Role of Site-Directed Mutagenesis
Site-directed mutagenesis involves altering the DNA sequence to substitute the lysine codon at a specific acetylation site with that of another amino acid. By expressing this mutant protein, researchers can observe changes in protein function and infer the role of the original acetylation event. The choice of the substituting amino acid is critical as it is intended to mimic a specific state of the lysine residue.
-
Lysine (K) to Arginine (R) Mutation (K-to-R): Arginine, like lysine, has a positively charged side chain. This substitution is often used to mimic the non-acetylated state, preserving the positive charge at that position.
-
Lysine (K) to Glutamine (Q) Mutation (K-to-Q): Acetylation neutralizes the positive charge of the lysine side chain. Glutamine is structurally similar to acetylated lysine and is uncharged, making it a common mimic for the constitutively acetylated state.[2][3]
By comparing the function of the wild-type (WT) protein with its K-to-R and K-to-Q mutants, scientists can dissect the importance of the charge at a specific lysine residue for the protein's activity.
Comparison of Validation Methodologies
While powerful, site-directed mutagenesis is not the only method for validating acetylation sites. Mass spectrometry is considered the gold standard for identification, and other techniques offer complementary information.
| Method | Principle | Advantages | Disadvantages |
| Site-Directed Mutagenesis | Infers function by observing the phenotype of mutants designed to mimic acetylated (K-to-Q) or non-acetylated (K-to-R) states. | Directly tests functional consequences in a cellular context; relatively accessible technology. | Relies on mimics which may not perfectly replicate the biophysical properties of acetylated lysine[3]; can be time-consuming. |
| Mass Spectrometry (MS) | Directly identifies and quantifies acetylated peptides from a protein sample by measuring their mass-to-charge ratio.[1] | "Gold standard" for confirming acetylation; provides direct physical evidence and can be quantitative; high-throughput. | Does not directly prove function; requires sophisticated equipment and expertise; can be costly. |
| Antibody-Based Methods (e.g., Western Blot) | Uses antibodies that specifically recognize acetylated lysine to detect the presence and level of protein acetylation. | Simple, rapid, and widely available; good for assessing global or protein-specific acetylation changes. | Often not site-specific unless a highly specific antibody for that site is available; generally qualitative or semi-quantitative. |
| Non-canonical Amino Acid (ncAA) Mutagenesis | Incorporates acetyllysine directly into the protein at a desired site during translation using an expanded genetic code. | Produces a protein with the authentic modification, avoiding the limitations of mimics. | Technically challenging; can result in lower protein yields; requires specialized reagents and protocols. |
| Computational Prediction | Algorithms predict potential acetylation sites based on sequence motifs and structural information. | Fast and inexpensive; can guide experimental design by prioritizing candidate sites. | Predictions are not experimental evidence and require subsequent validation; can have high false-positive rates. |
Quantitative Data Presentation
To illustrate the output of a mutagenesis experiment, consider a hypothetical scenario where the acetylation of a transcription factor (TF-X) at lysine position 55 (K55) is thought to inhibit its ability to activate a target gene. A luciferase reporter assay is used to quantify the transcriptional activity.
| Construct | Description | Relative Luciferase Activity (Fold Change vs. WT) | Interpretation |
| Wild-Type (WT) | Normal TF-X | 1.0 (Baseline) | Baseline transcriptional activity. |
| K55R Mutant | Mimics non-acetylated state | 1.1 ± 0.15 | Activity is similar to WT, suggesting the positive charge is not the sole determinant of baseline activity. |
| K55Q Mutant | Mimics acetylated state | 0.2 ± 0.05 | Significant reduction in activity, supporting the hypothesis that acetylation at K55 inhibits TF-X function. |
| Vector Control | No TF-X expressed | 0.05 ± 0.01 | Background signal from the reporter system. |
This data strongly suggests that neutralizing the charge at K55, as occurs during acetylation, is inhibitory to TF-X's function.
Visualizing the Impact on a Signaling Pathway
Acetylation events are often key regulatory nodes in signaling pathways. Mutagenesis helps to confirm the role of these modifications in controlling downstream events.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis via PCR
This protocol is a standard method for introducing point mutations into a plasmid.
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing an AAG codon for Lysine to a CGT for Arginine). The mutation should be in the center of the primers.
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu or Q5) to minimize secondary errors.
-
Reaction Mix:
-
50 ng Plasmid DNA template (containing the wild-type gene)
-
125 ng Forward Primer
-
125 ng Reverse Primer
-
1 µL dNTP mix (10 mM)
-
10 µL 5x High-Fidelity Buffer
-
1 µL High-Fidelity DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Thermal Cycling (example):
-
Initial Denaturation: 98°C for 30 sec
-
18-25 Cycles:
-
Denaturation: 98°C for 10 sec
-
Annealing: 55-65°C for 20 sec
-
Extension: 72°C for 30 sec/kb of plasmid length
-
-
Final Extension: 72°C for 2 min
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplified product. Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated DNA template, leaving only the newly synthesized mutant plasmid.
-
Transformation: Transform competent E. coli cells (e.g., DH5α) with 5-10 µL of the DpnI-treated product using a standard heat-shock protocol.
-
Selection and Verification: Plate the transformed cells on selective agar plates (e.g., LB with ampicillin). Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation via Sanger sequencing.
Protocol 2: Dual-Luciferase® Reporter Assay for Transcriptional Activity
This assay measures the effect of a protein (like a transcription factor) on the expression of a target gene.
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with three plasmids:
-
An expression plasmid for your protein of interest (WT, K-to-Q, or K-to-R mutant).
-
A reporter plasmid containing the Firefly luciferase gene downstream of a promoter regulated by your protein.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).
-
-
-
Cell Lysis: After 24-48 hours of expression, wash the cells with PBS and lyse them by adding 20 µL of 1x Passive Lysis Buffer per well.
-
Luminometer Measurement:
-
Add 20 µL of the cell lysate to a luminometer plate.
-
Inject 100 µL of Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity.
-
Inject 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each sample. Normalize the results for the mutant proteins to the wild-type protein to determine the relative change in transcriptional activity.
Logical Framework for Validation
The underlying logic of using mutagenesis for functional validation follows a clear deductive path.
Conclusion
References
Confirming Acetylation: A Guide to Orthogonal Validation of Mass Spectrometry Data
For researchers, scientists, and drug development professionals, mass spectrometry (MS) has become an indispensable tool for identifying and quantifying protein acetylation sites. However, the transient nature and sub-stoichiometric levels of this post-translational modification (PTM) necessitate rigorous validation of MS data through orthogonal methods. This guide provides a comparative overview of key techniques used to confirm MS-based acetylation findings, complete with experimental protocols and data presentation to aid in the design and interpretation of validation studies.
Mass spectrometry is a powerful, high-throughput platform for the global analysis of protein acetylation.[1] Despite its sensitivity, the potential for false positives and the need for biological confirmation underscore the importance of employing independent methods to validate novel acetylation sites.[2] The most common and reliable orthogonal approaches include Western blotting with pan-specific or site-specific anti-acetyllysine antibodies and in-vitro acetylation assays.
Comparing Orthogonal Validation Methods
Each validation method offers distinct advantages and is suited to different experimental questions. Western blotting provides a straightforward, qualitative or semi-quantitative confirmation of acetylation on a specific protein, while in-vitro assays can directly test if a protein is a substrate for a particular acetyltransferase.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Western Blotting | Utilizes antibodies to detect acetylated lysine residues on a target protein separated by size.[3] | - Widely accessible and technically straightforward. - Can provide semi-quantitative data on changes in acetylation levels.[4] - Can be used with both pan-acetyllysine and site-specific antibodies. | - Antibody specificity and cross-reactivity can be a concern. - May not be sensitive enough for very low-abundance acetylation events.[5] - Does not identify the specific site of acetylation if a pan-specific antibody is used. | Confirming the acetylation of a protein of interest identified by MS and assessing changes in its overall acetylation status in response to stimuli or inhibitors. |
| Immunoprecipitation (IP) - Western Blot | Enriches the protein of interest or all acetylated proteins before detection by Western blot. | - Increases the sensitivity of detection for low-abundance acetylated proteins. - Can be used to confirm the acetylation of a specific protein by IPing the protein and blotting with an anti-acetyllysine antibody, or vice-versa. | - Requires high-quality antibodies for successful enrichment. - Potential for non-specific binding to IP beads. | Validating the acetylation of low-abundance proteins or confirming the interaction between an acetylated protein and its binding partners. |
| In-Vitro Acetylation Assay | Reconstitutes the acetylation reaction in a test tube with a purified substrate protein, an acetyltransferase, and acetyl-CoA. | - Directly demonstrates that a protein is a substrate for a specific acetyltransferase. - Allows for the mapping of acetylation sites through subsequent MS analysis or by using site-directed mutagenesis. | - Requires purified recombinant proteins, which can be challenging to produce. - In-vitro conditions may not fully recapitulate the cellular environment. | Confirming a direct enzyme-substrate relationship and identifying the specific lysine residues targeted by an acetyltransferase. |
Experimental Workflows and Signaling Pathways
The validation of mass spectrometry data typically follows a logical workflow, beginning with the MS-based discovery of putative acetylation sites and proceeding to targeted validation using one or more orthogonal methods.
Figure 1: A typical workflow for the validation of mass spectrometry-based acetylation data.
A key signaling pathway involving protein acetylation is the p300/CBP pathway. The histone acetyltransferases (HATs) p300 and CBP are crucial transcriptional co-activators that acetylate histones and other proteins to regulate gene expression.
Figure 2: Simplified p300/CBP-mediated histone acetylation pathway.
Experimental Protocols
Western Blot Analysis of Protein Acetylation
This protocol provides a general framework for confirming the acetylation of a target protein.
1. Sample Preparation: a. Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors and histone deacetylase (HDAC) inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the acetylation state of proteins. b. Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. b. Separate proteins on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against the acetylated protein of interest (either a pan-specific or site-specific anti-acetyllysine antibody) overnight at 4°C. The antibody dilution should be optimized according to the manufacturer's instructions. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
4. Detection: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like β-actin or GAPDH.
In-Vitro Histone Acetyltransferase (HAT) Assay
This protocol is adapted for validating a direct enzyme-substrate relationship.
1. Reaction Setup: a. In a microcentrifuge tube, combine the following components on ice:
- Recombinant histone acetyltransferase (e.g., p300/CBP)
- Purified substrate protein or peptide
- HAT assay buffer (typically contains Tris-HCl, DTT, and a protease inhibitor cocktail)
- Acetyl-CoA (the acetyl group donor) b. Include appropriate controls, such as a reaction without the enzyme or without the substrate.
2. Incubation: a. Incubate the reaction mixture at 30°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.
3. Stopping the Reaction: a. Stop the reaction by adding Laemmli sample buffer.
4. Detection of Acetylation: a. Analyze the reaction products by SDS-PAGE and Western blotting using an anti-acetyllysine antibody as described in the protocol above. An increase in the signal in the presence of the enzyme and substrate compared to the controls indicates that the protein is a substrate for the HAT.
Conclusion
The validation of mass spectrometry-identified acetylation sites is a critical step in ensuring the biological relevance of proteomics data. Western blotting and in-vitro acetylation assays serve as robust and accessible orthogonal methods for this purpose. By carefully selecting the appropriate validation strategy and meticulously executing the experimental protocols, researchers can confidently confirm their findings and advance our understanding of the role of protein acetylation in health and disease.
References
- 1. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation Site Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. In vitro and in vivo Assessment of Protein Acetylation Status in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Histone Acetyltransferase (HAT) Families
Histone Acetyltransferases (HATs) are a critical class of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails and other proteins.[1] This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure known as euchromatin, which is generally associated with transcriptional activation.[1] The specificity of HATs for particular lysine residues on specific histone or non-histone substrates is crucial for the precise regulation of gene expression and other DNA-templated processes.
This guide provides a detailed comparison of the substrate specificity of the major HAT families, presenting quantitative data, experimental methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in understanding these key epigenetic regulators.
Major HAT Families and Their Substrate Preferences
Nuclear HATs are broadly categorized into three major families based on sequence homology and structure: the Gcn5-related N-acetyltransferases (GNATs), the MYST family (named after its founding members: MOZ, Ybf2/Sas3, Sas2, and Tip60), and the p300/CBP family.[2][3][4] Each family exhibits distinct characteristics regarding substrate selection and the structural basis for their specificity.
Gcn5-Related N-Acetyltransferases (GNATs)
The GNAT family, which includes enzymes like Gcn5 and PCAF, is known for its relatively restricted substrate preference. Their primary targets are lysines on the N-terminal tails of histones H3 and H4. Structural studies have shown that for effective substrate binding and catalysis, GNATs typically only require three to five amino acid residues on either side of the target lysine. While recombinant GNAT enzymes are active on free histones, their activity on nucleosomal substrates is significantly enhanced when they are part of larger multi-subunit complexes, such as the SAGA or ADA complexes. Interestingly, incorporation into these complexes can broaden the substrate specificity of the catalytic subunit.
MYST Family
The MYST family is the largest and most diverse HAT family. These enzymes, which include Tip60, MOF, and MOZ, generally target histones H2A, H3, and H4. A key distinction from the GNAT family is that the substrate specificity of MYST HATs can be influenced by interactions with regions of the histone substrate that are more distant from the target lysine. For example, the full-length histone H4 is acetylated by the piccolo NuA4 complex (containing the MYST HAT Esa1) at a rate 2000-fold faster than histone tail peptides alone, indicating that the histone-fold domain is critical for efficient catalysis. In contrast to GNATs, the assembly of MYST HATs into their respective complexes often leads to a more restricted and specific pattern of lysine acetylation. For instance, the KAT8 enzyme, a member of the MYST family, specifically acetylates H4K16.
p300/CBP Family
The p300/CBP family, comprising the two highly homologous proteins p300 and CBP, is renowned for its promiscuous substrate specificity. These enzymes act as global transcriptional co-activators and can acetylate all four core histones (H2A, H2B, H3, and H4), as well as a vast array of non-histone proteins, including numerous transcription factors. The structural basis for this broad specificity lies in an electronegative pocket near the active site, which favors histone acetylation sites that have a positively charged (basic) amino acid in the -3 or +4 position relative to the target lysine. This promiscuity allows p300/CBP to function as crucial integrators for multiple signal transduction pathways.
Data Presentation: Substrate Specificity of HAT Families
The following tables summarize the known substrate specificities for key members of the major HAT families.
Table 1: Qualitative Histone Substrate Specificity of Mammalian HATs
This table reviews the in vitro substrate specificity for several HAT enzymes, indicating lysine residues that are highly acetylated (dark grey), weakly acetylated (light grey), or not acetylated (white).
| HAT Enzyme/Complex | Histone | K4 | K9 | K14 | K18 | K23 | K27 | K36 | K56 |
| GCN5/PCAF | H3 | ⬛ | ⬛ | ⬛ | ⬛ | ⬜ | |||
| Tip60/NuA4 | H3 | ⬜ | ⬜ | ⬜ | ⬜ | ⬜ | |||
| MOZ/MORF | H3 | ⬛ | ⬛ | ⬜ | ⬜ | ||||
| p300/CBP | H3 | ⬛ | ⬛ | ⬛ | ⬛ | ⬛ | |||
| Rtt109 + Vps75 | H3 | ⬛ | ⬛ | ||||||
| Rtt109 + Asf1 | H3 | ⬛ |
| HAT Enzyme/Complex | Histone | K5 | K8 | K12 | K16 | K20 |
| GCN5/PCAF | H4 | ⬜ | ⬜ | |||
| Tip60/NuA4 | H4 | ⬛ | ⬛ | ⬛ | ⬛ | |
| MOZ/MORF | H4 | ⬜ | ⬜ | ⬜ | ⬜ | |
| p300/CBP | H4 | ⬛ | ⬛ | ⬛ | ⬛ | |
| HAT1 | H4 | ⬛ | ⬛ |
Source: Adapted from data presented in ResearchGate, reviewing multiple publications. Note: ND (Not Determined) values from the source are represented as empty cells.
Table 2: Comparison of Kinetic Constants for HAT-Catalyzed Acetyl Transfer
This table provides quantitative data on the catalytic efficiency and substrate affinity for different HATs. A lower KM value indicates higher affinity for the substrate.
| HAT | kcat (s-1) | KM Acetyl-CoA (µM) | KM Peptide Substrate (µM) | Reference |
| p300 | 4.1 ± 0.1 x 100 | 40 ± 0.6 | 1.6 ± 0.1 x 102 | [26•] in |
| Gcn5 | 1.6 ± 0.1 x 101 | 1.2 ± 0.1 x 101 | 1.9 ± 0.2 x 102 | in |
| Esa1 | 3.0 ± 0.2 x 10-3 | 1.5 ± 0.2 x 101 | 2.5 ± 0.4 x 102 | [23•] in |
| Piccolo NuA4 | 5.0 ± 0.2 x 100 | 1.7 ± 0.2 x 101 | 1.1 ± 0.1 x 101 | in |
| Rtt109-Vps75 | 3.0 ± 0.1 x 100 | 2.5 ± 0.2 x 101 | 1.3 ± 0.1 x 101 | [28•] in |
Source: Adapted from Berndsen, C.E., and Denu, J.M. (2008). Catalysis and Substrate Selection by Histone/Protein Lysine Acetyltransferases.
Mandatory Visualization
// Positional alignment {rank=same; TF; HDAC;} {rank=same; HAT; Histone_C; Histone_R;} {rank=same; Gene_Off; Gene_On;}
// Invisible edges for layout edge [style=invis]; TF -> HDAC; HAT -> Histone_C; Histone_C -> Histone_R; Histone_R -> HDAC; Gene_Off -> Gene_On; } .dot Caption: General signaling pathway of HATs and HDACs in gene regulation.
Experimental Protocols
Determining the substrate specificity and kinetic parameters of HATs is fundamental to their study. Below are methodologies for key experiments.
Protocol: In Vitro HAT Activity Assay (Colorimetric)
This protocol describes a non-radioactive method to measure HAT activity by detecting the co-product of the acetylation reaction, Coenzyme A (CoA).
Materials:
-
Recombinant HAT enzyme of interest.
-
Histone peptide substrate (e.g., H3 peptide corresponding to amino acids 1-21).
-
Acetyl-CoA.
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
CoA detection reagents (e.g., soluble tetrazolium dye).
-
96-well microplate.
-
Spectrophotometer.
Methodology:
-
Reaction Setup: Prepare a master mix containing HAT Assay Buffer, the histone peptide substrate, and the CoA detection reagents.
-
Enzyme Addition: Add a defined amount of the recombinant HAT enzyme to the wells of the microplate. Include a "no enzyme" control well.
-
Initiate Reaction: Start the reaction by adding Acetyl-CoA to each well. The final volume should be consistent (e.g., 100 µL).
-
Incubation and Measurement: Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C). Measure the absorbance at the required wavelength (e.g., ~450 nm for tetrazolium dyes) kinetically over a period of 30-60 minutes.
-
Data Analysis: The rate of change in absorbance is proportional to the rate of CoA production and thus to the HAT activity. Calculate the initial reaction velocity (V0) from the linear portion of the reaction curve.
Source: Based on principles of commercially available colorimetric HAT assay kits.
Protocol: Determination of Michaelis-Menten Constants (KM)
This protocol is essential for quantifying the affinity of a HAT for its substrates.
Methodology:
-
KM for Histone Substrate: Set up a series of HAT reactions as described above. Keep the concentration of Acetyl-CoA constant and in excess (typically >10 times the expected KM). Vary the concentration of the histone peptide substrate across a range that brackets the expected KM (e.g., 0.2x to 5x KM). Use at least eight different concentrations.
-
KM for Acetyl-CoA: Perform the reciprocal experiment. Keep the histone peptide concentration constant and in excess while titrating the concentration of Acetyl-CoA.
-
Data Analysis: For each substrate, measure the initial reaction velocity (V0) at each concentration. Plot V0 against the substrate concentration.
-
Curve Fitting: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]). This will yield the values for KM and Vmax.
-
Calculate kcat: The turnover number, kcat, can be calculated using the equation k꜀ₐₜ = Vₘₐₓ / [E], where [E] is the total enzyme concentration used in the assay.
Source: Adapted from standard enzyme kinetics procedures described for HATs.
References
- 1. Histone acetyltransferase - Wikipedia [en.wikipedia.org]
- 2. Catalysis and Substrate Selection by Histone/Protein Lysine Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferases: challenges in targeting bi-substrate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Novel Fluorescent Probes for Lysine Acetylation
An objective comparison of performance and methodologies for the sensitive detection of a key post-translational modification.
For researchers in cell biology, drug discovery, and molecular diagnostics, the ability to accurately detect and quantify lysine acetylation is paramount. This crucial post-translational modification, governed by lysine acetyltransferases (KATs) and deacetylases (HDACs), plays a pivotal role in regulating gene expression, protein function, and cellular signaling. The emergence of novel fluorescent probes offers a powerful toolkit for studying these dynamic processes in real-time and within the complex environment of living cells.
This guide provides a comprehensive comparison of a novel "turn-on" fluorescent probe, Ac-Lys-Fluor (a representative designation for a new generation probe), with established alternative methods for detecting lysine acetylation. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate method for their experimental needs.
Performance Comparison of Lysine Acetylation Detection Methods
The selection of an appropriate detection method hinges on factors such as sensitivity, selectivity, and the specific experimental context (in vitro vs. cellular imaging). The following table summarizes the key performance characteristics of Ac-Lys-Fluor compared to traditional and alternative techniques.
| Method | Principle | Limit of Detection (LOD) | Selectivity | Advantages | Limitations |
| Ac-Lys-Fluor (Novel Fluorescent Probe) | Enzymatic transfer of an acetyl group to the probe, triggering a "turn-on" fluorescence signal. | ~20 nM[1] | High for specific KATs | Real-time monitoring, high sensitivity, suitable for high-throughput screening and live-cell imaging. | Potential for off-target effects, requires specific probe synthesis. |
| Western Blotting | Antibody-based detection of acetylated lysine residues on proteins separated by size. | ng range | Dependent on antibody specificity | Widely accessible, provides information on protein size. | Semi-quantitative, not suitable for real-time analysis, antibody cross-reactivity can be an issue. |
| Mass Spectrometry (MS) | Identification and quantification of acetylated peptides by their mass-to-charge ratio. | fmol to amol range | High | High-throughput, provides site-specific acetylation information, highly sensitive. | Requires specialized equipment and expertise, destructive to the sample. |
| Radioisotopic Assay | Transfer of a radiolabeled acetyl group from [3H]- or [14C]-acetyl-CoA to a substrate. | pmol range | High | Highly sensitive and quantitative. | Use of radioactive materials poses safety risks, not suitable for live-cell imaging. |
| NMR Spectroscopy | Detection of the 13C-acetyl group on a protein substrate. | µM range | High | Provides structural information, label-free detection possible.[2][3] | Low sensitivity, requires large amounts of purified protein, not suitable for cellular imaging. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any new technique. Below are protocols for the synthesis of a generic "turn-on" fluorescent probe and its application in in vitro and cellular assays.
Synthesis of a "Turn-On" Fluorescent Probe for Lysine Acetylation
This protocol describes a bioorthogonal "click chemistry" approach for synthesizing a turn-on fluorescent probe.
dot
-
Synthesis of Alkyne-Modified Peptide Substrate: Synthesize a peptide substrate for the specific KAT of interest, incorporating an alkyne-modified lysine residue.
-
KAT-Mediated Acylation: In a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT), incubate the alkyne-modified peptide substrate with the purified KAT enzyme and acetyl-CoA.
-
Purification: Purify the acylated, alkyne-containing peptide using reverse-phase HPLC.
-
Click Chemistry Reaction: React the purified peptide with an azide-containing fluorophore (e.g., azide-coumarin) in the presence of a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).
-
Final Purification: Purify the final fluorescent probe using reverse-phase HPLC and confirm its identity by mass spectrometry.
In Vitro Lysine Acetyltransferase (KAT) Activity Assay
This assay measures the activity of a KAT enzyme by detecting the fluorescence increase of the "turn-on" probe.
dot
-
Prepare Reagents:
-
KAT enzyme stock solution.
-
Ac-Lys-Fluor probe stock solution (in DMSO).
-
Acetyl-CoA stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).
-
-
Set up the Reaction: In a 96-well plate, add the assay buffer, KAT enzyme, and acetyl-CoA.
-
Initiate the Reaction: Add the Ac-Lys-Fluor probe to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Plot the fluorescence intensity against time to determine the reaction rate. The initial velocity of the reaction is proportional to the enzyme activity.
Cellular Imaging of Lysine Acetylation
This protocol enables the visualization of lysine acetylation activity in living cells.
dot
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide and culture overnight.
-
Probe Loading: Replace the culture medium with a serum-free medium containing the Ac-Lys-Fluor probe at the desired concentration (e.g., 1-10 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore.
-
Image Analysis: Quantify the fluorescence intensity in different cellular compartments or over time to assess the dynamics of lysine acetylation.
Signaling Pathway and Logical Relationships
Lysine acetylation is a key regulatory mechanism in numerous signaling pathways. The diagram below illustrates the central role of KATs and HDACs in modulating protein function and gene expression.
dot
The validation of a novel fluorescent probe involves a logical progression of experiments to establish its reliability and utility.
dot
Conclusion
Novel "turn-on" fluorescent probes like Ac-Lys-Fluor represent a significant advancement in the study of lysine acetylation. Their high sensitivity, potential for real-time analysis, and applicability to live-cell imaging provide researchers with powerful tools to dissect the complex roles of this post-translational modification in health and disease. While traditional methods like Western blotting and mass spectrometry remain valuable for specific applications, the ease of use and dynamic nature of fluorescent probes make them an indispensable addition to the researcher's toolkit. Careful consideration of the experimental goals and the performance characteristics outlined in this guide will enable the selection of the most appropriate method for advancing our understanding of the acetylome.
References
- 1. A bioorthogonal turn-on fluorescent strategy for the detection of lysine acetyltransferase activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Peptide-Based Fluorescent Probes for Deacetylase and Decrotonylase Activity: Toward a General Platform for Real-Time Detection of Lysine Deacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Catalytic Landscape: A Comparative Kinetic Analysis of Wild-Type and Mutant p300
For researchers, scientists, and drug development professionals, understanding the intricate kinetics of the histone acetyltransferase p300 and its mutants is paramount for deciphering cellular regulation and developing targeted therapeutics. This guide provides an objective comparison of the enzymatic performance of wild-type p300 versus its frequently studied mutants, supported by experimental data and detailed methodologies.
The p300 protein, a crucial transcriptional coactivator, plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Its histone acetyltransferase (HAT) activity, responsible for transferring acetyl groups to histone and non-histone proteins, is central to its function. Mutations in p300 have been implicated in various diseases, particularly cancer, making the study of their kinetic consequences a critical area of research.
Comparative Kinetic Parameters of Wild-Type and Mutant p300
The catalytic efficiency of p300 is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
While extensive side-by-side kinetic analyses of numerous p300 mutants are not uniformly available in the literature, this section summarizes the known kinetic parameters for wild-type p300 and highlights the impact of specific mutations on its activity.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Wild-Type p300 | Acetyl-CoA | 3.3 ± 0.8 | - | - | [1] |
| Wild-Type p300 | Histone H3 Peptide (1-21) | 7.2 ± 1.2 | 0.045 ± 0.002 | 6,250 | [2] |
| Wild-Type p300 | Histone H4 Peptide (1-15) | 100 | - | - | [3] |
| p300 MutAT1 (Triple Mutant) | Nucleosomal Histones | ~10% of Wild-Type Activity | - | - | [4][5] |
| p300 MutAT2 (Sextuple Mutant) | Nucleosomal Histones | <1% of Wild-Type Activity | - | - | |
| p300 I1395M | Butyryl-CoA | Increased Activity vs. WT | - | - | |
| p300 I1395F | Butyryl-CoA | Diminished Activity vs. WT | - | - | |
| p300 D1625R/D1628R | Peptide Substrate | Significantly Decreased HAT Activity | - | - |
Note: A direct comparison of kcat and kcat/Km for many mutants is challenging due to variations in experimental conditions and reporting standards across studies. The data presented for mutants often describes relative activity compared to the wild-type enzyme.
Experimental Protocols
A thorough understanding of the methodologies used to derive kinetic data is essential for interpreting and replicating experimental findings. Below is a detailed protocol for a typical in vitro histone acetyltransferase (HAT) assay used to determine the kinetic parameters of p300 and its mutants.
Histone Acetyltransferase (HAT) Assay Protocol
This protocol is based on a radioactive filter-binding assay, a common method for measuring HAT activity.
1. Reagents and Buffers:
-
HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA.
-
Enzyme: Purified recombinant wild-type or mutant p300 protein.
-
Substrates:
-
Histone peptide substrate (e.g., Histone H3 peptide residues 1-21) or full-length histone proteins.
-
[3H]-Acetyl-Coenzyme A ([3H]-Acetyl-CoA).
-
-
Quenching Solution: 75% acetic acid.
-
Scintillation Fluid.
-
P81 Phosphocellulose Filter Paper.
2. Enzyme and Substrate Preparation:
-
Dilute the purified p300 enzyme to the desired concentration in HAT assay buffer. The final enzyme concentration should be in the linear range of the assay.
-
Prepare a stock solution of the histone substrate in nuclease-free water.
-
Prepare a stock solution of [3H]-Acetyl-CoA. The final concentration in the assay will depend on whether it is the fixed or varied substrate.
3. Assay Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the HAT assay buffer, histone substrate, and p300 enzyme. For determining the Km of the histone substrate, vary its concentration while keeping the [3H]-Acetyl-CoA concentration fixed and saturating. Conversely, to determine the Km of Acetyl-CoA, vary its concentration while keeping the histone substrate concentration fixed and saturating.
-
Initiation: Initiate the reaction by adding [3H]-Acetyl-CoA. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time within the linear range of the reaction (typically 10-30 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Filter Binding: Spot an aliquot of the quenched reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing: Wash the filter papers three times with 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [3H]-Acetyl-CoA.
-
Scintillation Counting: Place the dried filter paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
-
Convert the counts per minute (CPM) to moles of acetyl groups incorporated using the specific activity of the [3H]-Acetyl-CoA.
-
Plot the initial reaction velocities against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
-
Calculate kcat from the equation Vmax = kcat[E], where [E] is the total enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway involving p300 and a typical experimental workflow for its kinetic analysis.
Caption: p300 activation and signaling pathway.
Caption: Experimental workflow for p300 kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Analysis of Distinct Activation Functions in p300 That Enhance Transcription Initiation with Chromatin Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking a New HAT Assay: A Comparative Guide to Established Methods
For Researchers, Scientists, and Drug Development Professionals
The dynamic regulation of protein acetylation is a critical cellular process, and the enzymes responsible, Histone Acetyltransferases (HATs), have emerged as significant therapeutic targets in various diseases, including cancer.[1][2] The development of robust and reliable assays to measure HAT activity is paramount for both basic research and drug discovery. This guide provides an objective comparison of a new Histone Acetyltransferase (HAT) assay against established methodologies, supported by experimental data and detailed protocols.
Quantitative Comparison of HAT Assay Performance
The selection of an appropriate HAT assay depends on various factors, including the specific research question, required throughput, and available instrumentation.[1] Below is a summary of key performance indicators for commonly used HAT assay technologies.
| Feature | Radioactive Assay | Colorimetric Assay | Fluorometric Assay | Bioluminescent Assay | New HAT Assay |
| Principle | Transfer of radiolabeled acetyl group from [3H]- or [14C]acetyl-CoA to a histone substrate.[1][3] | Detection of Coenzyme A (CoA-SH) or acetylated histone product via color change. | Detection of CoA-SH or acetylated product using a fluorescent probe. | Coupled enzymatic reaction generating light proportional to HAT activity. | [Insert Principle] |
| Detection | Scintillation counting. | Spectrophotometry (OD measurement). | Fluorometry (fluorescence intensity). | Luminometry (light output). | [Insert Detection Method] |
| Sensitivity | High. | Moderate. | High. | High. | [Insert Sensitivity Data] |
| Throughput | Low to medium. | High. | High. | High. | [Insert Throughput Capacity] |
| Z'-factor | Generally robust. | Variable, can be >0.5. | Generally >0.5. | Excellent, reported as 0.79. | [Insert Z'-factor] |
| Cost | High (due to radioisotopes and disposal). | Low to moderate. | Moderate. | Moderate to high. | [Insert Cost Analysis] |
| Advantages | "Gold standard", direct measurement, low interference. | Non-radioactive, simple, inexpensive. | High sensitivity, suitable for HTS. | High sensitivity and dynamic range. | [Insert Advantages] |
| Disadvantages | Radioactive waste, safety concerns, endpoint assay. | Lower sensitivity, potential for interference. | Potential for compound interference (fluorescence). | Requires specific plate readers. | [Insert Disadvantages] |
Signaling Pathway and Experimental Workflow
To understand the context of HAT assays, it is essential to visualize the underlying biological pathway and the general workflow of the experiments.
Caption: Histone Acetyltransferase (HAT) Signaling Pathway.
The following diagram illustrates a generalized workflow for performing a HAT assay, applicable to various detection methods with minor modifications.
Caption: Generalized Experimental Workflow for a HAT Assay.
This diagram outlines the logical approach to comparing different HAT assays based on key performance parameters.
Caption: Logical Framework for Comparing HAT Assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Radioactive Filter-Binding HAT Assay
This traditional method directly measures the incorporation of a radiolabeled acetyl group into a histone substrate.
Materials:
-
Purified HAT enzyme
-
Histone H3 or H4 peptide substrate
-
[³H] or [¹⁴C]-labeled Acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the HAT reaction mixture in a microcentrifuge tube containing HAT assay buffer, purified HAT enzyme, and the histone substrate.
-
To screen for inhibitors, add the test compound to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding [³H] or [¹⁴C]-Acetyl-CoA.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Spot a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper three times with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Air-dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
Colorimetric HAT Assay
This assay format offers a non-radioactive alternative by detecting the production of Coenzyme A (CoA-SH) during the acetylation reaction.
Materials:
-
Purified HAT enzyme or nuclear extract
-
Histone peptide substrate
-
Acetyl-CoA
-
HAT assay buffer
-
CoA detection probe (e.g., a soluble tetrazolium dye)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add test compounds and HAT enzyme (or nuclear extract) to the wells of a 96-well plate.
-
Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and Acetyl-CoA.
-
Add the reaction mixture to the wells to initiate the reaction.
-
Add the CoA detection probe.
-
Incubate the plate at 37°C for 1-4 hours, allowing for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 440 nm) using a microplate reader. The signal is directly proportional to the amount of CoA-SH generated, and thus to HAT activity.
Fluorometric HAT Assay
Similar to the colorimetric assay, this method detects the production of CoA-SH but utilizes a thiol-sensitive fluorescent probe, offering higher sensitivity.
Materials:
-
Purified HAT enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
HAT assay buffer
-
Thiol-sensitive fluorescent probe (e.g., 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)
-
96- or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Dispense the HAT enzyme and test compounds into the wells of a black microplate.
-
Prepare a reaction mixture containing HAT assay buffer, H3 peptide substrate, and Acetyl-CoA.
-
Add the reaction mixture to the wells to start the HAT reaction.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Add the fluorescent probe, which will react with the CoA-SH produced.
-
Incubate for a short period to allow for the reaction between the probe and CoA-SH.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). The fluorescence intensity is proportional to the HAT activity.
Conclusion
The landscape of HAT assays is diverse, offering a range of technologies to suit different research needs. While radioactive assays have historically been the gold standard due to their direct measurement principle, non-radioactive methods, including colorimetric, fluorometric, and bioluminescent assays, have gained prominence due to their higher throughput, improved safety profile, and amenability to high-throughput screening. When evaluating a new HAT assay, a direct comparison of its performance metrics against these established methods is crucial for its adoption by the scientific community. This guide provides the framework and necessary data to perform such a benchmark analysis, enabling an informed decision on the most suitable assay for your research goals.
References
Safety Operating Guide
Proper Disposal of Ac-Lys(CoA)-NH2: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of Ac-Lys(CoA)-NH2 in a laboratory setting. It is essential for all personnel to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations. This information is intended to supplement, not replace, institutional safety procedures.
Introduction to this compound and Its Handling
Hazard Assessment and Waste Classification
Before disposal, a thorough hazard assessment is crucial. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, related compounds and general chemical principles suggest that it should be treated as a non-acutely hazardous chemical waste unless institutional guidelines state otherwise.
Key Principles for Waste Classification:
-
Assume it is Hazardous: Unless explicitly confirmed as non-hazardous by your institution's EHS department, all chemical waste, including this compound, should be treated as hazardous.
-
Check for Characteristics of Hazardous Waste: Evaluate if the waste exhibits any of the following characteristics as defined by the Environmental Protection Agency (EPA):
-
Ignitability
-
Corrosivity
-
Reactivity
-
Toxicity
-
-
Consult Institutional Guidelines: Your EHS department will provide the final determination on waste classification and the appropriate disposal route.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following standard laboratory PPE should be worn:
-
Safety glasses or goggles
-
Lab coat
-
Nitrile gloves
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of this compound.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect unused or expired this compound powder in a designated solid chemical waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
If this compound is in a solution, the entire solution must be disposed of as liquid chemical waste.
-
The waste container must be compatible with the solvent used.
-
Do not mix incompatible waste streams. For example, do not mix acidic or basic solutions with other chemical waste unless specifically instructed to do so by your EHS department.
-
Step 2: Waste Container Selection and Labeling
-
Container Selection: Use only appropriate, leak-proof containers provided or approved by your EHS department. Ensure the container is compatible with the waste being collected.
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
If in solution, list all components and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which should be at or near the point of generation.
-
Container Management: Keep waste containers securely closed except when adding waste.
-
Secondary Containment: It is good practice to store liquid waste containers in secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (as per institutional policy), contact your EHS department to schedule a pickup.
-
Do Not Dispose Down the Drain: this compound and its solutions should not be disposed of down the sink.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound should not be placed in the regular trash.
Spill and Emergency Procedures
In the event of a spill:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or poses an immediate hazard.
-
Consult the SDS for any solvents or other chemicals involved in the spill.
-
For small spills: Use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to clean up the spill. Place all contaminated materials in a sealed bag and dispose of it as hazardous waste.
-
For large spills: Contact your institution's EHS or emergency response team immediately.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general guidelines for chemical waste accumulation in a laboratory setting. These are based on typical regulations and may vary by institution.
| Parameter | Guideline |
| Maximum Volume in SAA | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. |
| Maximum Storage Time in SAA | Typically up to one year, provided the maximum volume is not exceeded. |
| pH Range for Neutral Waste | Generally between 6.0 and 9.0 for drain disposal consideration (Note: this compound should not be drain disposed). |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This compound Disposal Workflow
Personal protective equipment for handling Ac-Lys(CoA)-NH2
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of Ac-Lys(CoA)-NH2 is paramount for both personal safety and research integrity. This guide provides immediate safety protocols and operational plans for the handling and disposal of this peptide-based reagent.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1][2] Must meet appropriate safety standards (e.g., ANSI Z87).[2] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact. Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles. The type should be based on a risk assessment. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.
-
Storage of Lyophilized Peptide: Store lyophilized this compound in a cool, dry, and dark environment, typically at -20°C or below. For long-term storage, -80°C is preferable in a tightly sealed, light-protective, and desiccated container. Keep containers tightly sealed under an inert gas like nitrogen or argon if possible.
Handling and Reconstitution:
-
Equilibration: Before opening, allow the container of the lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption.
-
Weighing: Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture. Use of a respirator or dust mask is recommended during this step.
-
Reconstitution:
-
Use high-purity, sterile water or an appropriate buffer for reconstitution. For peptides with specific characteristics (e.g., hydrophobic), organic solvents like DMSO may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.
-
Add the solvent to the vial and swirl gently to dissolve the peptide; avoid vigorous shaking.
-
Work in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
-
Storage of Reconstituted Peptide:
-
For short-term use, store the reconstituted solution at 2°C–8°C.
-
For long-term storage, create single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Disposal Plan
Proper disposal of this compound and associated materials is essential to protect researchers and the environment.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste. Do not pour peptide solutions or reagents into public drains.
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Protocols
General Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood, when handling solvents.
-
Avoid direct contact, inhalation, or exposure to the compound.
-
Wash hands thoroughly after handling.
-
Maintain accurate records of compound usage, including lot numbers and preparation dates.
Spill Response:
-
Ensure a spill kit is readily available.
-
In case of a spill, contain it promptly using absorbent materials.
-
Decontaminate the area as appropriate and dispose of cleanup materials as hazardous waste.
First Aid:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
